molecular formula C11H12O4 B103908 Methyl Ferulate CAS No. 2309-07-1

Methyl Ferulate

Número de catálogo: B103908
Número CAS: 2309-07-1
Peso molecular: 208.21 g/mol
Clave InChI: AUJXJFHANFIVKH-GQCTYLIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl ferulate is a naturally occurring alkyl ferulate ester recognized for its multi-target biological activities, making it a valuable compound for scientific research across various fields. In agricultural and food safety research, this compound demonstrates strong, dose-dependent antifungal activity against a panel of phytopathogens, including P. nicotianae (EC50 = 67.51 µg/mL), B. cinerea , and F. oxysporum . Its mechanism of action is linked to the impairment of mitochondrial function, specifically by inhibiting NADH dehydrogenase activity and disrupting oxidative phosphorylation, which leads to reduced energy production in the pathogen . Furthermore, studies show it can enrich beneficial rhizosphere microbes like Bacillus , offering a dual mechanism for managing plant disease . In biomedical research, this compound exhibits promising anticancer properties. Investigations in human colorectal cancer cells reveal that it inhibits proliferation, arrests the cell cycle in the S and G2/M phases, and induces apoptosis and ROS generation . It also acts as a chemosensitizer, enhancing the efficacy of standard chemotherapeutic drugs, and suppresses cancer cell invasion by inhibiting NF-κB DNA-binding activity and proteasomal function . Its anti-inflammatory potential is also a key area of investigation, particularly in neurology. Research indicates that this compound, and its prodrug form, can downregulate NF-κB signaling and exhibit antioxidant activity, suggesting utility in models of neuroinflammation and peripheral neuropathic pain . The compound's interaction with human serum albumin (HSA) has been characterized at the molecular level, binding with medium affinity primarily to site II of HSA, which provides insight into its binding and transport in the bloodstream .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXJFHANFIVKH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22329-76-6, 2309-07-1
Record name Methyl (E)-ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22329-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound with significant therapeutic potential. Possessing noteworthy anti-inflammatory and antioxidant properties, it is a subject of growing interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action, specifically its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is an organic compound classified as a cinnamate (B1238496) ester.[2]

General and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [3]
CAS Number 2309-07-1[3]
Appearance White to off-white crystalline powder[1]
Melting Point 62-65 °C[4]
Boiling Point 163 °C at 1 Torr[5]
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO, acetone, and ethyl acetate (B1210297). Slightly soluble in water and chloroform (B151607).[5]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented in Table 2 was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity, J (Hz), Integration, Assignment Chemical Shift (δ) ppm Assignment
7.62d, J = 15.9 Hz, 1H, H-7167.4C-9
7.04m, 2H, H-2', H-6'147.9C-4'
6.88d, J = 8.0 Hz, 1H, H-5'146.8C-3'
6.29d, J = 15.9 Hz, 1H, H-8144.7C-7
3.91s, 3H, OCH₃ (ester)127.0C-1'
3.80s, 3H, OCH₃ (aromatic)123.0C-6'
115.6C-8
114.7C-5'
109.3C-2'
55.9OCH₃ (aromatic)
51.7OCH₃ (ester)
Source:[4]

The IR spectrum of this compound exhibits characteristic absorption peaks corresponding to its functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional Group
3383O-H stretch (phenolic)
2950, 2844C-H stretch (aliphatic)
1698-1710C=O stretch (α,β-unsaturated ester)
1599C=C stretch (aromatic)
1169C-O stretch (ester)
Source:[4]

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound typically shows a prominent peak corresponding to the protonated molecule.

Table 4: ESI-MS Data for this compound

m/zInterpretation
209 [M+H]⁺Protonated molecule
Source:[4]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and evaluation of the biological activities of this compound.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of ferulic acid with methanol, using a strong acid as a catalyst.

Materials:

  • Ferulic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether or hexane

Procedure:

  • To a solution of ferulic acid (e.g., 5 mmol) in methanol (e.g., 5 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) dropwise with stirring.[6]

  • Reflux the reaction mixture until the ferulic acid is completely consumed, as monitored by Thin Layer Chromatography (TLC).[6]

  • After cooling to room temperature, add ethyl acetate and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Fischer_Esterification Ferulic_Acid Ferulic Acid reaction Ferulic_Acid->reaction Methanol Methanol Methanol->reaction H2SO4 H₂SO₄ (catalyst) H2SO4->reaction Reflux Methyl_Ferulate This compound Water Water reaction->Methyl_Ferulate reaction->Water

A simplified workflow for the Fischer esterification of ferulic acid.
Purification by Column Chromatography

The crude this compound is purified by column chromatography on silica (B1680970) gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v).[6]

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Evaluation of Antioxidant Activity (DPPH Assay)

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.[7]

  • In a 96-well microplate, add a specific volume of the DPPH solution to each well.[7]

  • Add different concentrations of the this compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

DPPH_Assay_Workflow start Start prepare_solutions Prepare this compound and DPPH solutions start->prepare_solutions mix_reactants Mix this compound and DPPH in microplate prepare_solutions->mix_reactants incubate Incubate in the dark mix_reactants->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_activity Calculate scavenging activity and IC₅₀ measure_absorbance->calculate_activity end End calculate_activity->end

Experimental workflow for the DPPH antioxidant assay.
Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be investigated by measuring its effect on lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Reagents and antibodies for Western blotting (for p38 and JNK phosphorylation)

Procedure:

  • Culture macrophage cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specific duration.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of p38 and JNK MAP kinases using phospho-specific antibodies.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway in macrophages stimulated with inflammatory agents like LPS.[9] Specifically, it has been shown to reduce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key mediators in the inflammatory cascade.[9] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[9]

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) AP1->Cytokines Transcription Methyl_Ferulate This compound Methyl_Ferulate->p38 Inhibits phosphorylation Methyl_Ferulate->JNK Inhibits phosphorylation

This compound's inhibition of the LPS-induced MAPK pathway.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties. Its significant anti-inflammatory and antioxidant activities, mediated through the inhibition of the MAPK signaling pathway and free radical scavenging, make it a valuable candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and bioactivity assessment of this compound, facilitating its continued investigation.

References

In Vitro Biological Activities of Methyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources. As a lipophilic derivative of ferulic acid, it exhibits enhanced cell membrane permeability, leading to significant interest in its potential pharmacological activities. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to support further research and development.

Antioxidant Activity

This compound demonstrates notable free radical scavenging capabilities, contributing to its potential as a protective agent against oxidative stress-induced cellular damage.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

AssayCompoundConcentrationAntioxidant ActivityReference
DPPH Radical ScavengingThis compound33 µM43.75 ± 1.5% inhibition[1]
DPPH Radical ScavengingFerulic Acid33 µM49.21 ± 0.79% inhibition[1]
ABTS Radical Scavenging(E)-Methyl FerulateNot SpecifiedStrong Activity[2]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of test concentrations.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution or standard at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the this compound solution or standard at various concentrations to the diluted ABTS•+ solution.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow: Antioxidant Assays

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH solution (0.1 mM in Methanol) DPPH3 Mix DPPH solution and this compound DPPH1->DPPH3 DPPH2 Prepare this compound dilutions DPPH2->DPPH3 DPPH4 Incubate in dark (30 min) DPPH3->DPPH4 DPPH5 Measure absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % inhibition and IC50 DPPH5->DPPH6 ABTS1 Generate ABTS radical cation ABTS2 Dilute ABTS radical solution ABTS1->ABTS2 ABTS4 Mix diluted ABTS and this compound ABTS2->ABTS4 ABTS3 Prepare this compound dilutions ABTS3->ABTS4 ABTS5 Incubate (6 min) ABTS4->ABTS5 ABTS6 Measure absorbance at 734 nm ABTS5->ABTS6 ABTS7 Calculate % inhibition and TEAC ABTS6->ABTS7 G cluster_MAPK MAPK Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 phosphorylates JNK JNK MAPKKK->JNK phosphorylates Inflammatory_Response Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Inflammatory_Response JNK->Inflammatory_Response MF This compound MF->p38 inhibits phosphorylation MF->JNK inhibits phosphorylation G cluster_NFkB NF-κB Signaling Pathway Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nucleus->Inflammatory_Genes activates MF This compound MF->IKK inhibits G cluster_MTT MTT Assay Workflow for Cytotoxicity MTT1 Seed cancer cells in 96-well plate MTT2 Treat with this compound at various concentrations MTT1->MTT2 MTT3 Incubate for 24-72 hours MTT2->MTT3 MTT4 Add MTT reagent MTT3->MTT4 MTT5 Incubate for 3-4 hours MTT4->MTT5 MTT6 Solubilize formazan (B1609692) crystals with DMSO MTT5->MTT6 MTT7 Measure absorbance at 570 nm MTT6->MTT7 MTT8 Calculate % viability and IC50 MTT7->MTT8 G cluster_Neuro Neuroprotection Assay Workflow Neuro1 Culture and differentiate neuronal cells (e.g., SH-SY5Y) Neuro2 Pre-treat with this compound Neuro1->Neuro2 Neuro3 Induce neurotoxicity (e.g., with H₂O₂ or Glutamate) Neuro2->Neuro3 Neuro4 Incubate for 24 hours Neuro3->Neuro4 Neuro5 Assess cell viability (MTT assay) Neuro4->Neuro5 Neuro6 Measure intracellular ROS (DCFH-DA assay) Neuro4->Neuro6 Neuro7 Analyze data (% viability, % ROS reduction) Neuro5->Neuro7 Neuro6->Neuro7

References

The Multifaceted Role of Methyl Ferulate as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a methyl ester of the ubiquitous phenolic compound ferulic acid, is an important plant secondary metabolite. Found across a diverse range of plant species, it plays a significant role in various physiological and ecological processes. This technical guide provides an in-depth exploration of this compound's function as a plant metabolite, with a focus on its biosynthesis, physiological roles, and its involvement in plant signaling pathways. This document is intended to be a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to aid researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (C₁₁H₁₂O₄) is a derivative of ferulic acid, a hydroxycinnamic acid abundant in the plant kingdom[1]. As a lipophilic compound, it possesses the ability to cross cell membranes, which contributes to its biological activities[2]. It has been identified in various plant species, including fruits like oranges and tomatoes, and cereals such as rice and corn[2]. This metabolite is recognized for its potent antioxidant and anti-inflammatory properties[1][3]. In the context of plant biology, this compound is implicated in defense mechanisms, allelopathic interactions, and responses to environmental stressors. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The final step in the formation of its immediate precursor, ferulic acid, involves the methylation of caffeic acid.

The conversion of ferulic acid to this compound is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the specific enzyme responsible for the direct methylation of the carboxyl group of ferulic acid to form this compound has not been definitively characterized in all plant species, this class of enzymes is well-known for its role in the methylation of various secondary metabolites[4][5]. The proposed final step in the biosynthesis of this compound is illustrated below.

Ferulic_Acid Ferulic Acid Methyl_Ferulate This compound Ferulic_Acid->Methyl_Ferulate Methylation SAM S-adenosyl-L-methionine (SAM) Enzyme Ferulic Acid Carboxyl Methyltransferase (Putative) SAM->Enzyme SAH S-adenosyl-L-homocysteine (SAH) Enzyme->SAH

Proposed final step in the biosynthesis of this compound.

Physiological Roles of this compound in Plants

This compound exhibits a range of biological activities that contribute to a plant's interaction with its environment and its response to stress.

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. It can scavenge free radicals, thereby protecting the plant from oxidative damage induced by various biotic and abiotic stresses[2][6]. The antioxidant capacity of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to stabilize free radicals.

Allelopathic Effects

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms. This compound has been identified as an allelochemical in some plant species, where it can inhibit the germination and growth of neighboring plants, thus reducing competition for resources.

Role in Plant Defense

This compound is involved in plant defense against pathogens and herbivores. Its accumulation in plant tissues can deter feeding by herbivores due to its taste or toxicity. Furthermore, its antimicrobial properties can inhibit the growth of pathogenic fungi and bacteria. The induction of pathogenesis-related (PR) genes is a key component of plant defense, and while direct induction by this compound is an area of ongoing research, related compounds like methyl salicylate (B1505791) are known to be potent inducers of these genes.

This compound in Plant Signaling

While direct evidence for this compound as a primary signaling molecule in plants is still emerging, its structural similarity to other known signaling molecules, such as methyl salicylate and methyl jasmonate, suggests a potential role in plant signaling cascades. These signaling pathways are crucial for regulating growth, development, and responses to environmental stimuli.

Potential Crosstalk with Phytohormone Signaling

Phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) are central to plant defense signaling. Methyl salicylate, the methyl ester of SA, is a key mobile signal in systemic acquired resistance (SAR), a long-distance defense signaling mechanism. Given its structural similarity, it is plausible that this compound could interact with or modulate SA or JA signaling pathways, potentially influencing the expression of defense-related genes.

cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_response Plant Response Stress Pathogen Attack / Herbivory / UV Radiation Phenylpropanoid_Pathway Phenylpropanoid Pathway Stress->Phenylpropanoid_Pathway Induces Ferulic_Acid Ferulic Acid Phenylpropanoid_Pathway->Ferulic_Acid Methyl_Ferulate This compound Ferulic_Acid->Methyl_Ferulate Antioxidant_Defense Antioxidant Defense Methyl_Ferulate->Antioxidant_Defense Contributes to Allelopathy Allelopathy Methyl_Ferulate->Allelopathy Acts as Allelochemical Defense_Gene_Expression Defense Gene Expression (e.g., PR genes) Methyl_Ferulate->Defense_Gene_Expression Potentially Induces

Overview of this compound's role in plant stress response.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the available quantitative data.

Table 1: Antioxidant and Antibacterial Activity of this compound

ActivityAssayTest Organism/RadicalIC₅₀ / MICReference
AntioxidantDPPH Radical ScavengingDPPH73.21 ± 11.20 µM[2]
AntibacterialMinimum Inhibitory ConcentrationBacillus subtilis0.31 mg/mL[2]
AntibacterialMinimum Inhibitory ConcentrationStaphylococcus aureus0.31 mg/mL[2]

Table 2: Concentration of Ferulic Acid (precursor) in Plant Tissues under Stress

Plant SpeciesTissueStress ConditionChange in Ferulic Acid ConcentrationReference
Maize (Zea mays)LeavesDroughtIncrease[7]
Chinese Cabbage (Brassica rapa)LeavesSalinityIncrease (with exogenous application)[8]

Note: Data on the specific concentration changes of this compound under various stress conditions are limited and represent an area for future research.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound from plant tissues.

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material.

cluster_extraction Extraction cluster_hplc HPLC Analysis Start 1. Plant Material (dried, powdered) Extraction 2. Extraction with Methanol (B129727) (e.g., sonication) Start->Extraction Filtration 3. Filtration/Centrifugation Extraction->Filtration Evaporation 4. Evaporation of Solvent Filtration->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into HPLC System Reconstitution->Injection Separation 7. Separation on C18 Column Injection->Separation Detection 8. UV Detection (e.g., 320 nm) Separation->Detection Quantification 9. Quantification using Calibration Curve Detection->Quantification

Workflow for extraction and HPLC quantification of this compound.

Materials:

  • Dried and powdered plant tissue

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound standard

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Extraction: a. Weigh approximately 1 g of dried, powdered plant material into a flask. b. Add 20 mL of methanol and extract using an appropriate method (e.g., sonication for 30 minutes or overnight maceration). c. Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

  • Sample Preparation: a. Filter the supernatant through a 0.45 µm syringe filter. b. The filtered extract is ready for HPLC analysis.

  • HPLC Conditions (Example): a. Mobile Phase A: Water with 0.2% formic acid b. Mobile Phase B: Acetonitrile with 0.2% formic acid c. Gradient: A typical gradient could be starting with a low percentage of B, increasing to a high percentage over 20-30 minutes, followed by a wash and re-equilibration step. d. Flow Rate: 1.0 mL/min e. Detection Wavelength: 320 nm f. Column Temperature: 25-30 °C

  • Quantification: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards to generate a calibration curve of peak area versus concentration. d. Inject the plant extract sample and determine the peak area of this compound. e. Calculate the concentration of this compound in the sample using the calibration curve.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Sample Preparation:

  • Isolate and purify this compound from the plant extract using chromatographic techniques (e.g., column chromatography or preparative HPLC).

  • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts for this compound are approximately:

    • ¹H NMR (in CDCl₃): δ ~7.6 (d, 1H, vinylic), ~7.0-7.1 (m, 2H, aromatic), ~6.9 (d, 1H, aromatic), ~6.3 (d, 1H, vinylic), ~5.9 (s, 1H, phenolic OH), ~3.9 (s, 3H, methoxy), ~3.8 (s, 3H, ester methyl).

    • ¹³C NMR (in CDCl₃): δ ~167 (C=O), ~148 (aromatic C-O), ~147 (aromatic C-O), ~145 (vinylic CH), ~127 (aromatic C), ~123 (aromatic CH), ~115 (vinylic CH), ~114 (aromatic CH), ~109 (aromatic CH), ~56 (methoxy CH₃), ~52 (ester CH₃).

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons and unambiguously assign the structure.

DPPH Free Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of plant extracts and pure compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound solution of known concentrations

  • Positive control (e.g., ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the this compound sample in methanol.

  • In a 96-well plate or cuvettes: a. Add 100 µL of the DPPH solution. b. Add 100 µL of the this compound dilution (or standard/blank).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Allelopathy Bioassay: Seed Germination Inhibition

This bioassay assesses the allelopathic potential of this compound by observing its effect on seed germination and seedling growth.

Materials:

  • Lettuce (Lactuca sativa) seeds (or other sensitive indicator species)

  • Petri dishes

  • Filter paper

  • This compound solutions of various concentrations

  • Control solution (e.g., distilled water with the same solvent concentration as the treatments)

Procedure:

  • Place a sterile filter paper in each Petri dish.

  • Add a defined volume (e.g., 2 mL) of the respective this compound solution or control to each Petri dish.

  • Place a set number of seeds (e.g., 20) evenly on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle) for a specified period (e.g., 5-7 days).

  • After the incubation period, record the germination percentage, radicle length, and hypocotyl length for each treatment.

  • Analyze the data to determine the inhibitory effect of this compound at different concentrations.

Conclusion

This compound is a plant metabolite with significant biological activities, contributing to the plant's defense and interaction with its environment. Its roles as an antioxidant and allelochemical are well-documented. While its direct involvement in plant signaling pathways is an area requiring further investigation, its structural similarity to known signaling molecules suggests a potential role in modulating plant responses to stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted functions of this compound in plant systems. A deeper understanding of this compound's biosynthesis, regulation, and mode of action will not only advance our knowledge of plant biology but may also open new avenues for its application in agriculture and medicine.

References

The Biosynthesis of Methyl Ferulate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a methyl ester of the phenylpropanoid ferulic acid, is a naturally occurring compound in various plants with demonstrated anti-inflammatory and antioxidant properties. Its biosynthesis is an extension of the well-characterized phenylpropanoid pathway. While the synthesis of its precursor, ferulic acid, is well understood, the specific enzymatic step leading to the methylation of the carboxyl group of ferulic acid to form this compound is an area of ongoing research. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, including key enzymes, regulatory mechanisms, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a diverse array of compounds with crucial roles in plant physiology and with significant applications in human health. Ferulic acid, a key intermediate in this pathway, is a precursor to monolignols, the building blocks of lignin, and also serves as a substrate for the formation of various esters, including this compound. The presence of this compound has been confirmed in several plant species, including in cultured cells of Phytolacca americana, suggesting a dedicated enzymatic synthesis pathway.[1] Understanding this pathway is critical for the metabolic engineering of plants to enhance the production of this valuable bioactive compound.

The Phenylpropanoid Pathway: Precursor to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamic acids. The key steps leading to the formation of ferulic acid are outlined below.[2][3][4]

Core Phenylpropanoid Pathway Enzymes:
  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate to caffeoyl shikimate.[2]

  • Caffeic Acid O-Methyltransferase (COMT): Catalyzes the methylation of the 3'-hydroxyl group of caffeic acid to produce ferulic acid, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): An alternative route where caffeoyl-CoA is methylated to feruloyl-CoA.[2]

Phenylpropanoid_Pathway

The Final Step: Methylation of Ferulic Acid

The conversion of ferulic acid to this compound involves the methylation of its carboxyl group. While a specific ferulic acid carboxyl methyltransferase has not yet been definitively identified and characterized in plants, evidence strongly suggests its existence. This enzymatic reaction is proposed to be catalyzed by a member of the SABATH family of methyltransferases .[6][7][8]

SABATH methyltransferases are a class of enzymes known to methylate the carboxyl groups of a variety of small molecules, including plant hormones (e.g., salicylic (B10762653) acid, jasmonic acid, indole-3-acetic acid) and other phenylpropanoids (e.g., benzoic acid).[8][9][10] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[8] It is hypothesized that a yet-to-be-characterized SABATH methyltransferase possesses substrate specificity for ferulic acid, catalyzing the reaction illustrated below.

Methylation_of_Ferulic_Acid

Quantitative Data

Direct quantitative data on the biosynthesis of this compound in plants, such as enzyme kinetics and in planta concentrations, are currently limited in the scientific literature. However, data from related small molecule methyl ester biosynthesis can provide a useful reference point for expected yields and enzyme efficiencies.

Methyl Ester Plant Species Yield/Concentration Reference
Methyl JasmonateArabidopsis thaliana (transgenic overexpressing JMT)~3-fold increase in endogenous levels[11]
Methyl JasmonateRice (Oryza sativa) (transgenic overexpressing AtJMT)~6-fold increase in young panicles[12]
Methyl SalicylateArabidopsis thaliana (pathogen-infected)Emission into the atmosphere[13]
Methyl AnthranilateStrawberry (Fragaria × ananassa)QTL identified for production[14]
This compoundPhytolacca americana (cultured cells)Isolated from cell culture[15]

This table summarizes available quantitative data on the production of various small molecule methyl esters in plants. Direct quantification of this compound biosynthesis requires further research.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Quantification of this compound in Plant Tissues by HPLC-UV

Objective: To extract and quantify the concentration of this compound from plant material.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound standard

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, use approximately 20 mg.

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of extraction solvent (methanol:water:formic acid, 80:19.5:0.5, v/v/v).

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: Gradient to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: Gradient to 30% B

      • 26-30 min: Hold at 30% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 320 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

In Vitro Enzyme Assay for a Putative Ferulic Acid Carboxyl Methyltransferase

Objective: To determine the enzymatic activity of a candidate carboxyl methyltransferase with ferulic acid as a substrate.

Materials:

  • Purified recombinant candidate methyltransferase enzyme.

  • Ferulic acid.

  • S-adenosyl-L-methionine (SAM).

  • Tris-HCl buffer (pH 7.5).

  • Dithiothreitol (DTT).

  • Methanol.

  • HPLC system as described in section 5.1.

Procedure:

  • Reaction Mixture (100 µL total volume):

    • 50 mM Tris-HCl (pH 7.5)

    • 1 mM DTT

    • 100 µM Ferulic acid (dissolved in a small amount of methanol and then diluted in buffer)

    • 500 µM SAM

    • 5 µg of purified recombinant enzyme

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

    • Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein.

  • Analysis:

    • Analyze 50 µL of the supernatant by HPLC as described in section 5.1 to detect and quantify the formation of this compound.

    • A control reaction without the enzyme should be run in parallel to ensure that the formation of this compound is enzyme-dependent.

Enzyme_Assay_Workflow

Identification of a Novel Ferulic Acid Carboxyl Methyltransferase: A Proposed Workflow

Given that a specific ferulic acid carboxyl methyltransferase has not been definitively characterized, the following workflow outlines a strategy for its identification and validation.

Enzyme_Discovery_Workflow

Regulation of this compound Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, from the transcriptional control of the phenylpropanoid pathway genes to the availability of the methyl donor, SAM.

  • Transcriptional Regulation: The expression of genes in the phenylpropanoid pathway is tightly controlled by a network of transcription factors, including MYB, bHLH, and WRKY families, in response to developmental cues and environmental stresses.[7] It is probable that the expression of a ferulic acid carboxyl methyltransferase is also co-regulated with other genes in the pathway.

  • Substrate Availability: The concentration of ferulic acid and SAM within the cell will directly influence the rate of this compound synthesis.

  • Signaling Molecules: Plant hormones such as jasmonates and salicylates are known to induce the expression of SABATH methyltransferases, suggesting that this compound production may be part of the plant's defense response.

Conclusion

The biosynthesis of this compound in plants represents an intriguing extension of the core phenylpropanoid pathway. While the precursor, ferulic acid, is synthesized through a well-defined series of enzymatic reactions, the final methylation step to produce this compound is an area that warrants further investigation. The SABATH family of methyltransferases presents a promising class of candidate enzymes for this reaction. This technical guide provides a comprehensive framework for researchers to explore this pathway, from the foundational biochemistry to detailed experimental protocols for quantification and enzyme characterization. The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open new avenues for the metabolic engineering of plants to produce this and other valuable bioactive compounds.

References

Spectroscopic data of Methyl Ferulate (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Methyl Ferulate

Introduction

This compound, the methyl ester of ferulic acid, is a naturally occurring compound found in various plants and has garnered significant interest from researchers due to its antioxidant and anti-inflammatory properties.[1][2] Its chemical structure is methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[3][4] Accurate structural elucidation and characterization of this compound are paramount for its application in research and drug development. This guide provides a comprehensive overview of its spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these techniques.

Spectroscopic Data of this compound

The structural features of this compound have been extensively characterized using various spectroscopic methods. The following sections present the key data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR spectra provide detailed information about its structure.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.75Singlet-OCH₃ (Ester)
3.84Singlet-OCH₃ (Aromatic)[6]
6.30DoubletVinylic Proton
6.81DoubletAromatic Proton
7.06Doublet of doubletsAromatic Proton
7.16DoubletAromatic Proton
7.59DoubletVinylic Proton
9.65SingletPhenolic -OH

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
51.8-OCH₃ (Ester)
56.1-OCH₃ (Aromatic)[7]
110.1Aromatic CH
115.1Vinylic CH
115.9Aromatic CH[7]
123.3Aromatic CH[7]
127.1Aromatic Quaternary Carbon
144.9Vinylic CH[7]
148.3Aromatic Quaternary Carbon[7]
149.5Aromatic Quaternary Carbon[7]
167.7Carbonyl Carbon (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9] The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands of this compound

Frequency (cm⁻¹)VibrationFunctional Group
~3400O-H StretchPhenolic -OH
~3000C-H StretchAromatic and Vinylic C-H
~1710C=O StretchEster Carbonyl
~1630C=C StretchAlkene
~1590, ~1515C=C StretchAromatic Ring
~1270, ~1170C-O StretchEster and Ether
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.[11] For this compound, the molecular ion peak and several key fragment ions are observed.

Mass Spectrometry Data of this compound

m/zInterpretation
208[M]⁺ (Molecular Ion)
177[M - OCH₃]⁺
145[M - COOCH₃ - H]⁺
137[M - CH₂COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

  • Instrumentation : The data is acquired using an NMR spectrometer, for instance, a 400 MHz instrument.[13]

  • ¹H NMR Acquisition : A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition : A one-dimensional carbon NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[5] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectrum is then integrated and the chemical shifts of the peaks are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[14]

    • KBr Pellet : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • ATR : A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation : An FT-IR spectrometer is used for analysis.[15]

  • Data Acquisition : A background spectrum (of the empty sample holder or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and measures the absorbance of radiation.[8]

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands (in cm⁻¹) and their intensities are then analyzed to identify the functional groups present.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).[16]

  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[17] Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[11][18]

  • Data Acquisition : The sample solution is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[18]

  • Data Analysis : The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which can be used to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from natural sources, details various methods for its chemical synthesis, and presents in-depth experimental protocols for its purification and characterization. Quantitative data are summarized for comparative analysis, and key biological signaling pathways modulated by this compound are visually represented. This document serves as a critical resource for researchers engaged in the exploration and development of this compound as a potential therapeutic agent.

Introduction

This compound (methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a derivative of ferulic acid, a hydroxycinnamic acid abundant in the plant kingdom.[1] First identified in various plant species, it has since been isolated from sources ranging from traditional medicinal herbs to common fruits and grains.[2][3] Its enhanced lipophilicity compared to its parent compound, ferulic acid, allows for improved cell membrane permeability, contributing to its notable biological activities.[1][4] This guide delves into the technical aspects of sourcing, isolating, and synthesizing this promising molecule.

Natural Occurrence and Discovery

This compound has been isolated from a variety of natural sources. It was notably isolated from the roots of Stemona tuberosa, a plant used in traditional medicine.[4][5] Other documented plant sources include Pisonia aculeata, Meum athamanticum, and Iris milesii.[2] Its presence has also been reported in fungi, such as Aspergillus pseudodeflectus, and in various fruits and cereals like oranges, tomatoes, rice, and corn.[3] The discovery of this compound in these diverse organisms underscores its widespread distribution in nature and hints at its potential biological significance.

Isolation from Natural Sources

The isolation of this compound from natural matrices typically involves extraction followed by chromatographic purification.

General Experimental Workflow for Isolation

The process begins with the extraction of the compound from dried and powdered plant material using an appropriate solvent. The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other metabolites.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Plant Material (e.g., Stemona tuberosa roots) Solvent_Extraction Methanol Extraction (e.g., via Ultrasound) Start->Solvent_Extraction Crude_Extract Crude Methanol Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooling of similar fractions RP_HPLC Reversed-Phase HPLC TLC->RP_HPLC Purification of pooled fractions Pure_MF Pure this compound RP_HPLC->Pure_MF Characterization Structural Elucidation (NMR, MS, IR) Pure_MF->Characterization Purity Purity Assessment (HPLC) Pure_MF->Purity G cluster_mapk MAPK Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p-p38 TLR4->p38 JNK p-JNK TLR4->JNK COX2 COX-2 Expression p38->COX2 NO NO Generation p38->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) p38->Cytokines JNK->COX2 JNK->NO JNK->Cytokines MF This compound MF->p38 inhibits MF->JNK inhibits

References

An In-Depth Technical Guide to the Lipophilicity and Cell Membrane Permeability of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, the methyl ester of the naturally occurring phenolic compound ferulic acid, presents a compelling case for investigation in drug discovery and development. Its enhanced lipophilicity compared to its parent compound, ferulic acid, suggests a greater potential for traversing cellular membranes, a critical attribute for bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the lipophilicity and cell membrane permeability of this compound. While experimental quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available computational data, qualitative assessments, and relevant biological pathway information. Furthermore, it offers detailed experimental protocols for the determination of lipophilicity and permeability, providing a foundational framework for researchers seeking to fill the existing data gaps.

Introduction: The Significance of Lipophilicity and Permeability in Drug Development

The journey of a drug from administration to its target site is fraught with biological barriers, the most fundamental of which is the cell membrane. The ability of a molecule to efficiently cross this lipid bilayer is paramount to its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic success. Two key physicochemical properties govern this transit: lipophilicity and membrane permeability.

  • Lipophilicity , often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's affinity for a lipid-rich environment versus an aqueous one. A molecule's lipophilicity influences its solubility in biological fluids, its ability to partition into cell membranes, and its interaction with metabolic enzymes and plasma proteins.

  • Cell membrane permeability is a direct measure of the rate at which a compound can pass through the cell membrane. This can occur via passive diffusion, facilitated diffusion, active transport, or a combination of these mechanisms. High permeability is often a prerequisite for oral bioavailability and for reaching intracellular or central nervous system targets.

This compound (Figure 1) has been synthesized to improve the lipophilic character of ferulic acid, with the hypothesis that this modification would lead to enhanced cell membrane permeability and, consequently, improved biological activity. This guide delves into the current understanding of these critical properties for this compound.

Figure 1: Chemical Structure of this compound

Lipophilicity of this compound: A Quantitative Perspective

While experimental determination of the octanol-water partition coefficient for this compound is not widely reported in the literature, computational models provide a valuable estimation of its lipophilicity.

Table 1: Physicochemical and Lipophilicity Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
Computed logP (XLogP3) 1.8PubChem[1]

The computed logP value of 1.8 suggests that this compound is moderately lipophilic. This value falls within the range often considered favorable for drug candidates, as it suggests a balance between aqueous solubility and lipid membrane partitioning. Qualitative statements in the literature support this, indicating that the octanol-water partition coefficient of this compound is higher than that of its parent compound, ferulic acid, thereby improving its potential for cellular uptake.

Cell Membrane Permeability of this compound

The enhanced lipophilicity of this compound compared to ferulic acid strongly suggests that its primary mechanism of cell membrane translocation is passive diffusion. To quantitatively assess this, several in vitro models are routinely employed in drug discovery.

Table 2: Overview of In Vitro Cell Membrane Permeability Assays

AssayModel SystemKey Information Provided
Caco-2 Permeability Assay Human colon adenocarcinoma cell line (forms a polarized monolayer with tight junctions)- Apparent permeability coefficient (Papp) - Efflux ratio (identifies substrates of efflux transporters like P-glycoprotein) - Predicts intestinal absorption
MDCK Permeability Assay Madin-Darby canine kidney epithelial cell line (forms a tight monolayer)- Apparent permeability coefficient (Papp) - Can be transfected with specific transporters (e.g., MDR1 for P-gp) to study efflux - Often used to predict blood-brain barrier permeability
PAMPA (Parallel Artificial Membrane Permeability Assay) Artificial lipid membrane supported on a filter- Intrinsic passive permeability - High-throughput screening - Excludes active transport and efflux mechanisms

Given the absence of specific Papp values for this compound, further experimental investigation using these standard assays is crucial to quantitatively determine its permeability and to elucidate its transport mechanism.

Modulation of Signaling Pathways by this compound

Recent research has indicated that methyl ferulic acid (MFA) can modulate key cellular signaling pathways involved in metabolism and cellular stress. Specifically, MFA has been shown to attenuate ethanol-induced hepatic steatosis by activating the AMP-activated protein kinase (AMPK) and Forkhead box protein O1 (FoxO1) pathways[3].

AMPK-FoxO1 Signaling Pathway

The activation of AMPK by this compound leads to a cascade of downstream effects that collectively reduce lipid synthesis and promote lipid oxidation. A simplified representation of this pathway is provided below.

Methyl_Ferulate_Signaling MF This compound AMPK AMPK MF->AMPK activates MAPK MAPK MF->MAPK activates SIRT1 SIRT1 MF->SIRT1 upregulates PPARa PPAR-α MF->PPARa upregulates CPT1a CPT-1α MF->CPT1a upregulates ACC ACC AMPK->ACC inhibits Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis FoxO1 FoxO1 MAPK->FoxO1 activates FoxO1->Lipid_Synthesis Lipid_Oxidation Lipid Oxidation SIRT1->Lipid_Oxidation PPARa->Lipid_Oxidation CPT1a->Lipid_Oxidation

This compound's modulation of the AMPK/FoxO1 pathway.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments to determine its lipophilicity and permeability.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol outlines the gold standard method for experimental logP determination.

Shake_Flask_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 1. Prepare water-saturated n-octanol and n-octanol-saturated water. Prep2 2. Create a stock solution of this compound in n-octanol-saturated water. Prep1->Prep2 Step1 3. Add a known volume of the stock solution to a separatory funnel. Prep2->Step1 Step2 4. Add a known volume of water-saturated n-octanol. Step1->Step2 Step3 5. Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Step2->Step3 Step4 6. Allow the phases to separate completely. Step3->Step4 Analysis1 7. Carefully separate and collect both the aqueous and n-octanol phases. Step4->Analysis1 Analysis2 8. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV). Analysis1->Analysis2 Analysis3 9. Calculate logP = log([Concentration in n-octanol] / [Concentration in aqueous phase]). Analysis2->Analysis3 Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_quant Quantification and Analysis Culture1 1. Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts). Culture2 2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Culture1->Culture2 Culture3 3. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Culture2->Culture3 Transport1 4. Wash the monolayer with transport buffer. Culture3->Transport1 Transport2 5. Add this compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber. Transport1->Transport2 Transport3 6. Incubate at 37°C with gentle shaking. Transport2->Transport3 Transport4 7. Collect samples from the receiver chamber at various time points. Transport3->Transport4 Quant1 8. Analyze the concentration of this compound in the collected samples by LC-MS/MS. Transport4->Quant1 Quant2 9. Calculate the apparent permeability coefficient (Papp). Quant1->Quant2

References

Unveiling the Anti-inflammatory Potential of Methyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a derivative of the naturally occurring phenolic compound ferulic acid, has emerged as a promising candidate in the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from pertinent studies. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide employs visualizations of key signaling pathways and experimental workflows to offer a clear and concise understanding of the scientific evidence supporting this compound as a potent anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, neurodegenerative disorders, and cardiovascular disease. Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, underscoring the urgent need for safer and more targeted therapeutic strategies.

This compound, a methyl ester of ferulic acid, has garnered significant attention for its potent anti-inflammatory and antioxidant activities.[1][2][3] Its enhanced lipophilicity compared to ferulic acid suggests improved cell membrane permeability, potentially leading to greater bioavailability and efficacy.[3] This document synthesizes the current scientific knowledge on the anti-inflammatory properties of this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified to date involve the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway plays a pivotal role in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to effectively inhibit the phosphorylation of key MAPK proteins, p38 and c-Jun N-terminal kinase (JNK), in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This inhibition disrupts the downstream signaling cascade that would otherwise lead to an inflammatory response.

Modulation of Pro-inflammatory Mediators

This compound significantly suppresses the production of key pro-inflammatory molecules, including cytokines, nitric oxide (NO), and cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: In LPS-activated macrophages, this compound strongly inhibits the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFNγ).[2][4][5] Notably, it does not affect the production of the anti-inflammatory cytokine IL-10, suggesting a targeted immunomodulatory effect.[4][5] In a neuroinflammation model using muramyl dipeptide (MDP)-stimulated PC12 cells, this compound demonstrated a concentration-dependent reduction in TNF-α release.[6]

  • Nitric Oxide (NO): this compound has been shown to suppress NO generation in LPS-stimulated macrophages at concentrations of 10 and 25 µg/mL.[2][3] This is significant as excessive NO production by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes.

  • Cyclooxygenase-2 (COX-2): this compound inhibits the expression of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2][4][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

Cell LineStimulantThis compound ConcentrationCytokine% Inhibition / EffectReference
Primary bone marrow-derived macrophages (BMDMs)LPS5, 10, 25 µg/mLTNF-αSuppressed[2]
Primary bone marrow-derived macrophages (BMDMs)LPS5, 10, 25 µg/mLIL-6Suppressed[2]
Primary bone marrow-derived macrophages (BMDMs)LPS5, 10, 25 µg/mLIFNγSuppressed[2]
PC12 cellsMDP (5 µg/mL)10, 25, 50 µMTNF-αConcentration-dependent reduction (significant at 25 µM)[6]

Table 2: In Vitro Inhibition of Other Inflammatory Mediators by this compound

Cell LineStimulantThis compound ConcentrationMediatorEffectReference
Primary bone marrow-derived macrophages (BMDMs)LPS10, 25 µg/mLNOInhibited[2]
Primary bone marrow-derived macrophages (BMDMs)LPS25 µg/mLCOX-2Expression inhibited[2]
MacrophagesLPSNot specifiedNOSuppressed[4][5]
MacrophagesLPSNot specifiedCOX-2Expression suppressed[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for their replication and further investigation.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the general procedure for evaluating the anti-inflammatory activity of this compound in LPS-activated macrophage cells.[4][5]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (of high purity).

  • Lipopolysaccharide (LPS) from E. coli.

  • Reagents for quantifying cytokines (ELISA kits), nitric oxide (Griess reagent), and protein expression (Western blotting antibodies).

Procedure:

  • Cell Culture: Culture macrophages in appropriate medium and conditions.

  • Cell Plating: Seed cells into multi-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulation: Add LPS to the wells to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).

  • Incubation: Incubate the plates for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of IL-6, TNF-α, and other cytokines using specific ELISA kits.

    • Nitric Oxide Measurement: Use the Griess assay to determine the concentration of nitrite, a stable product of NO, in the supernatant.

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression levels of COX-2 and the phosphorylation status of MAPK proteins (p-p38, p-JNK).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a widely used in vivo model to assess the anti-inflammatory effects of compounds.[7][8]

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice).

  • This compound.

  • Carrageenan solution (e.g., 1% w/v in saline).

  • Standard anti-inflammatory drug (e.g., Diclofenac).

  • Plethysmometer for measuring paw volume.

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory environment for at least one week.

  • Grouping: Randomly divide the animals into different groups: a vehicle control group, this compound treatment groups (at various doses), and a positive control group (receiving a standard anti-inflammatory drug).

  • Drug Administration: Administer this compound (typically via oral gavage) to the respective treatment groups one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group in comparison to the control group.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate key signaling pathways, such as the MAPK cascade, and inhibit the production of a range of pro-inflammatory mediators makes it a compelling candidate for further investigation as a novel anti-inflammatory agent.

Future research should focus on:

  • Elucidating the role of the NF-κB pathway: While the inhibition of MAPK is established, a more in-depth investigation into the effects of this compound on the NF-κB signaling pathway is warranted.

  • Pharmacokinetic and toxicological studies: Comprehensive pharmacokinetic and toxicology studies are essential to evaluate the safety profile and in vivo behavior of this compound.

  • Efficacy in diverse in vivo models: Evaluating the efficacy of this compound in a broader range of animal models of inflammatory diseases will be crucial to ascertain its therapeutic potential.

  • Structure-activity relationship studies: Investigating the structure-activity relationship of this compound and its analogues could lead to the development of even more potent and selective anti-inflammatory compounds.

References

The Neuroprotective Potential of Methyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ferulate, a methyl ester derivative of the naturally occurring phenolic compound ferulic acid, is emerging as a promising neuroprotective agent. Its enhanced lipophilicity suggests potentially improved bioavailability and blood-brain barrier permeability compared to its parent compound. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, focusing on its mechanisms of action, including its anti-inflammatory, antioxidant, and anti-apoptotic properties. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in the field of neurotherapeutics.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, are characterized by progressive neuronal loss and dysfunction. The underlying pathological processes are complex and multifactorial, with neuroinflammation, oxidative stress, and apoptosis playing pivotal roles. Consequently, therapeutic strategies aimed at mitigating these processes are of significant interest. This compound has garnered attention for its potential to modulate these key pathological pathways, offering a promising avenue for the development of novel neuroprotective therapies.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its multifaceted pharmacological activities, primarily its anti-inflammatory, antioxidant, and anti-apoptotic actions.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage. This compound has been shown to suppress the production of pro-inflammatory mediators in microglial cells.

Key Findings:

  • In lipopolysaccharide (LPS)-stimulated human HMC3 microglial cells, this compound significantly inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[1][2].

  • The anti-inflammatory effects are, at least in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1][2].

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical factor in neuronal cell death. This compound exhibits potent antioxidant properties.

Key Findings:

  • This compound has demonstrated free radical scavenging activity in chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[3].

  • It has been shown to reduce intracellular ROS levels in cellular models of oxidative stress[4].

  • The antioxidant effects may be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative diseases. This compound has been shown to interfere with apoptotic signaling cascades.

Key Findings:

  • This compound treatment can reduce the rate of apoptosis in neuronal cells exposed to neurotoxic stimuli[2].

  • It is suggested to modulate the expression of key apoptosis-regulating proteins, such as those belonging to the Bcl-2 family, by influencing the Bax/Bcl-2 ratio[5][6].

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Anti-Inflammatory Effects of this compound in HMC3 Microglial Cells

ParameterTreatment GroupConcentrationResultReference
NO Production LPS (1 µg/mL) + this compound1 µMSignificant Inhibition[1][2]
LPS (1 µg/mL) + this compound10 µMSignificant Inhibition[1][2]
TNF-α Release LPS (1 µg/mL) + this compound1 µMSignificant Inhibition[1][2]
LPS (1 µg/mL) + this compound10 µMSignificant Inhibition[1][2]
IL-1β Release LPS (1 µg/mL) + this compound1 µMSignificant Inhibition[1][2]
LPS (1 µg/mL) + this compound10 µMSignificant Inhibition[1][2]
Late Apoptosis Rate LPS (1 µg/mL)-4.92%[2]
LPS (1 µg/mL) + this compound10 µM2.71%[2]

Table 2: Anti-Inflammatory Effects of this compound in PC12 Cells

ParameterTreatment GroupConcentrationResultReference
TNF-α Release MDP (5 µg/mL) + this compound10 µMReduction[7]
MDP (5 µg/mL) + this compound25 µMSignificant Reduction (p < 0.01)[7]
MDP (5 µg/mL) + this compound50 µMReduction[7]

Table 3: Antioxidant Activity of this compound

AssayConcentrationResult (% Inhibition of DPPH)Reference
DPPH Radical Scavenging 33 µM43.75 ± 1.5%

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment
  • HMC3 Human Microglial Cells: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are often pre-treated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response, followed by treatment with this compound at various concentrations (e.g., 1 µM and 10 µM) for another 24 hours[1][2].

  • PC12 Rat Pheochromocytoma Cells: These cells are a common model for neuronal studies. They are typically cultured in DMEM supplemented with horse serum and fetal bovine serum. Differentiation into a neuronal phenotype can be induced by treatment with Nerve Growth Factor (NGF). For neuroinflammation studies, cells can be stimulated with agents like Muramyl Dipeptide (MDP)[7].

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at 540 nm. A standard curve using sodium nitrite is used for quantification[1].

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[1].

Cell Viability Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm).

Apoptosis Assay
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Western Blot Analysis
  • Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, PI3K/Akt) and apoptosis (e.g., Bax, Bcl-2). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

G cluster_0 Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) nucleus->proinflammatory_genes activates transcription Methyl_Ferulate This compound Methyl_Ferulate->IKK inhibits

Caption: NF-κB signaling pathway inhibition by this compound.

G cluster_1 Anti-Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Bax Bax Apoptotic_Stimulus->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes Methyl_Ferulate This compound Methyl_Ferulate->Bax downregulates Methyl_Ferulate->Bcl2 upregulates

Caption: Modulation of the intrinsic apoptosis pathway by this compound.

G cluster_2 General Experimental Workflow cluster_3 Assays start Start: Hypothesis Formulation cell_culture In Vitro Model Selection (e.g., HMC3, PC12) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment assays Biochemical & Cellular Assays treatment->assays data_analysis Data Analysis & Interpretation assays->data_analysis viability Cell Viability (MTT) inflammation Inflammatory Markers (ELISA, Griess) apoptosis Apoptosis (Flow Cytometry) western_blot Protein Expression (Western Blot) conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant neuroprotective potential of this compound. Its ability to concurrently target neuroinflammation, oxidative stress, and apoptosis makes it a compelling candidate for further investigation in the context of various neurological disorders.

Future research should focus on:

  • In vivo efficacy: Translating the promising in vitro findings to animal models of neurodegenerative diseases and stroke is a critical next step.

  • Pharmacokinetics and Blood-Brain Barrier Permeability: Detailed studies are needed to quantify the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to definitively assess its ability to cross the blood-brain barrier.

  • Target Identification and Engagement: Further elucidation of the specific molecular targets of this compound within the identified signaling pathways will provide a more comprehensive understanding of its mechanism of action.

  • Formulation Development: Optimizing drug delivery systems, such as nanoformulations, could enhance the therapeutic efficacy of this compound.

References

Methyl Ferulate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl Ferulate, the methyl ester of ferulic acid, is a naturally derived compound demonstrating significant potential in therapeutic applications due to its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the commercial availability of this compound, its key biological activities, and detailed experimental protocols for its synthesis and evaluation. The information is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this promising molecule.

Commercial Availability and Suppliers

This compound is readily available for research purposes from a variety of chemical and biochemical suppliers. Purity levels are typically high, often exceeding 98-99%.[1][2][3] The compound is usually supplied as an off-white crystalline powder.[4] Below is a summary of key information and a list of notable suppliers.

Table 1: Chemical and Physical Properties of Commercially Available this compound

PropertyValueReferences
CAS Number 2309-07-1, 22329-76-6[1][2][3][4]
Molecular Formula C₁₁H₁₂O₄[1][2][5]
Molecular Weight 208.21 g/mol [1][6]
Appearance Off-white crystalline powder[4]
Purity ≥98% or >99%[1][2][7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone, Ethanol[1][3][8]

Table 2: Prominent Commercial Suppliers of this compound

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Offers this compound for research use, highlighting its anti-inflammatory and antioxidant properties.[9]
ChemFaces--INVALID-LINK--Provides high-purity this compound as a reference standard and natural product.[1]
Cayman Chemical--INVALID-LINK--Supplies this compound and provides technical information on its biological activities.[8]
BioCrick--INVALID-LINK--Manufacturer of high-purity this compound, noting its potential as a MAPK pathway inhibitor.[3]
ChemScene--INVALID-LINK--Provides this compound with detailed chemical information and purity specifications.[2]
BioFuran Materials--INVALID-LINK--Offers this compound in various quantities for research and development.[4]
AdooQ Bioscience--INVALID-LINK--Supplies high-purity this compound, emphasizing its antioxidant and anti-inflammatory activities.[7]
Smolecule--INVALID-LINK--Provides this compound with information on its synthesis and biological applications.[6]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that make it a compound of interest for drug development, particularly in the areas of inflammation, oxidative stress, and neurodegenerative diseases.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12] This inhibitory action is mediated, at least in part, through the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, this compound has been observed to block the phosphorylation of p38 and c-Jun NH2-terminal kinase (JNK).[10][11] Furthermore, it can inhibit the expression of cyclooxygenase-2 (COX-2) and the generation of nitric oxide (NO), both of which are key mediators of inflammation.[10][11]

Methyl_Ferulate_Anti_inflammatory_Pathway cluster_membrane cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK COX2 COX-2 Expression p_p38->COX2 NO NO Generation p_p38->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) p_p38->Cytokines p_JNK->COX2 p_JNK->NO p_JNK->Cytokines Methyl_Ferulate This compound Methyl_Ferulate->p_p38 Methyl_Ferulate->p_JNK Methyl_Ferulate->COX2

This compound's inhibition of the p38 and JNK signaling pathways.
Antioxidant Activity

This compound is a potent antioxidant, a property conferred by its phenolic structure which allows it to scavenge free radicals.[6] Its lipophilic nature, compared to its parent compound ferulic acid, may enhance its ability to cross cell membranes and exert its protective effects within the cellular environment.[8] The antioxidant capacity of this compound can be quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Neuroprotective Effects

The combined anti-inflammatory and antioxidant properties of this compound, along with its ability to permeate the brain, make it a promising candidate for the research of neurodegenerative disorders.[9][10] It has been shown to protect neuronal cells from oxidative stress.[8] Studies on related compounds suggest that it may be effective in models of cerebral ischemia-reperfusion injury by modulating signaling pathways such as the PI3K/HIF-1α/VEGF pathway.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from ferulic acid and methanol (B129727) using an acid catalyst.[4][7]

Materials:

  • Ferulic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (95-98%)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ferulic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Reactants Ferulic Acid + Methanol (H₂SO₄ catalyst) Reflux Reflux (4-24h) Reactants->Reflux Evaporation Rotary Evaporation (remove excess methanol) Reflux->Evaporation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Evaporation->Extraction Washing Washing Steps (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying and Filtration (anhydrous MgSO₄) Washing->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Purification Column Chromatography (Silica Gel) Final_Evaporation->Purification Product Pure this compound Purification->Product

Workflow for the synthesis and purification of this compound.
DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant activity of this compound.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well microplate, add a small volume of the this compound solutions (e.g., 20 µL) to each well.

  • Add the DPPH solution (e.g., 180 µL) to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • A control containing only the solvent and DPPH solution should be included.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Western Blot Analysis for COX-2, p-p38, and p-JNK in LPS-Stimulated Macrophages

This protocol provides a method to assess the inhibitory effect of this compound on key inflammatory proteins. The RAW 264.7 murine macrophage cell line is a suitable model for these experiments.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µg/mL) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate duration (e.g., 30 minutes for p-p38 and p-JNK, 18-24 hours for COX-2). Include untreated and LPS-only controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a commercially accessible and biologically active compound with significant therapeutic potential. Its well-documented anti-inflammatory and antioxidant properties, coupled with a favorable safety profile, make it an attractive candidate for further investigation in the fields of drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of this compound in various preclinical models. Further studies are warranted to fully elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes: Synthesis and Characterization of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl ferulate is the methyl ester of ferulic acid, a naturally occurring hydroxycinnamic acid abundant in plant cell walls.[1][2] The esterification of ferulic acid to this compound increases its lipophilicity, which can enhance its solubility in hydrophobic media and potentially improve its bioavailability and antioxidant activity within lipid-based systems.[3][4][5] This modification makes this compound a compound of significant interest for researchers in pharmacology and drug development, particularly for its antioxidant, anti-inflammatory, and potential neuroprotective properties.[2][6]

The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting ferulic acid with methanol (B129727) in the presence of an acid catalyst.[7][8][9] While effective, this conventional heating method can require long reaction times.[3][4] Alternative methods, such as microwave-assisted synthesis, have been developed to dramatically reduce reaction times and improve yields.[3][4]

These application notes provide a detailed protocol for the synthesis of this compound from ferulic acid using the acid-catalyzed Fischer esterification method, followed by procedures for purification and characterization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound by reacting ferulic acid with methanol using concentrated sulfuric acid as a catalyst.

1. Materials and Reagents:

  • Ferulic acid (C₁₀H₁₀O₄)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (95-98%)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium bicarbonate (NaHCO₃), 5% w/v aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

2. Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Buchner funnel, filter flask)

  • Beakers, graduated cylinders, and other standard laboratory glassware

3. Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add ferulic acid (e.g., 5 mmol, 0.97 g).[3]

  • Reagent Addition: Add methanol (11 mL) to the flask and stir until the ferulic acid is in solution.[7] Place the flask in an ice bath to cool the solution to 0 °C.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the cooled methanol solution.[7]

  • Reflux: Remove the flask from the ice bath and fit it with a reflux condenser. Heat the reaction mixture to 80 °C (reflux) using a heating mantle.[7]

  • Reaction Time: Maintain the reflux for 90 minutes.[7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator. The crude product may appear as a brownish powder or yellow oil.[7]

  • Extraction and Work-up:

    • Dissolve the crude residue in ethyl acetate (20 mL).[7]

    • Transfer the solution to a separatory funnel.

    • Wash the organic phase sequentially with water (3 x 20 mL) and 5% aqueous sodium bicarbonate solution (3 x 20 mL) to neutralize the remaining acid and remove unreacted ferulic acid.[7]

    • Wash the organic layer with brine (1 x 20 mL).

  • Drying and Concentration:

    • Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate.[7]

    • Filter the drying agent.

    • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to yield the crude this compound.

4. Purification (Optional but Recommended): For higher purity, the crude product can be purified using silica (B1680970) gel flash chromatography.[7][10] A common eluent system is a mixture of petroleum ether and ethyl acetate.[11]

Data Presentation

Table 1: Comparison of Synthesis Conditions for this compound

MethodCatalystReagents (Molar Ratio)TemperatureTimeYield/ConversionReference
Conventional Heating Sulfuric Acid (conc.)Ferulic Acid:Methanol (1:excess)80 °C (Reflux)90 minNot specified[7]
Conventional Heating Sulfuric Acid (conc.)Ferulic Acid:MethanolReflux24 hNot specified[3][4]
Microwave Irradiation Sulfuric Acid (conc.)Ferulic Acid:Methanol (1:6)88 °C5 min94%[3][12]
Cationic Exchange Resin 732 ResinFerulic Acid:Methanol (1:7)65 °C (Reflux)7 h82.6% (Conversion)[13]

Table 2: Physical and Spectroscopic Data for this compound Characterization

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[14]
Molecular Weight 208.21 g/mol [14]
Appearance Yellowish powder / Shiny white fine crystals[15]
¹H-NMR (DMSO-d₆) δ 7.31 (1H, d, J=16.0 Hz), 7.12 (1H, d, J=1.8 Hz), 6.97 (1H, dd, J=8.0, 1.8 Hz), 6.79 (1H, d, J=8.0 Hz), 6.42 (1H, d, J=16.0 Hz), 3.80 (3H, s), 3.71 (3H, s, OCH₃-ester) (Note: Data is for Ferulic Acid, ester methyl peak is added for reference)
¹³C-NMR (DMSO-d₆) δ 167.7, 148.8, 148.3, 140.1, 126.8, 122.1, 116.1, 115.6, 111.2, 56.0 (OCH₃-ring), 51.7 (OCH₃-ester)[11] (Note: Data is a combination from sources)

Mandatory Visualizations

Diagrams of Key Processes

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products FA Ferulic Acid (R-COOH) Protonation 1. Protonation of Carbonyl FA->Protonation + H+ MeOH Methanol (CH3OH) H_plus H+ Attack 2. Nucleophilic Attack by Methanol Protonation->Attack + CH3OH Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination - H2O Deprotonation 5. Deprotonation Elimination->Deprotonation - H+ Water Water (H2O) Elimination->Water MF This compound (R-COOCH3) Deprotonation->MF

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Synthesis_Workflow start Start: Reagents setup 1. Reaction Setup (Ferulic Acid + Methanol) start->setup catalyst 2. Add H2SO4 Catalyst at 0°C setup->catalyst reflux 3. Heat to Reflux (80°C, 90 min) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool evap 5. Evaporate Methanol cool->evap extract 6. Dissolve in EtOAc & Wash (H2O, NaHCO3, Brine) evap->extract dry 7. Dry Organic Layer (MgSO4) extract->dry concentrate 8. Concentrate under Vacuum dry->concentrate crude Crude this compound concentrate->crude purify 9. Column Chromatography (Optional) crude->purify characterize 10. Characterization (TLC, NMR, MS) crude->characterize product Pure this compound purify->product product->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl ferulate, a valuable compound in the pharmaceutical and cosmetic industries known for its antioxidant and anti-inflammatory properties. A highly efficient and rapid microwave-assisted esterification of ferulic acid is presented and compared with conventional heating methods. The microwave-assisted approach offers significantly reduced reaction times and high yields, aligning with the principles of green chemistry. This protocol includes detailed methodologies for synthesis, purification, and characterization of the final product.

Introduction

This compound, the methyl ester of ferulic acid, is a naturally occurring compound found in various plants. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. These properties make it a compound of significant interest for drug development and as an active ingredient in cosmetic formulations.

Conventional methods for the synthesis of this compound, such as Fischer esterification using acid catalysts under reflux, are often time-consuming, requiring several hours to achieve satisfactory yields.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and reduced energy consumption.[3] This protocol details an optimized microwave-assisted method for the synthesis of this compound and provides a comparative analysis with traditional methods.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Pale yellow to brownish liquid or solid
Solubility Soluble in organic solvents like ethanol (B145695) and methanol (B129727); limited solubility in water.[4]

Comparison of Synthesis Methods: Microwave-Assisted vs. Conventional

The following table summarizes the key quantitative data for the synthesis of this compound using both microwave-assisted and conventional heating methods, highlighting the significant advantages of the former.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Reflux)
Catalyst Strongly Acidic Cation Exchange ResinStrongly Acidic Cation Exchange Resin
Solvent MethanolMethanol
Reactant Ratio (Methanol:Ferulic Acid) 7:1 (molar ratio)7:1 (molar ratio)
Catalyst Loading 12% (w/w of ferulic acid)12% (w/w of ferulic acid)
Temperature Not specified (controlled by microwave power)65 °C
Microwave Power 300 WN/A
Reaction Time 25 minutes7 hours
Yield 81.2%82.6%

Data compiled from multiple sources demonstrating representative conditions.[1]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes the synthesis of this compound from ferulic acid and methanol using a strongly acidic cation exchange resin as a recyclable catalyst under microwave irradiation.

Materials:

  • Ferulic acid

  • Methanol (reagent grade)

  • Strongly acidic cation exchange resin (e.g., Amberlyst-15)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a designated microwave reactor vessel, combine ferulic acid (e.g., 0.1 mol), methanol (at a molar ratio of 5:1 to ferulic acid), and a strongly acidic cation exchange resin (30% by weight of the reagents).[4]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 300 W for 25 minutes with stirring.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the cation exchange resin. The resin can be washed with methanol, dried, and reused.

  • Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Conventional Synthesis of this compound (for comparison)

This protocol describes the synthesis of this compound using a conventional heating method with a strongly acidic cation exchange resin as the catalyst.

Materials:

  • Same as in section 4.1

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ferulic acid, methanol (at a 7:1 molar ratio to ferulic acid), and a strongly acidic cation exchange resin (12% by weight of ferulic acid).[1]

  • Heat the mixture to 65 °C under reflux with constant stirring for 7 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow the workup and purification steps as described in the microwave-assisted protocol (steps 5-11).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 9.53 (s, 1H, -OH)

    • 7.52 (d, J = 15.9 Hz, 1H, Ar-CH=)

    • 7.32 (d, J = 1.9 Hz, 1H, Ar-H)

    • 7.12 (dd, J = 8.2, 1.9 Hz, 1H, Ar-H)

    • 6.82 (d, J = 8.2 Hz, 1H, Ar-H)

    • 6.48 (d, J = 15.9 Hz, 1H, =CH-COOCH₃)

    • 3.82 (s, 3H, -OCH₃)

    • 3.69 (s, 3H, -COOCH₃)

Data obtained from a study by Di Donna et al. (2022).[3]

¹³C NMR Spectroscopy
  • ¹³C NMR spectral data can be used for further structural confirmation.

Visualizations

Workflow for Microwave-Assisted Synthesis

workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine Ferulic Acid, Methanol, and Catalyst B Irradiate at 300W for 25 min with stirring A->B C Cool and Filter B->C D Solvent Evaporation C->D E Liquid-Liquid Extraction D->E F Drying and Final Evaporation E->F G Column Chromatography (if necessary) F->G H Pure this compound G->H

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Comparison of Synthesis Methods

comparison cluster_microwave Microwave-Assisted Synthesis cluster_conventional Conventional Synthesis Microwave Microwave Heating Time_MW Rapid Reaction Time (25 minutes) Microwave->Time_MW Yield_MW High Yield (~81%) Microwave->Yield_MW Green_MW Energy Efficient (Green Chemistry) Microwave->Green_MW Conventional Conventional Heating (Reflux) Time_Conv Long Reaction Time (7 hours) Conventional->Time_Conv Yield_Conv Comparable Yield (~83%) Conventional->Yield_Conv Energy_Conv Higher Energy Consumption Conventional->Energy_Conv

Caption: Comparison of microwave-assisted and conventional synthesis of this compound.

References

Application Notes and Protocols for the Purification of Methyl Ferulate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plant sources, including rice bran.[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] These therapeutic effects are partly attributed to its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are implicated in inflammation and cellular stress responses.[5]

Effective isolation and purification of this compound are critical for its characterization, biological evaluation, and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the purification of this compound from crude extracts or synthetic reaction mixtures.[6][7] This document provides detailed application notes and protocols for the successful purification of this compound using silica (B1680970) gel column chromatography.

Data Presentation

The following tables summarize typical quantitative data and parameters for the purification of this compound using silica gel column chromatography. These values are representative and may require optimization based on the specific crude sample composition and scale of the purification.

Table 1: Column Chromatography Parameters for this compound Purification

ParameterTypical Value/RangeReference/Note
Stationary Phase Silica Gel (60-120 mesh or 70-230 mesh)[4][6]
Crude Sample to Silica Gel Ratio (w/w) 1:50 to 1:100 (or 1-2% of silica gel weight)[6][8]
Column Dimensions Dependent on the amount of crude material[7]
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate or Dichloromethane (B109758) and Methanol (B129727)[6][9]
Elution Mode Gradient Elution[6]
Monitoring Technique Thin Layer Chromatography (TLC)[6]

Table 2: Representative Purity and Yield Data

Purification StagePurity (%)Yield (%)Analytical Method
Crude Extract/Reaction MixtureVariable-HPLC/TLC
After Column Chromatography>98%VariableHPLC
After Recrystallization (optional)>99%VariableHPLC

Experimental Protocols

Preparation of the Chromatography Column (Wet Packing Method)

The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, leading to better separation.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (60-120 mesh)

  • Non-polar solvent (e.g., Hexane)

  • Glass wool or cotton

  • Sand (washed and dried)

Procedure:

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the glass wool to create a flat base for the silica gel.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane). The slurry should have a consistency that is easy to pour.

  • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing.

  • Continuously tap the column gently to dislodge any air bubbles and ensure a tightly packed, homogenous bed.

  • Add more slurry until the desired column height is reached (typically about two-thirds of the column length).

  • Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to protect the surface of the stationary phase from disturbance during sample and eluent addition.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading

Materials:

  • Crude this compound sample

  • Minimal amount of the initial eluent or a slightly more polar solvent

  • Silica gel (for dry loading)

Procedure (Dry Loading Method - Recommended):

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel.

  • Carefully add the dried sample-silica mixture to the top of the prepared column.[6]

Elution and Fraction Collection

Materials:

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Begin the elution with a non-polar solvent system (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of Ethyl Acetate). A stepwise or linear gradient can be employed.[6] A suggested gradient could be:

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Hexane:Ethyl Acetate (80:20)

    • And so on, based on TLC analysis.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent for TLC is often a slightly more polar version of the column eluent.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound (identified by a single spot with the correct Rf value).[6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Isocratic Method):

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 60:40 v/v), may contain a small amount of acid like acetic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the purified this compound.

  • Dissolve it in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Methyl_Ferulate_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK p38_JNK p38 / JNK (MAPK) Inflammatory_Stimuli->p38_JNK Methyl_Ferulate This compound Methyl_Ferulate->IKK Inhibition Methyl_Ferulate->p38_JNK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation Nucleus Nucleus p38_JNK->Nucleus Activation of Transcription Factors NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound Purification

The following diagram illustrates the logical steps involved in the purification of this compound using column chromatography.

Purification_Workflow Crude_Sample Crude this compound Sample Sample_Loading Sample Loading (Dry Loading) Crude_Sample->Sample_Loading Column_Prep Column Preparation (Silica Gel Slurry) Column_Prep->Sample_Loading Elution Gradient Elution (e.g., Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Methyl_Ferulate Pure this compound Solvent_Evaporation->Pure_Methyl_Ferulate Purity_Check Purity Analysis (HPLC) Pure_Methyl_Ferulate->Purity_Check

Caption: Workflow for this compound purification.

References

Application Note: Quantification of Methyl Ferulate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl ferulate. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to ensure straightforward implementation and reliable results.

Introduction

This compound, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plant species. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As interest in the therapeutic potential of this compound grows, the need for accurate and precise analytical methods for its quantification becomes increasingly critical for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal choice for the analysis of this compound. This application note presents a detailed, validated HPLC method for the quantification of this compound, designed for ease of use and reproducibility in a laboratory setting.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC.

Materials and Reagents
  • This compound standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 323 nm
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general protocol for a solid sample is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent (e.g., methanol, ethanol) using sonication or vortexing.

  • Centrifugation: Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2%
Specificity No interference from blank matrix

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process, the following diagrams have been created using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Homogenized Sample Extract Solvent Extraction Sample->Extract Filter Filter Extract (0.45 µm) Extract->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 323 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify this compound in Sample Detect->Quantify CalCurve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The detailed protocol and validation data demonstrate that the method is specific, linear, precise, and accurate, making it suitable for routine analysis in research and quality control laboratories. The provided workflow diagram offers a clear visual guide to the experimental process. Adherence to this protocol will enable researchers and professionals to obtain high-quality, reproducible data for their studies involving this compound.

Application Note: 1H and 13C NMR Spectral Analysis of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound found in various plant sources. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As such, it is a compound of significant interest in the fields of medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound, along with a summary of its spectral data.

Chemical Structure

The chemical structure of this compound with atom numbering for NMR assignments is presented below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

A generalized workflow for the NMR analysis of this compound is outlined below.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument shim Shim the magnetic field instrument->shim acquire_1H Acquire 1H NMR spectrum shim->acquire_1H acquire_13C Acquire 13C NMR spectrum shim->acquire_13C process Fourier transform, phase correction, and baseline correction acquire_1H->process acquire_13C->process reference Reference spectra (e.g., to TMS) process->reference integrate Integrate 1H signals reference->integrate assign Assign signals and determine coupling constants integrate->assign

Caption: Workflow for 1H and 13C NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.[1]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Ensure the final sample height in the tube is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: 1H NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 30-degree pulse (zg30) is typically used.

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans, increase for dilute samples.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Protocol 3: 13C NMR Data Acquisition
  • Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is commonly used.

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Results and Discussion: Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical values observed for this compound and its analogs.

Table 1: ¹H NMR Spectral Data of this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.08d1.91H
H-56.92d8.11H
H-67.04dd8.1, 1.91H
H-77.62d15.91H
H-86.30d15.91H
OCH₃ (C-3)3.93s-3H
OCH₃ (Ester)3.79s-3H
OH (C-4)5.89s-1H

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

Atom NumberChemical Shift (δ, ppm)
C-1127.0
C-2109.4
C-3147.9
C-4146.8
C-5114.7
C-6123.1
C-7144.8
C-8115.6
C-9167.5
OCH₃ (C-3)55.9
OCH₃ (Ester)51.6

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data, serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and characterization of this important bioactive molecule.

References

Application Notes and Protocols: DPPH Antioxidant Assay of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, a derivative of ferulic acid, is a phenolic compound found in various plant sources and is recognized for its antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to pale yellow.[3][4][5] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[4][6] These application notes provide a detailed protocol for conducting the DPPH antioxidant assay specifically for this compound, enabling researchers to assess its free radical scavenging capabilities accurately.

Principle of the DPPH Assay

The DPPH radical (DPPH•) is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance around 517 nm.[6][7] When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH•, reducing it to DPPH-H (2,2-diphenyl-1-picrylhydrazine).[6] This reduction neutralizes the free radical and leads to a loss of the violet color.[3] The antioxidant activity is quantified by measuring the decrease in absorbance of the DPPH solution in the presence of the test compound.

Quantitative Data Summary

The antioxidant activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3][8] Lower IC50 values indicate higher antioxidant activity.[8]

CompoundIC50 Value (µM)IC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)Notes
This compound~43.75% inhibition at 33 µM-Ferulic Acid-Showed about 90% of the antioxidant power of Ferulic Acid at the same concentration.[9]
This compound-9.9Caffeic Acid5.9-[10]
Ferulic Acid41.28.0--For comparison.[11]
Ferulic Acid26.05.05--For comparison.[11]
Ferulic Acid35.76.93--For comparison.[11]
Ascorbic Acid-43.2--As a standard positive control.[10]
Trolox-6.3--As a standard positive control.[10]

Experimental Protocol

This protocol outlines the necessary steps for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound (test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[1]

  • Positive control: Ascorbic acid, Trolox, or Ferulic Acid[7]

  • 96-well microplate or quartz cuvettes[12]

  • Microplate reader or UV-Vis spectrophotometer[1]

  • Micropipettes

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.5 mM):

    • Accurately weigh 19.7 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[13]

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]

    • Store the stock solution at 4°C.

  • DPPH Working Solution (typically 0.1 mM):

    • Dilute the DPPH stock solution with methanol or ethanol to achieve a working concentration of approximately 0.1 mM.[7]

    • The absorbance of the working solution at 517 nm should be around 1.0 ± 0.2.[6]

    • Prepare this solution fresh daily.[7]

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.

    • From this stock solution, prepare a series of dilutions to obtain different concentrations for testing.

  • Positive Control Solution:

    • Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) in the same solvent as the test sample.

    • Prepare a series of dilutions similar to the test sample.

Assay Procedure (96-well plate format)
  • Blank Preparation:

    • Add 100 µL of the solvent (methanol or ethanol) to a well.

    • Add 100 µL of the solvent to this well (this will be the blank for the spectrophotometer).

  • Control (A_control):

    • Add 100 µL of the DPPH working solution to a well.

    • Add 100 µL of the solvent to this well.

  • Test Sample Wells:

    • Add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the DPPH working solution to each of these wells.

  • Positive Control Wells:

    • Add 100 µL of each positive control dilution to separate wells.

    • Add 100 µL of the DPPH working solution to each of these wells.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6][7] The incubation time can be optimized based on the reaction kinetics.

  • Absorbance Measurement:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.[7]

    • Use the blank well to zero the spectrophotometer.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 Value:

    • Plot a graph of % Inhibition versus the concentration of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.[8]

Visualizations

DPPH Radical Scavenging Mechanism

The antioxidant action of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to the DPPH radical. This process neutralizes the radical and results in the formation of a stable molecule.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Methyl_Ferulate This compound (Antioxidant) Methyl_Ferulate_Radical This compound Radical (Stable) Methyl_Ferulate->Methyl_Ferulate_Radical Oxidation (H• donation)

Caption: DPPH radical scavenging by this compound.

Experimental Workflow for DPPH Assay

The following diagram illustrates the key steps involved in performing the DPPH antioxidant assay.

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_reagents Add Reagents to 96-well Plate (Sample/Control + DPPH) prep_dpph->add_reagents prep_sample Prepare this compound Dilutions prep_sample->add_reagents prep_control Prepare Positive Control Dilutions prep_control->add_reagents incubate Incubate in Dark (30 min at RT) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow of the DPPH assay.

References

Methyl Ferulate: Application Notes and Protocols for ABTS Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, a methyl ester of ferulic acid, is a phenolic compound found in various plant sources. Like its parent compound, this compound is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely employed method to evaluate the antioxidant capacity of both pure compounds and complex mixtures. This document provides a detailed protocol for assessing the ABTS radical scavenging activity of this compound, along with comparative data for related compounds.

The principle of the ABTS assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at 734 nm. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging potency.

Data Presentation

The antioxidant activity of this compound and related compounds, as determined by the ABTS radical scavenging assay, is summarized in the table below. The activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potential of the test compound to that of Trolox, a water-soluble vitamin E analog. A higher TEAC value indicates greater antioxidant activity.

CompoundABTS Radical Scavenging Activity (TEAC)
Ferulic Acid2.13
This compound 1.51
Ethyl Ferulate1.54
Coniferyl Aldehyde1.65
Isoferulic Acid1.66

Data sourced from a comparative study on the antioxidant activity of ferulates.[1]

Experimental Protocol: ABTS Radical Scavenging Activity Assay

This protocol outlines the step-by-step procedure for determining the ABTS radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) (or other suitable solvent for dissolving this compound)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Distilled or deionized water

Solution Preparation
  • 7 mM ABTS Stock Solution: Dissolve an appropriate amount of ABTS in distilled water to achieve a final concentration of 7 mM.

  • 2.45 mM Potassium Persulfate Solution: Dissolve an appropriate amount of potassium persulfate in distilled water to achieve a final concentration of 2.45 mM.

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Trolox Standard Solutions: Prepare a series of Trolox solutions of known concentrations in the same solvent as the test compound to be used as a positive control and for the generation of a standard curve.

Assay Procedure
  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution to be tested.

  • Reaction Setup:

    • Pipette a small volume (e.g., 10 µL) of the blank (solvent), Trolox standards, and this compound dilutions into individual wells of a 96-well microplate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature for a specified time (typically 6-10 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

Calculation of Results
  • Percentage of Inhibition: Calculate the percentage of ABTS radical scavenging activity for each concentration of this compound and the Trolox standards using the following formula:

    Where:

    • Abs_control is the absorbance of the control (ABTS•+ solution without the sample).

    • Abs_sample is the absorbance of the reaction mixture containing the sample.

  • IC50 Value Determination:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.

Visualizations

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Solution C Mix ABTS & K₂S₂O₈ (1:1) Incubate 12-16h in dark A->C B Prepare 2.45 mM Potassium Persulfate B->C D Dilute ABTS•+ to Abs ~0.7 at 734 nm C->D G Add diluted ABTS•+ solution to all wells D->G E Prepare this compound & Trolox Solutions F Add Blank, Standards, & Samples to 96-well plate E->F F->G H Incubate at Room Temperature G->H I Measure Absorbance at 734 nm H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the ABTS radical scavenging activity assay.

Principle of the ABTS Radical Scavenging Assay

ABTS_Principle cluster_reaction Reaction Principle ABTS ABTS ABTS_radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_radical Oxidation (K₂S₂O₈) Reduced_ABTS Reduced ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction Antioxidant Antioxidant (e.g., this compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Donates Electron/Hydrogen

Caption: The chemical principle of the ABTS antioxidant assay.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-Inflammatory Activity of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, a derivative of ferulic acid, has demonstrated notable anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2][3] These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate and quantify the anti-inflammatory effects of this compound. The described assays will enable researchers to assess its impact on key inflammatory mediators and signaling pathways, particularly in a macrophage-mediated model of inflammation.

The primary model system utilized in these protocols is the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][3] These cells provide a robust and reproducible system for screening anti-inflammatory compounds. The protocols cover the assessment of nitric oxide (NO) production, pro-inflammatory cytokine release (TNF-α and IL-6), cyclooxygenase-2 (COX-2) expression, and the activation of pivotal signaling cascades including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][4]

Data Presentation: Quantitative Analysis of this compound's Anti-Inflammatory Activity

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in scientific literature. This data provides a benchmark for expected results when following the protocols outlined in this document.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)IL-10 ModulationReference
5Significant InhibitionSignificant InhibitionSignificant InhibitionNo significant effect[3]
10Strong InhibitionStrong InhibitionStrong InhibitionNo significant effect[1][3]
25Strong InhibitionStrong InhibitionStrong InhibitionNo significant effect[1][3]

Table 2: Effect of this compound on Nitric Oxide (NO) Production and COX-2 Expression in LPS-Stimulated Macrophages

Concentration (µg/mL)NO Generation InhibitionCOX-2 Expression InhibitionReference
10Significant InhibitionNot specified[3]
25SuppressedSignificantly Suppressed[1][3]

Table 3: Effect of this compound on MAPK Pathway Phosphorylation in LPS-Stimulated Macrophages

Concentration (µg/mL)p-p38 Inhibitionp-JNK InhibitionReference
25Clearly ReducedClearly Reduced[1][2]

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line:

  • RAW 264.7 murine macrophage cell line.

1.2. Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

1.3. Culture Conditions:

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

1.4. Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (typically 24 hours for cytokine and NO assays, and shorter time points for signaling pathway analysis).

  • Include a negative control (no LPS, no compound) and a positive control (LPS and a known inhibitor like Dexamethasone).

Nitric Oxide (NO) Production Assay (Griess Assay)

2.1. Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

2.2. Protocol:

  • After the treatment period (24 hours), collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3]

  • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[3][5]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

3.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant. This sandwich ELISA involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate.

3.2. Protocol:

  • After the treatment period (24 hours), collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercial ELISA kit.

  • Briefly, add the supernatants to wells pre-coated with capture antibodies for either TNF-α or IL-6.

  • Incubate, wash, and then add a detection antibody.

  • Following another incubation and wash step, add a substrate solution to produce a colorimetric signal.

  • Measure the absorbance at 450 nm, and determine the cytokine concentrations by comparison with a standard curve.[6]

COX-2 Expression Analysis (Western Blot)

4.1. Principle: Western blotting is used to detect and quantify the expression levels of the COX-2 protein in cell lysates.

4.2. Protocol:

  • After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the COX-2 expression to the loading control.

MAPK Pathway Activation Analysis (Western Blot)

5.1. Principle: This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins, p38 and JNK, which is indicative of their activation.

5.2. Protocol:

  • Treat cells with this compound and LPS for a shorter duration (e.g., 15-60 minutes) as MAPK phosphorylation is an early event.

  • Prepare cell lysates as described in the COX-2 Western Blot protocol, ensuring the lysis buffer contains phosphatase inhibitors.

  • Perform SDS-PAGE and protein transfer as previously described.

  • Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK) overnight at 4°C.

  • After washing, incubate with HRP-conjugated secondary antibodies.

  • Detect and quantify the phosphorylated proteins.

  • To normalize, strip the membranes and re-probe with antibodies for total p38 and total JNK, or run parallel gels.

NF-κB Activity Assay (Luciferase Reporter Assay)

6.1. Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

6.2. Protocol:

  • One day before transfection, seed RAW 264.7 cells in a 96-well plate.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualization of Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_endpoints Endpoint Analysis seed_cells Seed RAW 264.7 Cells adhere Adhere Overnight seed_cells->adhere pretreat Pre-treat with This compound (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (COX-2, p-MAPK) cell_lysate->western luciferase Luciferase Assay (NF-κB Activity) cell_lysate->luciferase

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK_pathway->ProInflammatory NFkB_pathway->ProInflammatory MethylFerulate This compound MethylFerulate->MAPK_pathway MethylFerulate->NFkB_pathway Potential Inhibition

Caption: Putative signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols for In Vitro Neuroprotection Studies of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing in vitro models to investigate the neuroprotective effects of Methyl Ferulate. The protocols detailed below are designed for reproducibility and are based on established methodologies in neuronal cell culture and neurotoxicity assays.

Introduction to this compound and its Neuroprotective Potential

This compound, a methyl ester derivative of ferulic acid, is a phenolic compound with demonstrated antioxidant and anti-inflammatory properties.[1][2][3] Its potential as a neuroprotective agent stems from its ability to counteract oxidative stress and inflammation, key pathological features of neurodegenerative diseases.[1][4] In vitro studies are crucial for elucidating the mechanisms of action and determining the efficacy of this compound in protecting neuronal cells from various insults.

Recommended In Vitro Models

The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are widely used and well-characterized models for neuroprotection studies.[5][6][7][8] Both cell lines can be differentiated into more mature, neuron-like phenotypes, which better represent the cells of the central nervous system.

SH-SY5Y Cell Culture and Differentiation

SH-SY5Y cells, upon differentiation, exhibit neuronal characteristics such as neurite outgrowth and expression of mature neuronal markers.[9][10] A common and effective method for differentiation involves treatment with Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[10][11]

Protocol for SH-SY5Y Differentiation:

  • Cell Seeding: Seed SH-SY5Y cells in a T-75 flask with growth medium (e.g., DMEM/F12 with 10% FBS).

  • Initiate Differentiation: When cells reach 70-80% confluency, switch to a differentiation medium containing 1% FBS and 10 µM RA.[2]

  • Medium Change: Replace the medium every 2-3 days.

  • BDNF Treatment (Optional but Recommended): For a more mature neuronal phenotype, after 4-7 days of RA treatment, the medium can be supplemented with 50 ng/mL BDNF.[11]

  • Experimental Use: Differentiated cells are typically ready for neuroprotection experiments after 6-10 days of differentiation.[2]

PC12 Cell Culture and Differentiation

PC12 cells differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF), characterized by the extension of neurites.[5][7]

Protocol for PC12 Differentiation:

  • Coating of Culture Vessels: Coat culture plates with an extracellular matrix component like collagen or poly-D-lysine to promote cell attachment and differentiation.[4][12]

  • Cell Seeding: Plate PC12 cells at a low density (e.g., 1 x 10^4 cells/cm²) on the coated surface.

  • NGF Treatment: Induce differentiation by adding 50-100 ng/mL of NGF to the culture medium (e.g., RPMI-1640 with 1% horse serum).[12][13][14]

  • Medium Change: Refresh the NGF-containing medium every 2-3 days.

  • Experimental Use: Differentiation is typically observed within 7-10 days, with the appearance of extensive neurite networks.[14]

Induction of Neurotoxicity: In Vitro Models of Neurodegeneration

To test the neuroprotective effects of this compound, neuronal cells are first challenged with a neurotoxin to induce cell damage. The choice of toxin can model different aspects of neurodegenerative diseases.

MPP+ Model of Parkinson's Disease (in differentiated SH-SY5Y cells)

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) selectively damages dopaminergic neurons and is commonly used to model Parkinson's disease in vitro.[15][16]

Protocol for MPP+ Induced Neurotoxicity:

  • Pre-treatment: Pre-incubate differentiated SH-SY5Y cells with varying concentrations of this compound for 24 hours.

  • Toxin Exposure: Add MPP+ to the culture medium at a final concentration of 1-2 mM.[7][15]

  • Incubation: Incubate the cells with MPP+ for 24 hours.

  • Assessment: Proceed with cell viability and other assays to determine the protective effect of this compound.

Oxidative Stress Model using Hydrogen Peroxide (H₂O₂) (in differentiated PC12 cells)

Hydrogen peroxide is a potent inducer of oxidative stress and is used to model the general neuronal damage that occurs in many neurodegenerative conditions.[17][18]

Protocol for H₂O₂ Induced Neurotoxicity:

  • Pre-treatment: Treat differentiated PC12 cells with different concentrations of this compound for 24 hours.

  • Toxin Exposure: Expose the cells to H₂O₂ at a final concentration of 200-500 µM.[18][19]

  • Incubation: Incubate for 2-24 hours, depending on the desired severity of the insult.[18]

  • Assessment: Evaluate the neuroprotective effects of this compound using the assays described below.

Experimental Protocols for Assessing Neuroprotection

A multi-faceted approach is recommended to thoroughly evaluate the neuroprotective effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Following the neurotoxicity induction protocol, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add 100 µL of DMSO or other solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker of cytotoxicity.[20]

Protocol for LDH Assay:

  • After the neurotoxicity induction, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.[21]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.[21] Higher absorbance indicates greater cytotoxicity.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

The DCFH-DA assay uses a fluorescent probe to measure the overall levels of ROS within cells.[8][22]

Protocol for DCFH-DA Assay:

  • Following toxin exposure, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.[23]

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.[24] A decrease in fluorescence in this compound-treated groups indicates a reduction in ROS levels.

Apoptosis Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.[1][25]

Protocol for Caspase-3 Activity Assay (Fluorometric):

  • Lyse the cells using a chilled cell lysis buffer.[1]

  • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.[25]

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence of the cleaved substrate using a fluorometer with excitation at ~380 nm and emission at ~440 nm.[1] An increase in fluorescence corresponds to higher caspase-3 activity.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Neuroprotective Effect of this compound on MPP+-Induced Toxicity in Differentiated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Control-100 ± 5.25.1 ± 1.3
MPP+ (1.5 mM)-48.3 ± 3.985.4 ± 6.7
MPP+ + this compound1062.1 ± 4.565.2 ± 5.1
MPP+ + this compound2575.8 ± 5.148.9 ± 4.3
MPP+ + this compound5088.2 ± 4.830.7 ± 3.8

Table 2: Antioxidant and Anti-apoptotic Effects of this compound in H₂O₂-Treated Differentiated PC12 Cells

Treatment GroupConcentration (µM)Intracellular ROS (Fold Change)Caspase-3 Activity (Fold Change)
Control-1.0 ± 0.11.0 ± 0.2
H₂O₂ (250 µM)-3.5 ± 0.44.2 ± 0.5
H₂O₂ + this compound102.8 ± 0.33.1 ± 0.4
H₂O₂ + this compound251.9 ± 0.22.3 ± 0.3
H₂O₂ + this compound501.2 ± 0.11.5 ± 0.2

Visualization of Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of this compound

This compound is hypothesized to exert its neuroprotective effects through the activation of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[13][26][27]

Methyl_Ferulate_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound Keap1 Keap1 MF->Keap1 modulates ROS Oxidative Stress (e.g., from MPP+, H2O2) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Proposed Nrf2/ARE signaling pathway activated by this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines the general workflow for an in vitro neuroprotection study.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (SH-SY5Y or PC12) start->cell_culture differentiation Differentiation (RA/BDNF or NGF) cell_culture->differentiation pre_treatment Pre-treatment with This compound differentiation->pre_treatment neurotoxicity Induction of Neurotoxicity (MPP+ or H2O2) pre_treatment->neurotoxicity assays Assessment of Neuroprotection neurotoxicity->assays viability Cell Viability (MTT Assay) assays->viability cytotoxicity Cytotoxicity (LDH Assay) assays->cytotoxicity ros ROS Measurement (DCFH-DA Assay) assays->ros apoptosis Apoptosis (Caspase-3 Assay) assays->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis ros->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

Logical Relationship for Data Interpretation

This diagram illustrates the expected inverse relationship between neuroprotective effects and markers of cell damage.

Data_Interpretation MF_concentration Increasing this compound Concentration Neuroprotection Increased Neuroprotection (Higher Cell Viability) MF_concentration->Neuroprotection correlates with Cell_Damage Decreased Cell Damage (Lower LDH, ROS, Caspase-3) Neuroprotection->Cell_Damage is inversely correlated with

Caption: Logical relationship between this compound concentration and experimental outcomes.

References

Application Notes & Protocols: Encapsulation of Methyl Ferulate in Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl ferulate (Fer-Me), a methyl ester derivative of ferulic acid, is a phytochemical with significant therapeutic potential, demonstrating potent anti-inflammatory and antioxidant properties.[1][2] These characteristics make it a promising candidate for treating neurodegenerative diseases and other inflammatory conditions.[3] However, like many phytochemicals, its clinical application is often hampered by poor bioavailability and rapid metabolism.[1] Encapsulating this compound into nanoparticle-based drug delivery systems is a promising strategy to overcome these limitations. Nanoformulations can protect the compound from premature degradation, improve its solubility, control its release, and enhance its uptake into target cells and tissues, including the brain.[1][4]

These application notes provide an overview of common nanoparticle formulations for this compound, summarize key characterization data, and offer detailed protocols for the preparation and evaluation of these systems.

Data Presentation: Physicochemical and In Vitro Release Characteristics

The successful development of a nanoparticle drug delivery system relies on achieving optimal physicochemical properties. The following tables summarize quantitative data from studies on this compound encapsulated in various nanocarriers.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanocarrier Type Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Drug Loading (%) Reference
Chitosan-Oleate Nanoemulsion (NE) 249.22 ± 32.78 0.24 ± 0.05 97.82 ± 9.77 (Process Yield) ~0.1 mg/mL [1]
Tristearin (B179404) Solid Lipid Microparticles (SLMs) - - - 0.719 ± 0.005 [3][4]

| Stearic Acid Solid Lipid Microparticles (SLMs)| - | - | - | 1.507 ± 0.014 |[3][4] |

Data are presented as mean ± standard deviation.

Table 2: In Vitro Drug Release Profile of this compound from Nanoparticles

Nanocarrier Type Time (hours) Cumulative Release (%) Release Conditions Reference
Chitosan-Oleate NE 4 ~35% Dialysis, PBS (pH 6.2), 32°C [1]
Tristearin SLMs 8 ~20% Dialysis, 37°C [3][4]

| Stearic Acid SLMs | 8 | ~80% | Dialysis, 37°C |[3][4] |

Note: The tristearin SLMs demonstrated a controlled, sustained release, while the stearic acid SLMs showed a significantly faster dissolution rate.[3][4]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a high-shear homogenization and ultrasonication method, adapted from established techniques for lipid nanoparticles.[3][5]

Materials:

  • This compound (Fer-Me)

  • Solid Lipid (e.g., Tristearin, Cetyl Palmitate)[3][5]

  • Surfactant (e.g., Tween 60, Polysorbate 80)[3][6]

  • Ultrapure Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath or heating mantle

  • Magnetic stirrer

  • Beakers and standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., 1.125 g of tristearin) by heating it to 5-10°C above its melting point (e.g., 75-85°C).[3]

  • Drug Incorporation: Dissolve the desired amount of this compound (e.g., 30 mg) into the molten lipid under continuous magnetic stirring until a homogenous mixture is obtained.[3]

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 0.7% w/w Tween 60) in ultrapure water (e.g., 18.75 mL) and heat it to the same temperature as the lipid phase.[3]

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase while subjecting the mixture to high-shear homogenization (e.g., 21,500 rpm) for 2-5 minutes to form a coarse oil-in-water pre-emulsion.[3][6]

  • Nanoparticle Formation: Immediately subject the hot pre-emulsion to probe sonication to further reduce the particle size.[6]

  • Cooling and Solidification: Rapidly cool the resulting nanoemulsion in an ice bath or at room temperature under magnetic stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.[3]

Protocol 2: Characterization of this compound-Loaded Nanoparticles

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are critical for predicting the stability and in vivo fate of nanoparticles.[7]

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension with ultrapure, filtered water to an appropriate concentration.[1]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Zetasizer).[1][8]

    • Perform measurements in triplicate at a controlled temperature (e.g., 25°C).[1]

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL) EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.

  • Method: Ultrafiltration/Ultracentrifugation followed by HPLC analysis.

  • Procedure:

    • Separate the unencapsulated ("free") this compound from the nanoparticle dispersion using an ultrafiltration device (e.g., Amicon® Ultra filters, 50K MWCO) by centrifuging at a specified speed and time (e.g., 4000 x g for 10 min).[1]

    • Collect the filtrate/supernatant containing the free drug.

    • Quantify the amount of this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.[1][5]

    • Calculate EE and DL using the following equations:[5]

      • EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

      • DL (%) = [(Total Drug Added - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate the release of this compound from the nanoparticles over time.[1][5]

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis tubing (e.g., MWCO 12-14 kDa)[1]

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 6.2 or 7.4)[1][5]

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

Procedure:

  • Place a known volume (e.g., 2 mL) of the nanoparticle formulation into a pre-soaked dialysis bag and seal both ends securely.[1]

  • Immerse the sealed bag in a beaker containing a defined volume of release medium (e.g., 50 mL PBS, pH 6.2).[1]

  • Place the entire setup in a water bath set to a physiological temperature (e.g., 32°C for nasal studies or 37°C for systemic studies) under constant magnetic stirring.[1][5]

  • At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.[1]

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[1]

  • Analyze the concentration of this compound in the collected samples using HPLC.[1]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cell Viability (MTT) Assay

This protocol assesses the potential cytotoxicity of the this compound formulations on a relevant cell line.[1]

Materials:

  • Cell line (e.g., RPMI 2650 for respiratory mucosa)[1]

  • Complete cell culture medium (e.g., A-MEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a specific density (e.g., 3 x 10⁴ cells/well) and allow them to adhere overnight.[1]

  • Remove the medium and replace it with fresh medium containing various dilutions of the this compound nanoparticles, free this compound, or blank nanoparticles.

  • Incubate the cells for a specified duration (e.g., 1 hour or 24 hours).[1]

  • After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations: Workflows and Signaling Pathways

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_homogenization Homogenization & Cooling cluster_output Final Product lipid Melt Solid Lipid (e.g., Tristearin) drug Dissolve this compound lipid->drug Stir to mix pre_emulsion High-Shear Homogenization (2-5 min) drug->pre_emulsion water Heat Water surfactant Dissolve Surfactant (e.g., Tween 60) water->surfactant surfactant->pre_emulsion cooling Rapid Cooling (Ice Bath) pre_emulsion->cooling sln SLN Suspension cooling->sln

Caption: Workflow for Solid Lipid Nanoparticle (SLN) formulation.

G cluster_separation Separation of Free Drug cluster_quantification Quantification cluster_physchem Physicochemical Analysis start Nanoparticle Suspension ultrafiltration Ultrafiltration / Centrifugation start->ultrafiltration dilution Dilute Sample start->dilution hplc HPLC Analysis ultrafiltration->hplc Analyze Filtrate calc Calculate EE% & DL% hplc->calc results results calc->results Encapsulation Efficiency Drug Loading dls DLS / ELS Analysis dilution->dls size size dls->size Particle Size PDI zeta zeta dls->zeta Zeta Potential

Caption: Workflow for nanoparticle characterization.

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway LPS->MAPK p38 p38 MAPK->p38 JNK JNK MAPK->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) p38->Cytokines COX2 COX-2 & NO Generation p38->COX2 JNK->Cytokines JNK->COX2 Response Inflammatory Response Cytokines->Response COX2->Response MF This compound MF->p38 Inhibits Phosphorylation MF->JNK Inhibits Phosphorylation

References

Formulation of Methyl Ferulate for Topical Application in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a potent antioxidant and anti-inflammatory agent with significant potential in cosmetic and dermatological applications.[1][2] As a derivative of the naturally occurring phenolic compound ferulic acid, it exhibits several advantageous properties, including enhanced lipophilicity, which theoretically improves skin penetration compared to its parent compound.[3] Its biological activities include robust free-radical scavenging, UV radiation protection, inhibition of inflammatory pathways, and regulation of melanin (B1238610) synthesis, making it a promising ingredient for anti-aging, sun care, and skin-lightening formulations.[3][4][5]

However, the effective delivery of this compound into the skin remains a critical challenge for formulators. Its lipophilic nature necessitates sophisticated delivery systems to ensure stability, bioavailability, and targeted action within the epidermal and dermal layers. This document provides detailed application notes on the mechanisms of action of this compound and outlines protocols for its formulation into advanced delivery systems such as solid lipid microparticles and nanoemulsions. Furthermore, it details key experimental procedures for evaluating the efficacy of these formulations.

Mechanisms of Action

This compound exerts its beneficial effects on the skin through multiple signaling pathways.

Antioxidant and UV-Protective Effects

This compound is an effective scavenger of reactive oxygen species (ROS), which are major contributors to oxidative stress and premature skin aging.[6][7] Its ability to neutralize free radicals helps protect cellular components like lipids, proteins, and DNA from damage.[5] This antioxidant capacity is fundamental to its photoprotective effects. By absorbing UV radiation and mitigating the subsequent oxidative damage, this compound helps to prevent erythema, inflammation, and cellular damage associated with sun exposure.[4] Studies on its close analogue, ethyl ferulate, have shown that it can reduce ROS generation in human melanocytes after UVB irradiation and induce the expression of protective proteins like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[8][9]

Anti-Inflammatory Mechanism

Chronic inflammation is a key factor in skin aging and various skin disorders. This compound has demonstrated significant anti-inflammatory properties. It acts by inhibiting the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFNγ) from macrophages.[2][10] Mechanistically, it suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway by reducing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[2] This pathway is crucial in transducing inflammatory signals. By inhibiting this cascade, this compound effectively downregulates the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and the generation of nitric oxide (NO).[2]

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS, UV Radiation) Receptor Receptor (e.g., TLR4) LPS->Receptor MAPK_pathway MAPK Cascade Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK AP1 AP-1 p38->AP1 JNK->AP1 IkB IκB NFkB_pathway->IkB degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MF This compound MF->p38 Inhibits Phosphorylation MF->JNK Inhibits Phosphorylation MF->NFkB_pathway Down-regulates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Genes NFkB_nuc->Genes

Diagram 1: Anti-inflammatory signaling pathway of this compound.
Skin Lightening Mechanism

Hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation are common cosmetic concerns. This compound can contribute to a more even skin tone by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[5] By controlling the production of melanin, it helps to reduce the appearance of dark spots and promote a brighter complexion.[3][5]

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_melanosome Stimulus Stimulus (e.g., UV Radiation) MC1R MC1R Stimulus->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB activates MITF MITF (Transcription Factor) CREB->MITF activates Melanogen_Genes Melanogenic Genes (TYR, TYRP1, TYRP2) MITF->Melanogen_Genes induces transcription Tyrosinase Tyrosinase Melanogen_Genes->Tyrosinase synthesis Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin MF This compound MF->Tyrosinase Inhibits

Diagram 2: this compound's role in the Melanogenesis signaling pathway.

Formulation Strategies for Enhanced Topical Delivery

To overcome the delivery challenges associated with lipophilic actives like this compound, advanced formulation strategies are employed. Lipid-based nanosystems such as Solid Lipid Nanoparticles (SLNs), Microparticles (SLMs), and nanoemulsions are particularly suitable.[1][11][12] These carriers can enhance the solubility and stability of this compound, facilitate its penetration through the stratum corneum, and provide controlled release, thereby improving its overall efficacy.[13]

Summary of this compound Formulations
Formulation TypeKey ComponentsParticle/Droplet SizeEncapsulation Efficiency (%) / Loading (%)Reference
Solid Lipid Microparticles (SLM)Tristearin, Stearic AcidNot Specified0.719 ± 0.005% (Tristearin) 1.507 ± 0.014% (Stearic Acid)[1][14]
Nanoemulsion (NE)Chitosan Oleate, Eugenol249.22 ± 32.78 nm~1 mg/mL (Loading)[11]

Experimental Protocols

The following section details the methodologies for preparing and evaluating this compound formulations.

cluster_formulation cluster_char cluster_efficacy start Start: This compound (MF) Active Ingredient formulation 1. Formulation Development start->formulation slm SLM/SLN (Hot Emulsion) formulation->slm ne Nanoemulsion (Spontaneous Emulsification) formulation->ne characterization 2. Physicochemical Characterization slm->characterization ne->characterization size Particle Size & PDI characterization->size ee Encapsulation Efficiency (EE%) characterization->ee stability Stability (Physical & Chemical) characterization->stability efficacy 3. In Vitro Efficacy & Safety Testing size->efficacy ee->efficacy stability->efficacy antioxidant Antioxidant Assay (DPPH) efficacy->antioxidant anti_inflam Anti-inflammatory Assay (Cell-based) efficacy->anti_inflam permeation Skin Permeation (Franz Cell) efficacy->permeation end End: Optimized Topical Formulation antioxidant->end anti_inflam->end permeation->end

Diagram 3: Experimental workflow for this compound formulation.
Protocol 1: Preparation of this compound Solid Lipid Microparticles (SLMs)

This protocol is adapted from the conventional hot emulsion technique described for encapsulating this compound.[1][14]

Materials:

  • This compound (Fer-Me)

  • Lipid matrix: Tristearin or Stearic Acid

  • Surfactant: e.g., Polysorbate 80 (Tween® 80)

  • Purified water

Equipment:

  • Magnetic stirrer with hot plate

  • High-speed homogenizer (e.g., Ultra-Turrax®)

  • Beakers, graduated cylinders

  • Water bath

Procedure:

  • Prepare the Aqueous Phase: Heat a volume of purified water containing the surfactant (e.g., 1-2% w/v Polysorbate 80) to approximately 5-10°C above the melting point of the chosen lipid (Tristearin: ~72°C; Stearic Acid: ~69°C). Maintain temperature under constant stirring.

  • Prepare the Lipid Phase: In a separate beaker, melt the lipid matrix (tristearin or stearic acid) at the same temperature.

  • Incorporate the Active: Once the lipid is completely melted, dissolve the desired amount of this compound into the molten lipid with gentle stirring to ensure a homogenous solution.

  • Emulsification: Pour the hot lipid phase into the hot aqueous phase under continuous high-speed homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This creates a hot oil-in-water (o/w) emulsion.

  • Particle Formation: Quickly transfer the hot emulsion to a beaker containing cold water (2-4°C) or an ice bath and stir at a moderate speed. The rapid cooling of the lipid droplets causes them to solidify, forming the SLMs.

  • Washing and Storage: The resulting SLM dispersion can be washed (e.g., by centrifugation or dialysis) to remove excess surfactant and unencapsulated drug, then stored at 4°C.

Protocol 2: Preparation of a this compound Nanoemulsion (NE)

This protocol is based on the spontaneous emulsification method.[11]

Materials:

  • This compound (Fer-Me)

  • Oil Phase: Eugenol (or other cosmetically acceptable oil)

  • Surfactant: Chitosan Oleate (or other suitable surfactant/cosurfactant system like Polysorbate 80 and a cosurfactant)

  • Aqueous Phase: Purified water or buffer

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Beakers, glass vials

Procedure:

  • Prepare the Organic Phase: Dissolve this compound and the surfactant (e.g., Chitosan Oleate) in the oil phase (e.g., Eugenol) at room temperature. Mix thoroughly using a vortex mixer until a clear solution is obtained.

  • Titration: Place the aqueous phase in a beaker on a magnetic stirrer at a constant, moderate stirring speed.

  • Emulsification: Add the organic phase dropwise into the aqueous phase. The spontaneous diffusion of the oil and surfactant into the aqueous phase leads to the formation of fine oil droplets, creating the nanoemulsion.

  • Homogenization (Optional): For a smaller and more uniform droplet size, the resulting coarse emulsion can be subjected to high-energy homogenization (e.g., ultrasonication or high-pressure homogenization).

  • Characterization and Storage: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential. Store in a sealed container at a controlled temperature.

Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method to evaluate the free radical scavenging activity of an antioxidant.[6][7][15]

Materials:

  • DPPH radical solution (e.g., 0.1 mM in methanol)

  • This compound solution/formulation at various concentrations

  • Positive Control: Ascorbic acid or Trolox solution

  • Methanol (B129727) (or appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a series of dilutions of the this compound formulation and the positive control in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution (and control). For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: Plot the % inhibition against the concentration of the samples. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can be determined from the graph.

Summary of Antioxidant Activity Data
CompoundAssayIC50 Value (µM)Reference
This compoundDPPH73.21 ± 11.20[7]
Oleic AcidDPPH104.18 ± 9.53[7]
Ascorbic Acid (Standard)DPPH60.30 ± 4.77[7]
Protocol 4: In Vitro Anti-Inflammatory Activity Assessment

This protocol evaluates the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulation

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide (NO) assay

  • Cell culture plates, incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound formulation for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Analysis: Compare the levels of cytokines and NO in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Protocol 5: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol assesses the rate and extent of this compound penetration through a skin model.

Materials:

  • Franz diffusion cells

  • Skin model: Excised human or animal (e.g., pig) skin, or a synthetic membrane

  • Receptor solution: Phosphate-buffered saline (PBS, pH 7.4) with a solubilizer (e.g., Tween 20) to maintain sink conditions

  • This compound formulation

  • HPLC system for quantification

Equipment:

  • Water bath with circulator and stirrer for Franz cells

  • Syringes, collection vials

Procedure:

  • Skin Preparation: Thaw and cut the excised skin to the appropriate size. Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Equilibration: Allow the system to equilibrate for 30-60 minutes to ensure the skin surface temperature is ~32°C.

  • Application: Apply a known quantity of the this compound formulation onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Conclusion

This compound is a multifunctional active ingredient with substantial promise for cosmetic applications. Its efficacy is, however, highly dependent on the formulation's ability to deliver the molecule to its target sites within the skin. Advanced delivery systems, such as solid lipid microparticles and nanoemulsions, are effective strategies to enhance its stability, solubility, and skin penetration. The protocols outlined in this document provide a framework for the development and evaluation of high-performance topical products containing this compound, enabling researchers and formulators to harness its full potential for skin health and protection.

References

Application of Methyl Ferulate as a Natural Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, a methyl ester of ferulic acid, is a naturally occurring phenolic compound found in a variety of plant sources, including fruits, vegetables, and grains.[1][2] It has garnered significant interest as a potential natural food preservative due to its potent antioxidant and antimicrobial properties.[1][2] With increasing consumer demand for clean-label products and concerns over the safety of synthetic preservatives, this compound presents a promising alternative for extending the shelf-life and maintaining the quality of food products. Its low toxicity and efficacy in inhibiting oxidative degradation and microbial growth make it a valuable compound for research and development in the food industry.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound as a natural food preservative. It is intended to guide researchers, scientists, and drug development professionals in evaluating its efficacy and mechanisms of action in various food systems.

Mechanisms of Action

This compound exerts its preservative effects through two primary mechanisms: antioxidant activity and antimicrobial activity.

Antioxidant Activity: Free Radical Scavenging

This compound's antioxidant capacity is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to food spoilage.[3][4] This mechanism is crucial in preventing lipid peroxidation, which causes rancidity in fat-containing foods. The resonance-stabilized phenoxy radical formed after hydrogen donation is relatively stable and does not propagate the radical chain reaction.[3]

Antioxidant_Mechanism cluster_oxidation Lipid Oxidation Chain Reaction cluster_intervention This compound Intervention Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Initiation (Heat, Light, Metal ions) Lipid Radical (L•)->Lipid Peroxyl Radical (LOO•) + O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH (Propagation) This compound (MF-OH) This compound (MF-OH) Lipid Peroxyl Radical (LOO•)->this compound (MF-OH) Off-flavor compounds\n(Aldehydes, Ketones) Off-flavor compounds (Aldehydes, Ketones) Lipid Hydroperoxide (LOOH)->Off-flavor compounds\n(Aldehydes, Ketones) Stable this compound Radical (MF-O•) Stable this compound Radical (MF-O•) This compound (MF-OH)->Stable this compound Radical (MF-O•) Donates H• Non-radical products Non-radical products Stable this compound Radical (MF-O•)->Non-radical products Termination

Antimicrobial Activity: Cell Membrane Disruption

The antimicrobial action of this compound, like other phenolic compounds, is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.[5] This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions, ATP, and nucleic acids, and ultimately, cell death.[5] Additionally, phenolic compounds can inhibit the activity of microbial enzymes essential for metabolism and growth.[6]

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Cell Membrane Cell Membrane Intracellular Components Intracellular Components Disruption of Membrane Integrity Disruption of Membrane Integrity Cell Membrane->Disruption of Membrane Integrity Intracellular Components\n(Ions, ATP, Nucleic Acids) Intracellular Components (Ions, ATP, Nucleic Acids) This compound This compound This compound->Cell Membrane Interacts with Inhibition of Enzymes Inhibition of Enzymes This compound->Inhibition of Enzymes Leakage of Intracellular Components Leakage of Intracellular Components Disruption of Membrane Integrity->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death Inhibition of Enzymes->Cell Death

Quantitative Data Summary

The following tables summarize the reported antioxidant and antimicrobial activities of this compound from various studies.

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC₅₀ (µM)Reference
This compound DPPH73.21 ± 11.20[1][2]
Ferulic AcidDPPH--
Ascorbic AcidDPPH60.30 ± 4.77[1]
Ethyl FerulateABTSLower than Ferulic Acid[4]
This compound ABTSLower than Ferulic Acid[4]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismStrainMIC (mg/mL)Reference
Bacillus subtilis-0.31[1][2]
Staphylococcus aureus-0.31[1][2]

Application Notes for Various Food Matrices

While research on the direct application of this compound in many food systems is still emerging, the following notes are based on studies of ferulic acid and general principles of using phenolic compounds as preservatives. It is recommended to conduct pilot studies to determine the optimal concentration and application method for each specific food product.

Meat and Poultry Products (e.g., Ground Beef, Sausages)
  • Objective: To inhibit lipid oxidation (preventing rancidity and "warmed-over" flavor) and control the growth of spoilage and pathogenic bacteria.

  • Recommended Concentration: 0.05% to 0.1% (w/w) based on studies with ferulic acid.[7]

  • Application Method:

    • Prepare a stock solution of this compound in a food-grade solvent (e.g., ethanol (B145695) or propylene (B89431) glycol).

    • Incorporate the solution into the meat during grinding or mixing to ensure even distribution.

    • For whole muscle cuts, consider application as a marinade or surface spray.

  • Considerations: The impact on the color and flavor of the final product should be evaluated through sensory analysis.

Fish and Seafood Products
  • Objective: To delay microbial spoilage and retard lipid oxidation, which is particularly rapid in fatty fish.

  • Recommended Concentration: 0.1% to 0.5% (w/v) in a dipping solution.

  • Application Method:

    • Prepare an aqueous solution or a brine containing this compound.

    • Immerse the fish fillets or whole fish in the solution for a specified time (e.g., 30 minutes).

    • Alternatively, incorporate this compound into an edible coating or glaze.

  • Considerations: The potential for interaction with the fish muscle proteins and its effect on texture should be assessed.

Edible Oils and Fat-Based Products (e.g., Mayonnaise, Dressings)
  • Objective: To enhance oxidative stability and extend shelf-life by preventing rancidity.

  • Recommended Concentration: 100 to 500 ppm.

  • Application Method:

    • Directly dissolve this compound into the oil, preferably with gentle heating and stirring to ensure complete dissolution.

    • For emulsions like mayonnaise, incorporate this compound into the oil phase before emulsification.

  • Considerations: The solubility of this compound in the specific oil should be confirmed. Its impact on the sensory profile of the oil should be evaluated.

Fruit Juices and Beverages
  • Objective: To inhibit microbial growth (yeasts and molds) and prevent oxidative browning and flavor degradation.

  • Recommended Concentration: 50 to 200 ppm.

  • Application Method:

    • Add this compound directly to the juice and mix thoroughly.

    • It may be beneficial to add it before any pasteurization step to protect heat-sensitive components.

  • Considerations: The potential for this compound to impart a phenolic or bitter off-taste should be carefully evaluated through sensory panels.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

DPPH_Workflow Prepare this compound solutions\n(various concentrations in methanol) Prepare this compound solutions (various concentrations in methanol) Mix this compound solution and DPPH solution Mix this compound solution and DPPH solution Prepare this compound solutions\n(various concentrations in methanol)->Mix this compound solution and DPPH solution Prepare DPPH solution\n(in methanol) Prepare DPPH solution (in methanol) Prepare DPPH solution\n(in methanol)->Mix this compound solution and DPPH solution Incubate in the dark\n(30 minutes at room temperature) Incubate in the dark (30 minutes at room temperature) Mix this compound solution and DPPH solution->Incubate in the dark\n(30 minutes at room temperature) Measure absorbance\n(at 517 nm) Measure absorbance (at 517 nm) Incubate in the dark\n(30 minutes at room temperature)->Measure absorbance\n(at 517 nm) Calculate % Inhibition Calculate % Inhibition Measure absorbance\n(at 517 nm)->Calculate % Inhibition Determine IC50 value Determine IC50 value Calculate % Inhibition->Determine IC50 value

Protocol:

  • Reagents and Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727)

    • Spectrophotometer

    • Volumetric flasks, pipettes, and cuvettes

  • Procedure:

    • Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to obtain different concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • To 1.0 mL of each this compound dilution, add 2.0 mL of the DPPH solution.

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution should also be measured.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)

Protocol:

  • Materials and Media:

    • This compound

    • Target microbial strains (e.g., E. coli, S. aureus, L. monocytogenes)

    • Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

    • 96-well microplates

    • Spectrophotometer (microplate reader)

    • Resazurin (B115843) solution (optional, as a viability indicator)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the broth medium.

    • Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well microplate, each well containing 100 µL.

    • Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

    • Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible microbial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

    • (Optional) Add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Evaluation of Oxidative Stability in Edible Oil (Rancimat Method)

Rancimat_Workflow Prepare oil samples with and without this compound Prepare oil samples with and without this compound Place sample in Rancimat reaction vessel Place sample in Rancimat reaction vessel Prepare oil samples with and without this compound->Place sample in Rancimat reaction vessel Heat sample at a constant temperature (e.g., 110°C) Heat sample at a constant temperature (e.g., 110°C) Place sample in Rancimat reaction vessel->Heat sample at a constant temperature (e.g., 110°C) Pass a constant stream of purified air through the sample Pass a constant stream of purified air through the sample Heat sample at a constant temperature (e.g., 110°C)->Pass a constant stream of purified air through the sample Volatile oxidation products are carried into a measuring vessel with deionized water Volatile oxidation products are carried into a measuring vessel with deionized water Pass a constant stream of purified air through the sample->Volatile oxidation products are carried into a measuring vessel with deionized water Continuously measure the conductivity of the water Continuously measure the conductivity of the water Volatile oxidation products are carried into a measuring vessel with deionized water->Continuously measure the conductivity of the water Induction time is determined by the point of rapid increase in conductivity Induction time is determined by the point of rapid increase in conductivity Continuously measure the conductivity of the water->Induction time is determined by the point of rapid increase in conductivity

Protocol:

  • Equipment and Materials:

    • Rancimat apparatus

    • Edible oil samples

    • This compound

    • Deionized water

  • Procedure:

    • Prepare oil samples containing different concentrations of this compound. A control sample with no added antioxidant should also be prepared.

    • Weigh a precise amount of the oil sample (typically 3 g) into the Rancimat reaction vessel.[8]

    • Place the reaction vessel into the heating block of the Rancimat, set to a specific temperature (e.g., 110-120°C).[8][9][10][11][12]

    • A stream of purified air is passed through the oil sample at a constant flow rate.

    • The volatile oxidation products formed are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously monitored. As volatile acids are formed and dissolve in the water, the conductivity increases.

    • The induction time is automatically determined by the instrument's software as the time taken to reach a rapid increase in conductivity. A longer induction time indicates greater oxidative stability.

Sensory Evaluation

Protocol:

  • Panelists:

    • Recruit a panel of trained or consumer panelists (typically 10-15 for a trained panel, and 50 or more for a consumer panel).

    • Screen panelists for their ability to detect relevant sensory attributes (e.g., aroma, taste, texture).

  • Sample Preparation and Presentation:

    • Prepare food samples with and without this compound at various concentrations.

    • Code the samples with random three-digit numbers to blind the panelists.

    • Present the samples in a controlled environment with neutral lighting and no distracting odors.

    • Provide panelists with water and unsalted crackers for palate cleansing between samples.

  • Evaluation Method (e.g., Triangle Test, Hedonic Scaling):

    • Triangle Test: To determine if there is a perceivable difference between the control and a treated sample, present three samples, two of which are identical and one is different. Ask panelists to identify the odd sample.

    • Hedonic Scaling: To assess consumer acceptance, ask panelists to rate the samples on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) for attributes such as overall liking, aroma, flavor, and texture.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., chi-square for the triangle test, analysis of variance (ANOVA) for hedonic scaling) to determine if there are significant differences between the samples.

Conclusion

This compound demonstrates significant potential as a natural food preservative due to its dual antioxidant and antimicrobial activities. The protocols and application notes provided herein offer a framework for researchers and developers to systematically evaluate its efficacy in various food systems. Further research is warranted to establish optimal application levels for different food matrices and to conduct comprehensive sensory analyses to ensure consumer acceptance. The continued exploration of natural preservatives like this compound is crucial for the development of safe, healthy, and high-quality food products that meet the demands of today's consumers.

References

Application Notes and Protocols for Dissolving Methyl Ferulate in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound with demonstrated antioxidant and anti-inflammatory properties.[1][2] Its potential therapeutic applications are a subject of growing interest in biomedical research. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays and other in vitro experimental systems.

Data Presentation: Solubility of this compound

For effective experimental design, understanding the solubility of this compound in various solvents is crucial. The following table summarizes the quantitative solubility data for this compound in solvents commonly used for in vitro research.

SolventConcentration (mg/mL)Molar Concentration (mM)Recommendations
Dimethyl Sulfoxide (B87167) (DMSO) 50[2]240.14[2]Recommended for preparing high-concentration stock solutions.[2][3] Sonication may be required to aid dissolution.[2]
42[4]201.71[4]Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
41[4]196.91[4]
Ethanol 20[2]96.06[2]Suitable for stock solution preparation. Sonication is recommended.[2]
Other Solvents Chloroform, Dichloromethane, Ethyl Acetate, AcetoneNot specified for in vitro useThese solvents are generally not recommended for direct use in cell culture experiments due to their toxicity.[5][6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which is the most common and recommended solvent for this compound in in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[2] Visually inspect to ensure no particulates are present.

  • Sterilization (Optional): If necessary for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to a working concentration for direct application to cell cultures.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution:

    • Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

    • Before opening, centrifuge the vial briefly to collect the entire solution at the bottom.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.2%.[2]

  • Application to Cells:

    • Add the prepared working solutions to your cell cultures.

    • Always include a vehicle control in your experimental setup, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit pro-inflammatory pathways. The diagram below illustrates its inhibitory action on key signaling molecules.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p-p38 TLR4->p38_MAPK JNK p-JNK TLR4->JNK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines COX2 COX-2 JNK->COX2 Methyl_Ferulate This compound Methyl_Ferulate->p38_MAPK Inhibits Methyl_Ferulate->JNK Inhibits Methyl_Ferulate->COX2 Inhibits Methyl_Ferulate->Pro_inflammatory_Cytokines Suppresses

Caption: Inhibition of pro-inflammatory signaling pathways by this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro experiment.

G cluster_0 Preparation cluster_1 Experiment A Weigh Methyl Ferulate Powder B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate B->C D Prepare Aliquots C->D E Store at -20°C or -80°C D->E F Thaw Stock Solution E->F Start of Experiment G Prepare Working Solution in Medium F->G H Treat Cells G->H I Incubate H->I J Assay/Analysis I->J

Caption: General workflow for preparing and using this compound in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Ferulate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Ferulate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the esterification of ferulic acid with methanol (B129727). Key methods include:

  • Fischer-Speier Esterification: This classic method involves reacting ferulic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions.[1][2]

  • Cationic Exchange Resin Catalysis: A greener alternative to strong mineral acids, this method employs a strongly acidic cation exchange resin as a recyclable catalyst.[3][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[5][6]

  • Ultrasonic-Assisted Synthesis: Sonication provides an energy source that can enhance reaction rates and yields under milder conditions.[7][8]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white solid.[2] The reported melting point is in the range of 62-64°C.[2] If your final product is a yellow or brownish oil, it may indicate the presence of impurities.[2]

Q3: What are the primary advantages of using microwave or ultrasonic-assisted synthesis over traditional reflux methods?

A3: Microwave and ultrasonic-assisted methods offer several advantages:

  • Reduced Reaction Time: Reactions that may take several hours to 24 hours with conventional reflux can often be completed in minutes.[5][6]

  • Increased Yields: These methods can lead to higher product yields.[4][5]

  • Milder Reaction Conditions: It is often possible to run reactions at lower temperatures.[8]

  • Energy Efficiency: These techniques are generally more energy-efficient than conventional heating.

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the possible causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Increase the reaction time.[6] For conventional heating, this could mean extending the reflux time up to 24 hours.[5] For microwave-assisted synthesis, even a few extra minutes can significantly improve the yield.[6] Also, ensure the reaction temperature is optimal. For instance, in ultrasonic-assisted synthesis, increasing the temperature from 55°C to 65°C has been shown to improve yields from 50.3% to 67.1%.[8]

  • Unfavorable Reactant Molar Ratio: An insufficient amount of methanol can limit the conversion of ferulic acid.

    • Solution: Increase the molar ratio of methanol to ferulic acid. In microwave-assisted synthesis, increasing the molar ratio of ferulic acid to ethanol (B145695) from 1:1 to over 1:6 resulted in a near-quantitative yield.[5] A 7:1 molar ratio of methanol to ferulic acid was found to be optimal in a study using a cationic exchange resin.[3]

  • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.

    • Solution: Optimize the catalyst concentration. In a microwave-assisted synthesis of ethyl ferulate, 10 mol% of sulfuric acid was found to be optimal, giving a 94% yield.[6] Increasing the catalyst amount to 12 mol% actually reduced the yield, possibly due to side reactions or product degradation.[6] When using a cationic exchange resin, a catalyst to ferulic acid mass ratio of 12:100 was found to be effective.[3]

  • Product Decomposition: Ferulic acid and its esters can be sensitive to heat and oxidation.[5]

    • Solution: Employ milder reaction conditions where possible, such as those offered by enzymatic or ultrasonic-assisted methods. If using high temperatures, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Issues During Workup and Purification: Product may be lost during the extraction and purification steps.

    • Solution: Ensure proper phase separation during liquid-liquid extraction. If the product is not separating well, it may be due to the solubility of the ester in the aqueous layer, especially if excess alcohol is present.[9] For purification by column chromatography, use a well-packed column and an appropriate solvent gradient to ensure good separation from unreacted starting materials and byproducts.[10]

Q2: My final product is a colored oil instead of a white solid. What are the likely impurities and how can I remove them?

A2: A colored, oily product suggests the presence of impurities. Common culprits include:

  • Unreacted Ferulic Acid: The starting material may not have fully reacted.

  • Side-Products: Over-reaction or side reactions can lead to the formation of colored impurities. For instance, prolonged exposure to strong acid and heat can lead to degradation products.

  • Residual Solvents or Reagents: Solvents from the reaction or workup, or residual coupling reagents, may be present.[10]

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating this compound from impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful.[10]

  • Crystallization: After chromatographic purification, crystallization can further enhance purity. Suitable solvent systems include ethyl acetate (B1210297)/hexane or methanol/water.[10] The process should involve dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to promote the formation of well-defined crystals.[10]

Q3: The esterification reaction is very slow. How can I increase the reaction rate?

A3: To accelerate the reaction, consider the following:

  • Increase Temperature: Higher temperatures generally increase reaction rates. However, be mindful of potential product degradation.

  • Use Microwave or Ultrasonic Irradiation: These techniques are well-documented to significantly speed up the esterification of ferulic acid.[5][8]

  • Optimize Catalyst Loading: Ensure you are using an adequate amount of catalyst.

  • Use an Excess of Methanol: A large excess of methanol can help drive the equilibrium towards the product side, increasing the reaction rate.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a general procedure for the synthesis of alkyl ferulates.[1]

  • Reaction Setup: To a solution of ferulic acid (5 mmol) in methanol (11 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL) at 0°C with stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 90 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can then be purified.[1]

Protocol 2: Microwave-Assisted Esterification using Sulfuric Acid

This protocol is based on the optimized conditions for the synthesis of ethyl ferulate, adapted for this compound.[5][6]

  • Reaction Mixture: In a microwave-safe vessel, combine ferulic acid (1 mmol), methanol (at least a 6-fold molar excess), and concentrated sulfuric acid (10 mol%).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 200 W and a temperature of approximately 88°C for 3-5 minutes.

  • Monitoring: Check for the disappearance of the starting material using TLC.

  • Workup: After cooling, add ethyl acetate and wash the mixture with water and brine. Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

MethodCatalystTemp. (°C)TimeMolar Ratio (MeOH:FA)Yield (%)Reference
Ultrasonic-AssistedH₂SO₄55--50.3[8]
Ultrasonic-AssistedH₂SO₄6560 min-67.1[8]
Cationic Resin732 Resin657 h7:182.6[3]
Microwave-Assisted (Resin)732 Resin-25 min5:181.2[4]
Conventional (H₂SO₄)H₂SO₄Reflux24 h--[5]
Microwave-Assisted (H₂SO₄)H₂SO₄885 min>6:1 (for Ethyl Ferulate)94[5][6]

Visualizations

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Ferulic_Acid Ferulic Acid Mix Mix Reactants & Catalyst Ferulic_Acid->Mix Methanol Methanol Methanol->Mix Catalyst Acid Catalyst (H₂SO₄ or Resin) Catalyst->Mix Heating Heating Method (Reflux, Microwave, or Sonication) Mix->Heating Apply Energy Quench Quench Reaction & Solvent Removal Heating->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Product Pure Methyl Ferulate Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Bad_Ratio Poor Reactant Ratio Low_Yield->Bad_Ratio Low_Catalyst Insufficient Catalyst Low_Yield->Low_Catalyst Decomposition Product Decomposition Low_Yield->Decomposition Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Rxn->Increase_Time_Temp Increase_MeOH Increase Methanol Concentration Bad_Ratio->Increase_MeOH Optimize_Catalyst Optimize Catalyst Loading Low_Catalyst->Optimize_Catalyst Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions

References

Technical Support Center: Optimizing Methyl Ferulate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the esterification of ferulic acid to methyl ferulate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield, or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in this compound esterification, particularly via Fischer esterification, is a common issue that can stem from several factors:

    • Reversible Reaction: The Fischer esterification is a reversible equilibrium reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (ferulic acid and methanol), thus reducing the ester yield.[1]

      • Solution: To drive the reaction forward, it is crucial to either use an excess of one reactant (typically the less expensive one, which is methanol) or to remove water as it is formed.[1][2]

    • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.

      • Solution: Ensure the correct catalytic amount is used. For instance, a common protocol uses a catalytic amount of concentrated sulfuric acid (95–98%).[3]

    • Suboptimal Reaction Temperature and Time: The reaction rate is highly dependent on temperature.[4] If the temperature is too low, the reaction will be slow, and if it's too high for a prolonged period, it could lead to degradation of the product or starting material.[5] Reaction time is also critical; insufficient time will lead to an incomplete reaction.[5][6]

      • Solution: Optimize the reaction temperature and time. For conventional heating, refluxing at 80°C for 90 minutes has been reported. Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes at temperatures around 88°C.[6]

    • Poor Quality of Reagents: The presence of water in the ferulic acid or methanol (B129727) can inhibit the reaction.

      • Solution: Use anhydrous methanol and ensure the ferulic acid is dry.

Issue 2: Presence of Unreacted Ferulic Acid in the Product

  • Question: After the reaction and workup, I still have a significant amount of unreacted ferulic acid in my product mixture. Why is this happening?

  • Answer: The presence of unreacted ferulic acid is often linked to an incomplete reaction. This can be due to the reasons mentioned above (reversible reaction, insufficient catalyst, suboptimal conditions).

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction until the ferulic acid spot disappears or is significantly diminished.[3]

      • Increase Reaction Time: If the reaction has not gone to completion, extending the reaction time may be necessary.[5]

      • Optimize Catalyst Concentration: A study on the synthesis of ethyl ferulate showed that increasing the catalyst concentration up to a certain point (10 mol%) increased the yield, but an excessive amount (12 mol%) led to a decrease in yield, possibly due to hydrolysis of the ester.[5]

Issue 3: Formation of Side Products

  • Question: I have observed unexpected spots on my TLC plate, suggesting the formation of side products. What could these be and how can I avoid them?

  • Answer: While the esterification of ferulic acid is generally straightforward, side reactions can occur, especially under harsh conditions.

    • Potential Side Products:

      • Decomposition Products: Ferulic acid is sensitive to heat and oxidation.[5][6] Prolonged heating at high temperatures can lead to decomposition.

      • Products from Impurities: Impurities in the starting materials may lead to the formation of other esters or byproducts.

    • Prevention Strategies:

      • Control Reaction Temperature: Avoid excessively high temperatures.[5]

      • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[7]

      • Use Pure Reagents: Ensure the purity of your ferulic acid and methanol.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Proper purification is essential to obtain pure this compound.

    • Standard Work-up Procedure:

      • After the reaction, the mixture is typically cooled, and the excess methanol is removed under vacuum.[3]

      • The residue is then dissolved in an organic solvent like ethyl acetate (B1210297).[3]

      • The organic layer is washed sequentially with water and an aqueous solution of sodium bicarbonate (to remove unreacted ferulic acid and the acid catalyst).[3]

      • The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.[3]

    • Chromatography: For high purity, column chromatography on silica (B1680970) gel is a common and effective method.[3][8] The choice of eluent is critical for good separation. A mixture of hexane (B92381) and ethyl acetate is often used.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield I can expect for this compound synthesis?

    • A1: Yields can vary significantly depending on the method and reaction conditions. Conventional heating methods have reported yields, while microwave-assisted synthesis can achieve yields as high as 95% in a much shorter reaction time.[6] An ultrasonic-assisted method at 65°C yielded 67.1% of this compound.[4]

  • Q2: Can I use a different acid catalyst besides sulfuric acid?

    • A2: Yes, other acid catalysts such as hydrogen chloride, boron trifluoride, and strongly acidic cationic exchange resins can be used.[5][10] However, sulfuric acid is widely used due to its effectiveness and low cost.

  • Q3: Is it possible to perform this esterification without a solvent?

    • A3: While methanol acts as both a reactant and a solvent in the Fischer esterification, some methods aim to reduce solvent use. However, for this specific reaction, methanol is a necessary reagent.

  • Q4: How can I confirm the identity and purity of my synthesized this compound?

    • A4: The identity and purity of the product can be confirmed using various analytical techniques, including:

      • Thin Layer Chromatography (TLC): To check for the presence of starting materials and impurities.[3]

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3][10]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.[3][8]

      • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[10]

Data Presentation

Table 1: Optimization of Catalyst Concentration for Ethyl Ferulate Synthesis (Microwave-Assisted)

RunCatalyst (H₂SO₄) (mol%)Time (min)Yield (%)
10100
221045
34868
46685
58590
610594
712586

Data adapted from a study on ethyl ferulate synthesis, which provides insights applicable to this compound.[5][6]

Table 2: Optimization of Reaction Temperature for Ethyl Ferulate Synthesis (Microwave-Assisted)

RunTemperature (°C)Time (min)Yield (%)
148540
258556
368572
478585
588594
698588
7108582

Data adapted from a study on ethyl ferulate synthesis.[5][6]

Table 3: Optimization of Reaction Time for Ethyl Ferulate Synthesis (Microwave-Assisted at 88°C)

RunTime (min)Yield (%)
1135
2268
3394
4494
5594
6693

Data adapted from a study on ethyl ferulate synthesis.[5][6]

Table 4: Effect of Temperature on this compound Yield (Ultrasonic-Assisted)

Temperature (°C)Yield (%)
5550.3
6567.1

Data from a study on ultrasonic-assisted synthesis of this compound.[4]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Ferulic Acid (Conventional Heating)

  • To a stirring solution of ferulic acid (5 mmol) in methanol (11 mL), add a catalytic amount of concentrated sulfuric acid (95-98%, ~0.5 mL) at 0°C.[3]

  • Heat the reaction mixture to 80°C (reflux) for 90 minutes.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the methanol under vacuum.[3]

  • Dissolve the crude residue in ethyl acetate (20 mL).[3]

  • Wash the organic phase with water (3 x 20 mL) and then with a 5% w/v aqueous sodium bicarbonate solution (3 x 20 mL).[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness to obtain the crude this compound.[3]

  • Purify the crude product by silica gel flash chromatography if necessary.[3]

Protocol 2: General Procedure for Esterification of Ferulic Acid (Microwave Irradiation)

  • To a stirred mixture of ferulic acid (5 mmol) in the desired alcohol (30 mmol), add concentrated sulfuric acid (0.5 mmol) dropwise.[5]

  • Place the reaction mixture in a sealed reaction vessel suitable for microwave irradiation.

  • Set the microwave power to 200W and the temperature to approximately 20°C above the boiling point of the alcohol (e.g., 88°C for ethanol).[5] The pressure is typically set to around 180 psi.[5]

  • Irradiate for the optimized reaction time (e.g., 3-5 minutes).[5][6]

  • After cooling to room temperature, add ethyl acetate and wash the mixture with water and brine.[5]

  • Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.[5]

Mandatory Visualization

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Ferulic Acid + Methanol ReactionVessel Reaction at Optimized Temp & Time Reactants->ReactionVessel Catalyst H₂SO₄ (cat.) Catalyst->ReactionVessel Quench Cool & Remove Excess Methanol ReactionVessel->Quench Extraction Dissolve in EtOAc & Wash (H₂O, NaHCO₃) Quench->Extraction Drying Dry (MgSO₄) & Concentrate Extraction->Drying Chromatography Column Chromatography (if necessary) Drying->Chromatography FinalProduct Pure this compound Drying->FinalProduct If pure enough Chromatography->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis Troubleshooting_Guide Start Low Yield of This compound? CheckEquilibrium Is the reaction equilibrium-limited? Start->CheckEquilibrium Yes CheckCatalyst Is the catalyst concentration optimal? Start->CheckCatalyst No SolutionEquilibrium Use excess methanol or remove water. CheckEquilibrium->SolutionEquilibrium CheckConditions Are reaction time and temperature optimized? CheckCatalyst->CheckConditions SolutionCatalyst Adjust catalyst amount (e.g., 10 mol% H₂SO₄). CheckCatalyst->SolutionCatalyst CheckPurity Are reagents pure and anhydrous? CheckConditions->CheckPurity SolutionConditions Monitor with TLC and adjust time/temp accordingly. CheckConditions->SolutionConditions SolutionPurity Use dry reagents. CheckPurity->SolutionPurity

References

Technical Support Center: Overcoming Low Solubility of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information for working with Methyl Ferulate, focusing on its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by its limited solubility in water.[1] While one predicted value for its water solubility is approximately 0.62 g/L, experimental data indicates it is slightly soluble.[2][3] With the aid of ultrasonication, a concentration of up to 2 mg/mL (9.61 mM) in water can be achieved.[4] For comparison, its solubility is significantly higher in various organic solvents.

Q2: Why is this compound poorly soluble in aqueous solutions?

This compound's poor water solubility is due to its chemical structure. It is the methyl ester of ferulic acid and possesses an aromatic ring, making it a relatively nonpolar, lipophilic compound.[1][5] This hydrophobicity leads to unfavorable interactions with polar water molecules, limiting its ability to dissolve.

Q3: What are the common strategies to improve the solubility of this compound for experimental use?

Several methods can be employed to enhance the solubility of this compound in aqueous systems for both in vitro and in vivo studies.

  • Co-solvents: Using a water-miscible organic solvent in which this compound is highly soluble is the most common approach. Dimethyl sulfoxide (B87167) (DMSO) is widely used to prepare concentrated stock solutions, which are then diluted into the final aqueous medium.[4][6][7] Ethanol and Dimethylformamide (DMF) are also effective co-solvents.[7]

  • Formulation Vehicles: For more complex applications, especially in vivo studies, multi-component solvent systems can be used. These formulations often include a combination of solvents and surfactants to create a stable solution.[8] Examples include mixtures containing DMSO, PEG300, and Tween-80.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a hydrophilic exterior. This significantly increases the aqueous solubility of the guest molecule. A formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective.[8]

  • Nano-formulations: Advanced drug delivery systems can be used to overcome solubility challenges. These include:

    • Nanoemulsions: this compound can be encapsulated in the oil phase of a nanoemulsion, which is then dispersed in an aqueous medium.[9][10]

    • Solid Lipid Microparticles (SLMs): As a lipophilic compound, this compound can be effectively incorporated into solid lipid microparticles to improve its stability and dispersibility in aqueous environments.[11][12]

Data Presentation: Solubility Summary

The following tables summarize the solubility of this compound in various solvents and provide examples of effective formulation vehicles.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventConcentrationNotes
Water~0.62 g/L (Predicted)[2]Slightly soluble.[3]
Water (with sonication)2 mg/mL (9.61 mM)[4]Requires ultrasonic assistance.
DMSO≥ 100 mg/mL (480.28 mM)[4]Highly soluble. A fresh, non-hygroscopic solvent is recommended.[4][13]
Ethanol20 mg/mL[7]Soluble.[1]
DMF20 mg/mL[7]Soluble.
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[7]Limited solubility in mixed aqueous buffer.

Table 2: Example Formulation Vehicles for Enhanced Solubility

ProtocolComponentsAchieved Solubility
Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (12.01 mM)[8]
Vehicle 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (12.01 mM)[8]

Troubleshooting Guides

This section addresses common problems encountered when preparing this compound solutions for experiments.

Problem: My this compound precipitated after being added to my cell culture medium or aqueous buffer.

This is a frequent issue caused by the compound's low aqueous solubility. The troubleshooting workflow below can help identify and solve the problem.

Troubleshooting Q&A
  • Q: What are the most likely causes of precipitation?

    • High Final Concentration: The most common cause is exceeding the solubility limit of this compound in the final aqueous medium.[14]

    • Improper Dilution: Adding a concentrated DMSO stock directly into the buffer without rapid mixing can cause localized high concentrations, leading to immediate precipitation (crashing out).[14]

    • Temperature Shifts: Moving solutions from a freezer to a 37°C incubator can alter solubility and cause the compound to fall out of solution.[14]

    • Media Components: Components in complex media (e.g., proteins, salts) can sometimes interact with the compound, reducing its solubility.[15]

  • Q: How can I prevent my compound from precipitating during dilution?

    • Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.

    • Add Dropwise with Mixing: Pipette the stock solution slowly into the medium, preferably drop-by-drop, while vigorously vortexing or swirling the medium to ensure rapid dispersion.[14]

    • Use Serial Dilution: For very high concentrations, first, dilute the DMSO stock into a small, intermediate volume of pre-warmed media. Mix well, and then add this intermediate dilution to the final volume.[14]

  • Q: How do I know what the maximum usable concentration is in my specific medium?

    • You must determine the practical solubility limit empirically under your exact experimental conditions. Follow the protocol provided below to test a range of concentrations and identify the highest concentration that remains clear over the duration of your experiment.[14]

Troubleshooting Workflow Diagram

G start Precipitation Observed in Aqueous Medium stock_check Is the DMSO stock solution clear and fully dissolved? start->stock_check conc_check Is the final concentration exceeding the known solubility limit? stock_check->conc_check Yes sol_warm Warm stock to 37°C and vortex to redissolve. stock_check->sol_warm No dilution_check Was the stock added slowly to pre-warmed, mixing media? conc_check->dilution_check No sol_lower Lower the final concentration and repeat the experiment. conc_check->sol_lower Yes media_check Consider media components. Perform a solubility test. dilution_check->media_check Yes sol_improve Improve dilution technique. Use serial dilution if necessary. dilution_check->sol_improve No sol_determine Determine max soluble concentration for your specific conditions. media_check->sol_determine sol_warm->stock_check Retest

A troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a standard 100 mM stock solution of this compound (MW: 208.21 g/mol ).

  • Weigh Compound: Accurately weigh 20.82 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.[4][11]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Store Properly: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determining the Maximum Soluble Concentration in a Specific Aqueous Medium

This protocol helps establish the practical working solubility limit of this compound in your specific cell culture medium or buffer.[14]

  • Prepare Stock: Use a known concentration of this compound stock solution in DMSO (e.g., 100 mM from Protocol 1).

  • Set Up Dilutions: Prepare a series of dilutions in your target aqueous medium (e.g., DMEM + 10% FBS). Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Important: Keep the final DMSO concentration constant and low (typically ≤ 0.5%) across all samples, including a "vehicle control" that contains only DMSO.

  • Incubate: Place the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂ incubator) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At regular intervals, carefully inspect the tubes or wells for any signs of precipitation, such as cloudiness, film, or visible particles.

  • Microscopic Examination: Aseptically remove a small aliquot and examine it under a microscope to detect fine precipitates not visible to the naked eye.

  • Determine Limit: The highest concentration that remains completely clear throughout the incubation period is your practical working solubility limit for these specific conditions.

Visualization of Concepts

Mechanisms of Solubility Enhancement

The solubility of a hydrophobic compound like this compound can be increased by altering its molecular environment. Co-solvents create a more favorable solvent mixture, while surfactants and cyclodextrins encapsulate the molecule to shield it from the aqueous environment.

G cluster_cosolvent Co-solvent System cluster_micelle Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex mf1 This compound (Hydrophobic) dmso DMSO (Co-solvent) mf1->dmso Dissolves in water1 Water (Polar) dmso->water1 Miscible with mf2 This compound micelle Micelle Core (Hydrophobic) mf2->micelle Encapsulated in micelle_shell Micelle Shell (Hydrophilic) micelle->micelle_shell mf3 This compound cd_cavity CD Cavity (Hydrophobic) mf3->cd_cavity Forms Complex with cd_exterior CD Exterior (Hydrophilic) cd_cavity->cd_exterior

Conceptual diagrams of common solubility enhancement methods.
Inhibition of the p38 MAPK Signaling Pathway

This compound has been identified as a possible inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38 MAPK.[4][6] This pathway is crucial in regulating cellular responses to stress and inflammation, such as the production of inflammatory cytokines.

stress Cellular Stress / LPS mapkkk MAPKKK (e.g., TAK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates tf Transcription Factors (e.g., ATF2) p38->tf phosphorylates response Inflammatory Response (TNF-α, COX-2, IL-6) tf->response activates mf This compound mf->p38 inhibits

References

Stability of Methyl Ferulate in different solvents and pH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of methyl ferulate in various solvents and at different pH levels. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Difficulty Dissolving this compound This compound has limited solubility in aqueous solutions.For aqueous solutions, consider preparing a stock solution in an organic solvent such as DMSO, ethanol (B145695), or methanol (B129727) and then diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For organic reactions, refer to the solubility data in Table 2.
Inconsistent Analytical Results Degradation of this compound in the analytical solvent or during sample preparation.Prepare samples immediately before analysis. Use a stability-indicating HPLC method (see Experimental Protocols). Ensure the mobile phase is compatible with this compound and does not cause on-column degradation.
Unexpected Degradation in Experiments Hydrolysis of the ester linkage, particularly in basic or strongly acidic conditions, or in the presence of esterases.Maintain the pH of your experimental system within a stable range. For in vitro studies with biological matrices, be aware of potential enzymatic degradation.[1] Consider using a buffered solution. For long-term experiments, conduct a preliminary stability study under your specific conditions.
Precipitation of this compound During Experiment Exceeding the solubility limit in the experimental medium after dilution from a stock solution.Determine the solubility of this compound in your final experimental medium beforehand. It may be necessary to adjust the concentration of the organic co-solvent or the final concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is relatively stable under anhydrous conditions and when protected from light. However, as an ester, it is susceptible to hydrolysis, especially under basic and, to a lesser extent, acidic conditions. In biological systems containing esterases, it can be rapidly hydrolyzed to ferulic acid.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in many organic solvents but has limited solubility in water.[2] See Table 2 for a summary of its solubility in common laboratory solvents.

Q3: How does pH affect the stability of this compound?

A3: While specific quantitative data is limited, ester hydrolysis is generally catalyzed by both acids and bases. Therefore, this compound is expected to be most stable at a neutral or slightly acidic pH. In strongly alkaline or acidic solutions, the rate of hydrolysis is likely to increase.

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C and protected from light. For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, keep the solution at 2-8°C and use it as soon as possible.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation product of this compound via hydrolysis is ferulic acid and methanol.

Quantitative Data on this compound Stability

The stability of this compound is context-dependent, with biological systems significantly influencing its degradation due to enzymatic activity.

Table 1: Degradation of this compound in Biological Media at 37°C

Medium Parameter Value Reference
Rat Whole Blood (pH 7.4)Half-life (t½)92.4 ± 3.4 min[1]
Rat Liver HomogenateRemaining after 2h9.3 ± 0.6%[1]

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
EthanolSoluble
MethanolSoluble
WaterLimited solubility

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter duration due to expected rapid degradation (e.g., 30 min, 1, 2, 4 hours).

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Also, test the stability of the stock solution at an elevated temperature.

  • Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. The following is a suggested starting point for method development:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 323 nm).

  • Column Temperature: 30°C.

Visualizing Experimental Workflows and Influencing Factors

To aid in the understanding of the experimental processes and the factors affecting this compound stability, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photostability (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products hplc->identify kinetics Determine Degradation Kinetics quantify->kinetics stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors pH pH MF_Stability This compound Stability pH->MF_Stability solvent Solvent Polarity & Protic Nature solvent->MF_Stability oxidants Oxidizing Agents oxidants->MF_Stability temp Temperature temp->MF_Stability light Light Exposure light->MF_Stability enzymes Esterases enzymes->MF_Stability

References

Technical Support Center: Preventing Degradation of Methyl Ferulate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing methyl ferulate, ensuring its stability during storage and experimentation is paramount to obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the methyl ester of ferulic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties. Its stability is crucial because degradation can lead to a loss of potency, the formation of impurities with potentially different biological activities, and inaccurate experimental outcomes.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are:

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which is catalyzed by acidic or basic conditions, leading to the formation of ferulic acid and methanol (B129727).

  • Oxidation: The phenolic hydroxyl group and the unsaturated side chain of this compound are prone to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of various oxidative coupling products.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While this compound is a good UV absorber, prolonged exposure can lead to its degradation.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.

Q3: How should I store this compound powder?

A3: For optimal stability, this compound powder should be stored in a cool, dark, and dry place. Commercial suppliers recommend storing the powder at -20°C for long-term storage (up to 3 years).[2] It should be kept in a tightly sealed container to minimize exposure to moisture and oxygen.

Q4: What are the recommended storage conditions for this compound solutions?

A4: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in solvents like DMSO, it is recommended to store them at -80°C for up to 1 year or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller, single-use volumes.

Q5: I've noticed a change in the color of my this compound sample. What does this indicate?

A5: A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation or photodegradation. It is recommended to assess the purity of the sample using an analytical technique like HPLC before further use.

Q6: Are there any excipients that are incompatible with this compound?

A6: While specific compatibility studies for this compound with a wide range of excipients are limited, studies on the parent compound, ferulic acid, can provide some guidance. Ferulic acid has shown potential interactions with glyceryl stearate (B1226849) and certain polymers, and incompatibility with the preservative Optiphen®.[3] It is advisable to perform compatibility studies with your specific formulation excipients. Strong oxidizing agents should be avoided.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent experimental results. Degradation of this compound leading to a lower effective concentration.1. Verify the purity of your this compound stock using a stability-indicating analytical method (see Experimental Protocol 1). 2. Review your storage and handling procedures. Ensure the compound is protected from light, high temperatures, and extreme pH. 3. Prepare fresh solutions from a new or properly stored batch of this compound for each experiment.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS. Common degradation pathways include hydrolysis to ferulic acid and oxidative dimerization. 2. Evaluate the impact of these impurities on your assay. 3. Optimize storage conditions to minimize the formation of these degradation products (e.g., purge with inert gas, add chelating agents).
Precipitation of this compound from solution upon storage. Poor solubility in the chosen solvent or solvent evaporation. Change in temperature affecting solubility.1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent at the storage temperature. 2. Use tightly sealed vials to prevent solvent evaporation. 3. If storing at low temperatures, ensure the compound remains in solution upon thawing and vortex thoroughly before use.
Discoloration of the this compound solution. Oxidation or photodegradation.1. Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light. 2. Deoxygenate solvents before preparing solutions and consider storing under an inert atmosphere (e.g., nitrogen or argon). 3. Consider the addition of an antioxidant to the formulation if compatible with the intended application.

Quantitative Data on this compound Stability

The following table summarizes available quantitative data on the stability of this compound under various conditions.

Condition Parameter Value Comments Reference
Storage (Powder) Shelf LifeUp to 3 yearsAt -20°C[2]
Storage (in DMSO) Shelf LifeUp to 1 yearAt -80°C or -20°C[1]
Enzymatic Hydrolysis (in rat whole blood) Half-life92.4 ± 3.4 minutesAt 37°C[4]
Enzymatic Hydrolysis (in rat liver homogenate) Degradation>90% in 2 hoursAt 37°C[5]
Enzymatic Hydrolysis (in rat brain homogenate) StabilityHigh stabilityNo significant hydrolysis observed over 6 hours at 37°C.[5]

Note: Quantitative data on the abiotic degradation (non-enzymatic hydrolysis, oxidation, and photodegradation) of this compound under controlled laboratory conditions is limited in the publicly available literature. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method for this compound

This method can be used to assess the purity of this compound and to monitor its degradation over time.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol). A typical gradient could be starting with 95% A and increasing to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, including the λmax of this compound (around 323 nm).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For stability studies, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired matrix (e.g., buffer at a specific pH, formulation excipients).

  • Store the samples under the desired stress conditions (e.g., elevated temperature, light exposure).

  • At specified time points, withdraw an aliquot, dilute if necessary, and inject into the HPLC system.

3. Data Analysis:

  • Monitor the peak area of this compound over time to determine the rate of degradation.

  • Observe the appearance and growth of new peaks, which represent degradation products. The use of a DAD allows for the characterization of the UV spectra of these new peaks, which can aid in their identification.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a robust stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for several hours.

  • At various time points, withdraw samples, neutralize them (base for the acidic solution, acid for the basic solution), and analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the solution at room temperature and protected from light.

  • Analyze samples by HPLC at different time intervals to monitor the degradation.

3. Photodegradation:

  • Expose a solution of this compound (in a phototransparent container, e.g., quartz cuvette) and a solid sample to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).

  • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photodegradation.

  • Analyze the samples by HPLC at various time points.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Ferulic Acid + Methanol Ferulic Acid + Methanol Hydrolysis->Ferulic Acid + Methanol Oxidative Coupling Products Oxidative Coupling Products Oxidation->Oxidative Coupling Products Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products

Caption: Major degradation pathways of this compound.

cluster_workflow Forced Degradation Workflow Start Start Prepare MF Solution Prepare MF Solution Start->Prepare MF Solution Stress Conditions Stress Conditions Prepare MF Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Photolysis Photolysis Stress Conditions->Photolysis Thermal Thermal Stress Conditions->Thermal Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Photolysis->Analyze by HPLC Thermal->Analyze by HPLC Identify Degradants Identify Degradants Analyze by HPLC->Identify Degradants End End Identify Degradants->End

Caption: Workflow for forced degradation studies of this compound.

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: December 2025

alt text
Technical Support Center: Methyl Ferulate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on addressing low product purity.

Issue 1: Low Yield and Purity of this compound

Q1: My this compound synthesis resulted in a low yield and the final product has low purity. What are the common causes?

Low yield and purity in this compound synthesis, typically achieved through Fischer esterification of ferulic acid and methanol (B129727), can stem from several factors. Incomplete reaction is a primary cause, which can be influenced by reaction time, temperature, molar ratio of reactants, and catalyst concentration. The presence of water can also hinder the reaction. Side reactions, though less common under optimized conditions, and inefficient purification can also contribute to a lower purity product.

To address this, it's crucial to optimize the reaction conditions and ensure an efficient purification strategy is in place.

Troubleshooting Low Purity: A Step-by-Step Guide

Q2: How can I systematically troubleshoot the low purity of my synthesized this compound?

Follow this troubleshooting workflow to identify and resolve the root cause of low purity in your synthesis.

TroubleshootingWorkflow start Start: Low Purity of This compound Detected check_reaction 1. Review Reaction Conditions start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_purification 2. Evaluate Purification Protocol improper_purification Inefficient Purification? check_purification->improper_purification check_reagents 3. Assess Reagent Quality reagent_issue Reagent Contamination? check_reagents->reagent_issue analyze_impurities 4. Characterize Impurities end_success End: High Purity This compound analyze_impurities->end_success incomplete_reaction->check_purification No optimize_conditions Action: Optimize Reaction (Time, Temp, Molar Ratio) incomplete_reaction->optimize_conditions Yes improper_purification->check_reagents No improve_purification Action: Refine Purification (e.g., Recrystallization, Chromatography) improper_purification->improve_purification Yes reagent_issue->analyze_impurities No use_pure_reagents Action: Use Anhydrous Solvents & Pure Starting Materials reagent_issue->use_pure_reagents Yes optimize_conditions->end_success improve_purification->end_success use_pure_reagents->end_success

Caption: Troubleshooting workflow for low purity this compound.

Q3: What are the optimal reaction conditions for synthesizing this compound?

Optimizing reaction parameters is critical for maximizing yield and purity. Below is a summary of conditions reported in the literature for various synthesis methods.

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterConventional HeatingMicrowave IrradiationUltrasonic IrradiationCationic Exchange Resin
Catalyst Conc. Sulfuric AcidConc. Sulfuric AcidNot specifiedStrongly acidic cationic exchange resin (732 resin)
Catalyst Conc. 10 mol%10 mol%Not specifiedm(resin):m(ferulic acid) = 12:100
Molar Ratio (Methanol:Ferulic Acid) >6:1 for similar ethyl esterNot specifiedNot specified7:1
Temperature Reflux (approx. 65°C)88°C (for ethyl ferulate)60°C65°C
Reaction Time Several hours3-5 minutes60 minutes7 hours
Reported Yield/Conversion Not specifiedHigh92.71% (for a similar derivative)82.6% conversion

Data compiled from multiple sources.[1][2][3]

Q4: My reaction seems to be complete, but the purity is still low after initial workup. What purification strategies can I employ?

Standard workup procedures involving washing with water and brine may not be sufficient to remove all impurities.[2] For higher purity, consider the following methods:

  • Silica (B1680970) Gel Flash Chromatography: An effective method for separating this compound from unreacted ferulic acid and other polar or non-polar impurities.[4]

  • Recrystallization: While not explicitly detailed for this compound in the provided context, antisolvent crystallization has been successfully used for the purification of the similar ethyl ferulate, achieving 98% purity.[5][6] Experimenting with different solvent systems could yield high-purity crystalline this compound.

  • Preparative HPLC: For achieving the highest possible purity, preparative high-performance liquid chromatography can be employed.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Fischer Esterification (Conventional Heating)

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

SynthesisWorkflow start Start dissolve 1. Dissolve Ferulic Acid in Methanol start->dissolve add_catalyst 2. Add Acid Catalyst (e.g., H2SO4) dissolve->add_catalyst reflux 3. Reflux the Mixture add_catalyst->reflux monitor 4. Monitor Reaction (e.g., by TLC) reflux->monitor workup 5. Aqueous Workup (Add EtOAc, wash with H2O & brine) monitor->workup dry_concentrate 6. Dry Organic Layer (e.g., MgSO4) & Concentrate workup->dry_concentrate purify 7. Purify Crude Product (Chromatography/Recrystallization) dry_concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ferulic acid (1 equivalent) in an excess of methanol (e.g., a 7:1 molar ratio or using methanol as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the ferulic acid spot is no longer visible.[2][4]

  • Workup: After cooling to room temperature, add ethyl acetate (B1210297) and wash the mixture with water and then with brine.

  • Drying and Concentration: Dry the ethyl acetate layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude this compound using silica gel flash chromatography or recrystallization to achieve high purity.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate.

  • Spotting: Spot the dissolved sample onto a TLC plate (silica gel precoated). Also spot standards of pure ferulic acid and, if available, pure this compound for comparison.

  • Elution: Develop the TLC plate in an appropriate eluent mixture. The polarity of the eluent can be adjusted to achieve good separation.

  • Visualization: Visualize the spots under a UV lamp (254 nm).[4] The disappearance of the ferulic acid spot indicates the completion of the reaction.

Common Impurities

Q5: What are the likely impurities in my crude this compound product?

The most common impurities include:

  • Unreacted Ferulic Acid: Due to incomplete reaction. This is often the primary impurity.

  • Water: Can be present in reagents or introduced during workup. Its presence can inhibit the esterification reaction.

  • Side-products: While specific side-products are not extensively detailed in the provided search results for this particular synthesis, potential side reactions in acid-catalyzed reactions involving phenols and alcohols could lead to minor impurities.

Ensuring the use of anhydrous reagents and driving the reaction to completion are key steps to minimize these impurities.

References

Technical Support Center: HPLC Analysis of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methyl Ferulate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems in the HPLC analysis of this compound.

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a trailing edge that extends significantly longer than the leading edge.

Initial Troubleshooting Workflow:

PeakTailing start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject. check_overload->dilute_sample Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No problem_solved Problem Resolved dilute_sample->problem_solved adjust_ph Adjust mobile phase pH to 2.5-3.5. check_ph->adjust_ph No check_column Is the column appropriate and in good condition? check_ph->check_column Yes adjust_ph->problem_solved use_endcapped Use an end-capped C18 column. check_column->use_endcapped No replace_column Replace the column. check_column->replace_column Yes, but old/contaminated use_endcapped->problem_solved replace_column->problem_solved

Caption: Troubleshooting workflow for peak tailing.

Detailed Causes and Solutions:

Potential Cause Description Recommended Solution
Secondary Silanol (B1196071) Interactions The phenolic hydroxyl group of this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]Lower the mobile phase pH to approximately 3.0 using an additive like formic acid or acetic acid to suppress the ionization of silanol groups.[3] Using a modern, high-purity, end-capped C18 column can also minimize these interactions.[3]
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase, causing the peak to broaden and tail.[2][3]Dilute the sample and reinject.[2] If dilution is not feasible, consider using a column with a higher loading capacity or a larger internal diameter.
Column Contamination/Deterioration Accumulation of contaminants from the sample matrix on the column frit or packing material can create active sites that cause tailing.[4][5] This can also be a sign of column aging.Use a guard column to protect the analytical column.[4] If contamination is suspected, flush the column with a strong solvent.[5] If the problem persists, the column may need to be replaced.[2]
Extra-Column Volume Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and peak tailing.[3][4]Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter and length.
Issue 2: Poor Resolution

Symptom: The this compound peak is not well separated from other peaks in the chromatogram, resulting in overlapping peaks.

Initial Troubleshooting Workflow:

PoorResolution start Poor Resolution Observed check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_organic Adjust the organic solvent percentage. check_mobile_phase->adjust_organic No check_flow_rate Is the flow rate appropriate? check_mobile_phase->check_flow_rate Yes problem_solved Problem Resolved adjust_organic->problem_solved reduce_flow_rate Decrease the flow rate. check_flow_rate->reduce_flow_rate No check_column_eff Is the column efficiency sufficient? check_flow_rate->check_column_eff Yes reduce_flow_rate->problem_solved use_longer_column Use a longer column or one with smaller particles. check_column_eff->use_longer_column No use_longer_column->problem_solved

Caption: Troubleshooting workflow for poor resolution.

Detailed Causes and Solutions:

Potential Cause Description Recommended Solution
Inadequate Mobile Phase Strength The mobile phase may be too strong (high organic content), causing analytes to elute too quickly and without sufficient separation.Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[6] This will increase retention times and improve the separation between peaks.
Suboptimal Selectivity The chosen mobile phase and stationary phase may not provide enough difference in retention for the analytes of interest.Try a different organic solvent (e.g., switch from methanol (B129727) to acetonitrile or vice versa).[7] Adjusting the pH of the mobile phase can also alter the selectivity for ionizable compounds.[8]
Low Column Efficiency The column may not have enough theoretical plates to separate the compounds effectively. This can be due to the column itself or other factors.Use a longer column or a column packed with smaller particles to increase efficiency. Also, ensure the flow rate is optimal; a lower flow rate can sometimes improve resolution.[7]
Column Degradation Over time, the performance of an HPLC column will degrade, leading to broader peaks and poorer resolution.[8]If other optimization steps fail, replace the analytical column.
Issue 3: Retention Time Shifts

Symptom: The retention time of the this compound peak is inconsistent across multiple injections.

Initial Troubleshooting Workflow:

RetentionTimeShift start Retention Time Shift Observed check_equilibration Is the column properly equilibrated? start->check_equilibration increase_equilibration Increase equilibration time. check_equilibration->increase_equilibration No check_mobile_phase_prep Is the mobile phase prepared consistently? check_equilibration->check_mobile_phase_prep Yes problem_solved Problem Resolved increase_equilibration->problem_solved prepare_fresh_mp Prepare fresh mobile phase carefully. check_mobile_phase_prep->prepare_fresh_mp No check_temp Is the column temperature stable? check_mobile_phase_prep->check_temp Yes prepare_fresh_mp->problem_solved use_column_oven Use a column oven for temperature control. check_temp->use_column_oven No check_pump Is the pump flow rate consistent? check_temp->check_pump Yes use_column_oven->problem_solved service_pump Service the pump (check seals, check valves). check_pump->service_pump No service_pump->problem_solved

Caption: Troubleshooting workflow for retention time shifts.

Detailed Causes and Solutions:

Potential Cause Description Recommended Solution
Changes in Mobile Phase Composition Even small variations in the mobile phase composition can lead to significant shifts in retention time.[4][9] This can be due to inaccurate preparation or evaporation of a volatile component.Prepare the mobile phase carefully and consistently.[4] Keep the mobile phase reservoirs capped to prevent evaporation.[10] It is also good practice to prepare fresh mobile phase daily.
Temperature Fluctuations The column temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.[4][9] A 1°C change can alter retention times by 1-2%.[4]Use a column oven to maintain a constant and consistent temperature.
Insufficient Column Equilibration If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a sequence.[4]Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
Pump and Flow Rate Issues Inconsistent flow from the HPLC pump due to leaks, air bubbles, or worn seals will cause retention times to vary.[9][10]Regularly inspect the pump for leaks and ensure proper maintenance, including seal replacement.[11] Degas the mobile phase to prevent air bubbles from entering the pump.[12]
Column Aging As a column ages, the stationary phase can change, leading to a gradual shift in retention times.[9]If a gradual and consistent drift is observed over the life of a column, it may be time for a replacement.
Issue 4: Baseline Noise or Drift

Symptom: The baseline of the chromatogram is not flat and stable, showing random noise, regular pulsations, or a gradual drift.

Initial Troubleshooting Workflow:

BaselineNoise start Baseline Noise/Drift Observed check_degassing Is the mobile phase properly degassed? start->check_degassing degas_mp Degas the mobile phase. check_degassing->degas_mp No check_pump_noise Is the noise periodic (pulsating)? check_degassing->check_pump_noise Yes problem_solved Problem Resolved degas_mp->problem_solved check_pump_valves Check pump check valves and seals. check_pump_noise->check_pump_valves Yes check_detector Is the detector lamp aging? check_pump_noise->check_detector No check_pump_valves->problem_solved replace_lamp Replace the detector lamp. check_detector->replace_lamp Yes check_contamination Is there contamination in the system? check_detector->check_contamination No replace_lamp->problem_solved flush_system Flush the system with a strong solvent. check_contamination->flush_system Yes flush_system->problem_solved

Caption: Troubleshooting workflow for baseline noise or drift.

Detailed Causes and Solutions:

Potential Cause Description Recommended Solution
Air Bubbles in the System Air bubbles in the pump or detector flow cell are a common cause of baseline noise and spikes.[7][12]Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.[12][13] Purge the pump to remove any trapped air bubbles.
Pump Issues Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as a pulsating baseline.[11]Perform regular maintenance on the pump, including replacing seals and cleaning or replacing check valves.[11]
Detector Lamp Deterioration An aging UV detector lamp can lead to increased baseline noise and drift as its energy output becomes unstable.[14]Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
Mobile Phase Contamination or Poor Mixing Contaminated solvents or improper mixing of mobile phase components can cause baseline drift, especially in gradient analysis.[11][15]Use high-purity, HPLC-grade solvents.[11] Ensure adequate mixing of the mobile phase components, especially if mixing online.
Column Bleed or Contamination Contaminants eluting from a dirty column or stationary phase bleed can cause a rising baseline.[11]Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

FAQs: HPLC Analysis of this compound

Q1: What is a good starting point for an HPLC method for this compound?

A typical starting method for this compound analysis would be a reversed-phase separation on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16] A suitable mobile phase would be a mixture of acetonitrile and water (acidified to a pH of around 2.5-3.0 with formic or acetic acid).[16][17] A common starting gradient might be from 20-80% acetonitrile over 20-30 minutes. The flow rate is typically around 1.0 mL/min, and detection can be performed at approximately 320-325 nm, which is near the absorbance maximum for ferulates.[17][18]

Q2: What is the solubility of this compound and how should I prepare my samples?

This compound is soluble in organic solvents like methanol and ethanol (B145695) but has limited solubility in water.[19][20] Therefore, it is recommended to dissolve the standard and samples in the mobile phase or a solvent compatible with the mobile phase, such as methanol or acetonitrile. If the sample is dissolved in a solvent stronger than the initial mobile phase composition, it can lead to peak distortion.[1]

Q3: How can I improve the sensitivity of my this compound analysis?

To improve sensitivity, ensure that the detection wavelength is set at the absorbance maximum of this compound (around 320-325 nm).[17][18] Minimizing baseline noise is also crucial for detecting low concentrations.[12] This can be achieved by using high-purity solvents, a clean system, and a stable detector lamp. Additionally, optimizing the peak shape to be sharp and symmetrical will increase the peak height relative to the baseline noise.

Q4: My this compound peak is splitting into two. What could be the cause?

Peak splitting can be caused by several factors.[1] One common reason is a partially blocked frit at the column inlet, which causes the sample to follow two different paths into the column.[1] Another possibility is a void or channel in the column packing material.[2] Injecting the sample in a solvent that is much stronger than the mobile phase can also cause peak splitting.[1] To troubleshoot, try replacing the column inlet frit or the entire column. Also, ensure your sample solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Quantification

This protocol is a general starting point and may require optimization for specific sample matrices.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 323 nm.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Column Flushing Procedure for Contamination Removal

This procedure can be used to clean a contaminated C18 column.

  • Disconnect the column from the detector.

  • Flush the column with HPLC-grade water for 20-30 minutes at a flow rate of 1 mL/min to remove any buffer salts.

  • Flush with 100% isopropanol (B130326) for 30-60 minutes.

  • Flush with 100% acetonitrile for 30 minutes.

  • Flush with 100% isopropanol for 30 minutes.

  • Flush with HPLC-grade water for 30 minutes.

  • Equilibrate the column with the mobile phase for at least 30 minutes before use.

References

Technical Support Center: Interpreting Complex NMR Spectra of Methyl Ferulate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of methyl ferulate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The chemical shifts for this compound can vary slightly depending on the solvent used. Below is a summary of typical values in CDCl₃ and DMSO-d₆.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for this compound

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

ProtonCDCl₃DMSO-d₆MultiplicityJ (Hz)
H-27.087.33d1.9
H-56.926.81d8.1
H-67.047.15dd8.1, 1.9
H-7 (α)6.306.53d15.9
H-8 (β)7.627.59d15.9
OCH₃ (ester)3.793.72s-
OCH₃ (ring)3.943.84s-
OH5.889.65br s-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CarbonCDCl₃DMSO-d₆
C-1127.0125.9
C-2109.4111.5
C-3146.8148.0
C-4147.9149.5
C-5114.7115.8
C-6123.1123.2
C-7 (α)115.7115.4
C-8 (β)144.8145.2
C-9 (C=O)167.4167.0
OCH₃ (ester)51.651.5
OCH₃ (ring)55.955.6

Q2: My NMR spectrum has broad peaks. What could be the cause and how can I fix it?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1][2] Diluting the sample may improve resolution.

  • Incomplete Dissolution: If the sample is not fully dissolved, solid particles can disrupt the magnetic field homogeneity.[1] Ensure your sample is completely solubilized, and filter it if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. If suspected, these may be removed by passing the sample through a small plug of celite or by using a chelating agent.

  • Chemical Exchange: The phenolic hydroxyl proton can undergo chemical exchange, leading to a broad signal. This can be confirmed by a D₂O exchange experiment.[1]

Q3: I'm seeing unexpected peaks in my spectrum. What are the likely sources?

A3: Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents from the extraction or purification process (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[1][3][4][5][6]

  • Water: Deuterated solvents can absorb moisture from the atmosphere.[1]

  • Grease: Silicone grease from glassware joints can appear in the spectrum.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or byproducts.

Referencing tables of common NMR solvent and impurity shifts can help in identifying these peaks.[3][4][5][6][7]

Q4: The integration of my aromatic signals is confusing. How can I simplify the interpretation?

A4: The aromatic region of this compound derivatives can be complex due to overlapping signals. Here are some strategies:

  • Use a Different Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve overlapping peaks.[1]

  • Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • 2D NMR Techniques: COSY, HSQC, and HMBC experiments can help to definitively assign protons and carbons, even in crowded regions.[8][9][10][11]

Q5: How can I confirm the stereochemistry of my this compound derivative?

A5: For derivatives where stereochemistry is a question, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool.[12][13][14][15] NOESY detects through-space interactions between protons that are close to each other, which can help in determining the relative stereochemistry.[12][13][14][15]

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Lineshapes

  • Symptom: Peaks are wide and poorly defined, making it difficult to determine multiplicities and coupling constants.

  • Possible Causes & Solutions:

    • Improper Shimming: Re-shim the instrument. For long experiments, it may be beneficial to re-shim periodically.[16]

    • High Sample Concentration: Dilute the sample. Very concentrated samples can have high viscosity, leading to broader lines.[2]

    • Particulate Matter: Filter the sample through a small plug of glass wool or a syringe filter to remove any undissolved solids.[16]

    • Paramagnetic Contaminants: If suspected, treat the sample to remove paramagnetic species.

Issue 2: Overlapping Signals in the Aromatic Region

  • Symptom: Multiple proton signals in the 6.5-8.0 ppm range are merged, preventing clear assignment.

  • Possible Causes & Solutions:

    • Insufficient Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to increase signal dispersion.

    • Solvent Choice: Re-run the sample in a different deuterated solvent (e.g., acetone-d₆, benzene-d₆) to induce differential shifts in the proton resonances.[1]

    • 2D NMR Correlation: Utilize 2D NMR experiments like COSY to identify coupled proton networks and HSQC/HMBC to correlate protons with their attached carbons.[8][9][10][11]

Issue 3: Ambiguous Assignment of Protons and Carbons

  • Symptom: Difficulty in definitively assigning specific ¹H and ¹³C signals to the correct atoms in the molecule.

  • Possible Causes & Solutions:

    • Relying solely on 1D Spectra: For complex derivatives, 1D NMR is often insufficient.

    • Utilize 2D NMR:

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, simplifying the assignment of protonated carbons.[8][10][11]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[8][9][10][11]

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically within 3 bonds).

Experimental Protocols

1. Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

2. Standard ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample is often required, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Follow the same initial steps as for ¹H NMR (lock, shim).

    • Use a standard proton-decoupled ¹³C pulse program.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process and reference the spectrum similarly to the ¹H spectrum.

3. 2D NMR (HSQC, HMBC, NOESY) Acquisition

  • Sample Preparation: Use a well-shimmed, moderately concentrated sample as for ¹³C NMR.

  • Instrument Setup:

    • Select the appropriate 2D pulse program (e.g., hsqcedetgpsp for an edited HSQC, hmbcgplpndqf for HMBC, noesygpph for NOESY).

    • Set the spectral widths in both the proton (F2) and carbon (F1 for HSQC/HMBC) or proton (F1 for NOESY) dimensions to encompass all expected signals.

    • Set the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve the desired resolution and signal-to-noise.

    • For HMBC, the long-range coupling delay should be optimized (typically around 8-10 Hz).

    • For NOESY, the mixing time needs to be optimized based on the size of the molecule and the expected distances of interest (typically ranging from 100 ms (B15284909) to 800 ms).[17]

    • Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, and phase correction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation prep Dissolve & Filter Sample h1_nmr Acquire 1H NMR prep->h1_nmr c13_nmr Acquire 13C NMR h1_nmr->c13_nmr analyze_1d Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) c13_nmr->analyze_1d cosy Acquire COSY analyze_1d->cosy If assignments are ambiguous elucidate Propose Structure analyze_1d->elucidate If structure is simple hsqc Acquire HSQC cosy->hsqc hmbc Acquire HMBC hsqc->hmbc noesy Acquire NOESY (if stereochemistry is unknown) hmbc->noesy analyze_2d Correlate 2D Data noesy->analyze_2d analyze_2d->elucidate

Caption: General workflow for NMR-based structure elucidation of this compound derivatives.

troubleshooting_flow start Complex/Poor Quality NMR Spectrum q_broad Are peaks broad? start->q_broad a_broad_yes Check Shimming Check Concentration Filter Sample q_broad->a_broad_yes Yes q_overlap Are aromatic peaks overlapping? q_broad->q_overlap No a_broad_yes->q_overlap a_overlap_yes Change Solvent Use Higher Field Run 2D NMR (COSY, HSQC) q_overlap->a_overlap_yes Yes q_extra Are there unexpected peaks? q_overlap->q_extra No a_overlap_yes->q_extra a_extra_yes Check for Residual Solvents Check for Water/Grease Check for Impurities q_extra->a_extra_yes Yes q_assign Are assignments ambiguous? q_extra->q_assign No a_extra_yes->q_assign a_assign_yes Run 2D NMR (HSQC, HMBC) q_assign->a_assign_yes Yes end Proceed with Interpretation q_assign->end No a_assign_yes->end

Caption: Troubleshooting decision tree for common NMR spectral issues.

References

Technical Support Center: Mass Spectrometry of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of methyl ferulate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound?

The molecular weight of this compound (C₁₁H₁₂O₄) is 208.21 g/mol . In positive ion mode electrospray ionization (ESI), the most common ion observed is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 209.08. In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 207.07 is typically observed.

Q2: What are the most common adducts I might see with this compound in ESI-MS?

Adduct formation is common in ESI-MS and can sometimes be the dominant ion, depending on the sample purity and mobile phase composition. For this compound, you can expect to see the following common adducts in positive ion mode:

Adduct IonFormulaCalculated m/zNotes
Sodium Adduct[M+Na]⁺231.06Very common, often from glassware or solvent impurities.
Potassium Adduct[M+K]⁺247.04Less common than sodium, but can be present from various sources.
Ammonium (B1175870) Adduct[M+NH₄]⁺226.11Common when using ammonium-based buffers (e.g., ammonium formate (B1220265) or acetate).
Acetonitrile (B52724) Adduct[M+ACN+H]⁺250.11Can be observed when acetonitrile is used as a mobile phase solvent.

Q3: I am seeing a peak at m/z 178 in my GC-MS analysis. What is this?

A peak at m/z 178 is commonly observed as the base peak in the GC-MS analysis of this compound. This corresponds to the loss of a methoxy (B1213986) group (-OCH₃) from the molecular ion.

Troubleshooting Guides

Issue 1: Unexpected Peaks in ESI-MS Spectrum

You are observing peaks in your ESI-MS spectrum that do not correspond to the expected protonated molecule or common adducts of this compound.

Possible Causes and Solutions:

  • In-source Fragmentation: The energy in the ionization source can cause the this compound molecule to fragment.

    • Troubleshooting Steps:

      • Reduce Source Energy: Lower the fragmentor or cone voltage to minimize in-source collision-induced dissociation (CID).

      • Optimize Temperature: High source temperatures can promote fragmentation. Gradually decrease the gas temperature to find an optimal balance between desolvation and fragmentation.

  • Contamination: The unexpected peaks may be from contaminants in your sample, solvent, or LC system.

    • Troubleshooting Steps:

      • Run a Blank: Inject a solvent blank to identify peaks originating from the solvent or system.

      • Check Sample Preparation: Ensure high-purity solvents and clean glassware are used. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., erucamide).[1]

      • Clean the LC-MS System: If contamination is suspected, follow your instrument's cleaning protocols.

Logical Troubleshooting Flow for Unexpected ESI-MS Peaks:

G start Unexpected Peaks in ESI-MS check_adducts Are peaks known adducts (Na+, K+, NH4+)? start->check_adducts troubleshoot_fragmentation Potential In-Source Fragmentation check_adducts->troubleshoot_fragmentation No troubleshoot_contamination Potential Contamination check_adducts->troubleshoot_contamination end_known Identify and Report Adducts check_adducts->end_known Yes reduce_energy Reduce Fragmentor/ Cone Voltage troubleshoot_fragmentation->reduce_energy optimize_temp Optimize Source Temperature troubleshoot_fragmentation->optimize_temp end_resolved Issue Resolved reduce_energy->end_resolved optimize_temp->end_resolved run_blank Run Solvent Blank troubleshoot_contamination->run_blank check_prep Review Sample Preparation run_blank->check_prep clean_system Clean LC-MS System check_prep->clean_system clean_system->end_resolved

Caption: Troubleshooting workflow for unexpected peaks in ESI-MS.

Issue 2: Poor Signal or No Signal for this compound

You are experiencing low sensitivity or a complete absence of the this compound signal.

Possible Causes and Solutions:

  • Incorrect Ionization Mode: this compound can be detected in both positive and negative ion modes. The efficiency of ionization can be pH-dependent.

    • Troubleshooting Steps:

      • Switch Polarity: If you are in positive mode, try negative mode, and vice-versa.

      • Adjust Mobile Phase pH: For positive mode, adding a small amount of formic acid (0.1%) can enhance protonation. For negative mode, a basic modifier like ammonium hydroxide (B78521) can improve deprotonation, although this is less common for phenolic compounds.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering matrix components.

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.

      • Enhanced Sample Cleanup: Utilize solid-phase extraction (SPE) to remove matrix components prior to LC-MS analysis.

  • Instrumental Issues: Problems with the mass spectrometer or ESI source can lead to poor signal.

    • Troubleshooting Steps:

      • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

      • Inspect ESI Source: Check for a stable spray and clean the ESI probe if necessary.

Issue 3: Artifacts in GC-MS Analysis

You are observing unexpected peaks or poor peak shape during the GC-MS analysis of this compound.

Possible Causes and Solutions:

  • Thermal Degradation: this compound may degrade in the high-temperature environment of the GC inlet.

    • Troubleshooting Steps:

      • Lower Inlet Temperature: Gradually decrease the injection port temperature to the lowest point that still allows for efficient volatilization.

      • Use a Split/Splitless Inlet: A splitless injection can allow for lower inlet temperatures.

  • Derivatization Artifacts: If you are derivatizing your sample (e.g., silylation) to improve volatility, incomplete reactions or side reactions can produce artifacts.

    • Troubleshooting Steps:

      • Optimize Derivatization Conditions: Adjust the reaction time, temperature, and reagent concentration.

      • Analyze a Derivatized Standard: This will help confirm that the derivatization procedure itself is not the source of the artifacts.

  • Contamination of the GC System: Buildup of non-volatile material in the inlet liner or column can lead to peak tailing and ghost peaks.

    • Troubleshooting Steps:

      • Replace the Inlet Liner and Septum: These are common sources of contamination.

      • Bake Out the Column: Follow the column manufacturer's instructions for baking out contaminants.

Experimental Protocols

Protocol 1: ESI-MS/MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrument and application.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water 50:50 v/v) to a final concentration of approximately 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Parameters:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: ESI Positive.

    • MS Parameters:

      • Capillary Voltage: 3.5-4.5 kV.

      • Gas Temperature: 300-350 °C.

      • Gas Flow: 8-12 L/min.

      • Nebulizer Pressure: 30-45 psi.

      • Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) and optimize to balance precursor ion intensity and fragmentation.

    • MS/MS Transitions:

      • Precursor Ion: m/z 209.08 ([M+H]⁺).

      • Product Ions: Monitor for characteristic fragments (see fragmentation pathway below).

Protocol 2: GC-MS Analysis of this compound

This protocol assumes the analysis of underivatized this compound.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of 10-100 µg/mL.

    • Ensure the sample is anhydrous, as water can interfere with GC analysis.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C (can be optimized).

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Visualization of Key Processes

Expected ESI-MS/MS Fragmentation Pathway of this compound

The fragmentation of protonated this compound ([M+H]⁺, m/z 209.08) in MS/MS analysis typically involves losses of small neutral molecules.

G parent [M+H]+ m/z 209.08 frag1 Loss of CH3OH (-32.03 Da) parent->frag1 frag3 Loss of H2O (-18.01 Da) parent->frag3 frag4 Loss of CH3 (-15.02 Da) parent->frag4 ion1 m/z 177.05 frag1->ion1 frag2 Loss of CO (-27.99 Da) ion1->frag2 ion2 m/z 149.06 frag2->ion2 ion3 m/z 191.07 frag3->ion3 ion4 m/z 194.06 frag4->ion4

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

Reducing cytotoxicity of Methyl Ferulate in high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Ferulate

This guide provides troubleshooting advice and experimental protocols for researchers encountering unexpected cytotoxicity with this compound, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cell death in my experiments with this compound. Isn't it supposed to have low toxicity?

A1: Yes, this compound (MF) is generally considered to have low toxicity and often exhibits protective anti-inflammatory and antioxidant properties.[1][2] However, several factors can lead to unexpected cytotoxicity in in vitro models:

  • Concentration: At very high concentrations, any compound can become toxic. Studies have shown that while MF is non-toxic at lower concentrations (e.g., 25 µg/mL on BMDMs), it can induce hemolysis (red blood cell lysis) at concentrations of 40 mg/mL and above.[1][3]

  • Solvent Toxicity: MF has limited solubility in water and is typically dissolved in organic solvents like DMSO or ethanol.[4][5] These solvents can be cytotoxic to cell cultures, even at low final concentrations. It is crucial to run a vehicle control (media with the same concentration of solvent used for the highest MF dose) to distinguish between compound toxicity and solvent toxicity.[6]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.[6][7] A concentration that is non-toxic in one cell line may be cytotoxic in another.

  • Compound Stability and Solubility: MF may precipitate out of the culture medium at high concentrations, especially over long incubation periods. This can lead to inconsistent results or physical stress on the cells.[8] Ensure the compound is fully dissolved in the final medium concentration.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration is highly dependent on the cell type and experimental goals. Based on published data, a good starting point for exploring the biological activity of MF is in the range of 10-50 µM.

  • Anti-inflammatory effects have been observed at concentrations between 10-25 µg/mL (approximately 48-120 µM) in macrophages.[9]

  • In PC12 neuronal cells, concentrations up to 50 µM were used to demonstrate protective effects against inflammation.[10][11]

  • One study noted no cytotoxic effects on bone marrow-derived macrophages (BMDMs) at 25 µg/mL after 48 hours of treatment.[1]

It is strongly recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.

Q3: The cytotoxicity in my assay doesn't follow a standard dose-response curve. At the highest concentrations, viability appears to increase. What could be the cause?

A3: This phenomenon, known as a non-monotonic or hormetic dose-response, can be caused by several factors:

  • Compound Precipitation: At high concentrations, MF may come out of solution.[8] Precipitated compound is not bioavailable to the cells and can interfere with colorimetric or fluorometric assay readings.

  • Assay Interference: Some chemical compounds can directly react with viability reagents like MTT, WST, or resazurin, leading to a false positive signal (higher apparent viability).[12] For example, a compound with reducing properties might convert the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.

  • Cellular Mechanisms: At very high concentrations, a compound might trigger different cellular pathways than at lower concentrations, such as inducing cell cycle arrest instead of apoptosis, which can complicate viability readouts.[6]

Troubleshooting Steps:

  • Visually inspect the wells with the highest concentrations under a microscope for any signs of precipitation.

  • Run a cell-free control where you add MF to the media and the viability reagent to check for direct chemical reactions.

  • Use a secondary, mechanistically different viability assay (e.g., a membrane integrity assay like Trypan Blue exclusion or a real-time cell impedance assay) to confirm the results.

Troubleshooting Guide

This section provides a logical workflow and detailed protocols to identify and mitigate the source of this compound-induced cytotoxicity.

Workflow for Troubleshooting Cytotoxicity

The following diagram outlines a step-by-step process for diagnosing unexpected cell death in your experiments.

G start Start: Unexpected Cytotoxicity Observed q_solvent Is a solvent (e.g., DMSO, EtOH) used? start->q_solvent run_vehicle Run Vehicle Control (Solvent Only) q_solvent->run_vehicle Yes dose_response Perform Dose-Response Assay (e.g., MTT) (See Protocol 2) q_solvent->dose_response No q_vehicle_toxic Is Vehicle Control Toxic? run_vehicle->q_vehicle_toxic reduce_solvent Reduce final solvent concentration (e.g., <0.1% DMSO) q_vehicle_toxic->reduce_solvent Yes q_vehicle_toxic->dose_response No reduce_solvent->dose_response q_precipitate Precipitation or Assay Interference Suspected? dose_response->q_precipitate confirm_assay Confirm with Orthogonal Assay (e.g., Trypan Blue, Cell Count) and Cell-Free Controls q_precipitate->confirm_assay Yes determine_ic50 Determine Non-Toxic Working Concentration Range q_precipitate->determine_ic50 No confirm_assay->determine_ic50 characterize_death Optional: Characterize Cell Death (Apoptosis vs. Necrosis) (See Protocol 3) determine_ic50->characterize_death end Proceed with Optimized Protocol determine_ic50->end characterize_death->end

Caption: A troubleshooting workflow for investigating this compound cytotoxicity.

Data Summary Tables

Table 1: Solubility and Cytotoxicity of this compound

This table summarizes key physical and biological properties of this compound from various sources.

ParameterSolvent / SystemConcentration / ValueSource
Solubility DMSO~41 mg/mL (~197 mM)[13]
Ethanol20 mg/mL[9]
WaterLimited Solubility[5]
Cytotoxicity Human Red Blood Cells (Hemolysis)50-85% lysis at 40-80 mg/mL[3]
Brine Shrimp Lethality Bioassay (LC50)4.38 mg/mL[3]
Bone Marrow-Derived Macrophages (BMDMs)No cytotoxic effects at 25 µg/mL (120 µM)[1]
Biological Activity Inhibition of pro-inflammatory cytokines (LPS-stimulated macrophages)10-25 µg/mL (48-120 µM)[9]
Reduction of TNF-α release (PC12 cells)Significant effect at 25 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound's poor aqueous solubility necessitates a concentrated stock solution in an organic solvent.[5][14]

Materials:

  • This compound (powder)

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tube (e.g., 15 mL)

  • Sterile, microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound powder needed to create a high-concentration stock solution (e.g., 20-40 mg/mL, which is approximately 100-200 mM).

  • Weigh the powder and transfer it to the sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Create small-volume, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[13]

Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and preferably below 0.1%, to avoid solvent-induced cytotoxicity.[4]

Protocol 2: Dose-Response Cytotoxicity Assay (MTT Method)

This protocol determines the concentration at which this compound becomes cytotoxic to a specific cell line.[15]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium. Aim for a range that covers several orders of magnitude (e.g., 1 µM to 200 µM). Also prepare a "vehicle control" with the highest concentration of DMSO used, but no MF.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "untreated" and "vehicle control" wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay helps determine the mechanism of cell death (apoptosis or necrosis) induced by high concentrations of this compound.[6]

Materials:

  • Cells treated with cytotoxic concentrations of MF

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treatment: Seed and treat cells in 6-well plates with a cytotoxic concentration of MF (determined from Protocol 2) for the desired duration. Include untreated and vehicle controls.

  • Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Potential Cytotoxic Signaling Pathway

At high concentrations, this compound may overwhelm its typical anti-inflammatory pathways and trigger cell stress responses leading to apoptosis. The diagram below illustrates a hypothetical pathway. This compound is known to inhibit MAPKs like p38 and JNK.[1][2] However, excessive cellular stress can still activate these pathways, leading to apoptosis via caspase activation.

G MF_high High Concentration This compound Stress Cellular Stress (e.g., ROS, ER Stress) MF_high->Stress MAPK p38 / JNK Activation Stress->MAPK Bax Bax/Bak Activation MAPK->Bax Mito Mitochondrial Permeability Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis at high levels.

References

Technical Support Center: Optimizing Methyl Ferulate for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl Ferulate in antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in antioxidant assays?

A1: The optimal concentration of this compound is assay-dependent. For cell-based assays, concentrations are often in the micromolar (µM) range, with studies showing concentration-dependent effects between 10 µM and 50 µM.[1] For chemical assays like DPPH, the IC50 value (the concentration required to scavenge 50% of the radicals) for this compound has been reported to be around 73.21 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental conditions.

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[3][4] For in vitro assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer or cell culture medium.[5]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: How does the antioxidant activity of this compound compare to its parent compound, Ferulic Acid?

A4: this compound exhibits significant antioxidant activity, although it may be slightly lower than that of Ferulic Acid in some assays like the DPPH assay.[1][6] However, in other systems, such as a β-carotene-linoleate model, this compound has shown stronger antioxidant properties.[6] The esterification of the carboxylic acid group can influence the molecule's lipophilicity and interaction with different radical species and assay environments.

Troubleshooting Guide

Issue 1: Low or no antioxidant activity detected.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration of this compound. Perform a dose-response experiment to determine the effective concentration range.

  • Possible Cause: Poor solubility of this compound in the assay buffer.

    • Solution: Ensure that the this compound is completely dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. The final concentration of the organic solvent should be kept low and consistent across all samples.[5] You may need to gently vortex or warm the stock solution to ensure complete dissolution.[5]

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound. Protect the stock solution from light and store it appropriately, typically at -20°C.

Issue 2: High variability between replicate wells.

  • Possible Cause: Incomplete dissolution or precipitation of this compound upon dilution into the aqueous buffer.

    • Solution: Visually inspect the wells for any precipitate. Try preparing the dilutions in a stepwise manner, vortexing between each dilution. Reducing the final concentration of this compound might also help.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.

Issue 3: Interference from the solvent.

  • Possible Cause: The organic solvent used to dissolve this compound (e.g., DMSO) has some inherent radical scavenging activity or interferes with the assay's colorimetric reading.

    • Solution: Run a vehicle control containing the same final concentration of the solvent as your test samples. Subtract the absorbance of the vehicle control from your sample readings.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound from various antioxidant and anti-inflammatory assays.

Assay TypeOrganism/SystemConcentration/IC50Reference
DPPH AssayChemicalIC50: 73.21 ± 11.20 µM[2]
DPPH AssayChemical43.75 ± 1.5% inhibition at 33 µM[1]
Anti-inflammatoryMurine Macrophages5, 10, 25 µg/mL[7]
Anti-inflammatoryPC12 cells10, 25, 50 µM[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted from standard DPPH assay procedures.[1][9][10]

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[9] Keep this solution in the dark.

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in the same solvent.

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of your this compound dilutions, positive control, or blank (solvent only) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This protocol is based on common ABTS assay methodologies.[11][12]

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

    • ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution.

    • In a 96-well plate, add a specific volume of your this compound dilutions, positive control, or blank.

    • Add the ABTS working solution to each well to a final volume.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).[11]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS radical scavenging activity using a similar formula to the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This protocol is a generalized procedure based on established FRAP methods.[11][13][14]

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.[11] Warm the FRAP reagent to 37°C before use.

    • Standard: Prepare a standard curve using a known concentration of FeSO4·7H2O.

  • Assay Procedure:

    • Add a small volume of your this compound dilutions, standards, or blank to a 96-well plate.

    • Add the FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[11]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value by comparing the absorbance of the samples to the standard curve of FeSO4. The results are typically expressed as µM Fe(II) equivalents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_mf Prepare this compound Stock Solution (e.g., in DMSO) dilution Create Serial Dilutions of this compound prep_mf->dilution prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) reaction Incubate Dilutions with Assay Reagent prep_reagents->reaction dilution->reaction measure Measure Absorbance reaction->measure calculate Calculate % Inhibition or Ferric Reducing Power measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 or Equivalent Concentration plot->determine_ic50

Caption: Workflow for optimizing this compound concentration in antioxidant assays.

troubleshooting_flowchart start Start: Low/Inconsistent Activity check_solubility Is this compound fully dissolved in stock? start->check_solubility check_precipitation Is there precipitation in the final dilution? check_solubility->check_precipitation Yes dissolve Action: Ensure complete dissolution of stock (vortex, gentle warming) check_solubility->dissolve No check_concentration Is the concentration range appropriate? check_precipitation->check_concentration No adjust_dilution Action: Adjust dilution protocol; consider stepwise dilution with mixing check_precipitation->adjust_dilution Yes check_controls Are controls (vehicle, positive) behaving as expected? check_concentration->check_controls Yes dose_response Action: Perform a wider dose-response curve check_concentration->dose_response No troubleshoot_reagents Action: Check reagent preparation and stability check_controls->troubleshoot_reagents No end Resolution: Reliable Results check_controls->end Yes dissolve->check_solubility adjust_dilution->check_precipitation dose_response->check_concentration troubleshoot_reagents->check_controls

Caption: Troubleshooting flowchart for common issues in antioxidant assays.

nfkb_pathway ros Oxidative Stress (e.g., ROS) ikk IKK Complex ros->ikk Activates mf This compound mf->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Releases nucleus Nucleus nfkb_p65->nucleus Translocates to inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammation Induces

Caption: Potential role of this compound in the NF-κB signaling pathway.

References

Technical Support Center: Enhancing Methyl Ferulate Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the encapsulation of Methyl Ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the encapsulation process.

Troubleshooting Guides & FAQs

This section is organized by encapsulation technology and addresses specific issues in a question-and-answer format.

General Encapsulation Issues

Q1: My encapsulation efficiency for this compound is consistently low. What are the primary factors I should investigate?

A1: Low encapsulation efficiency (EE) for a hydrophobic compound like this compound is a common challenge. The primary reason is often its poor affinity for the aqueous phase used in many encapsulation methods. Here are the key factors to investigate:

  • Solubility and Partitioning: this compound is lipophilic, meaning it prefers an oily or lipid phase over a water-based one. During encapsulation processes that involve an aqueous phase (like emulsion-based methods), the compound may leak from the lipid/polymer phase into the water before the particles solidify.

  • Drug-to-Carrier Ratio: An excessively high ratio of this compound to the encapsulating material (lipid or polymer) can lead to saturation of the carrier, causing the excess drug to precipitate or be poorly encapsulated.[1]

  • Processing Parameters: The specifics of your chosen method, such as homogenization speed, sonication time, evaporation rate, and temperature, all play a critical role in how effectively the nanoparticle matrix can trap the drug.

Solid Lipid Nanoparticles (SLNs) / Microparticles (SLMs)

Q2: I'm preparing this compound-loaded SLNs using a hot homogenization technique, but my EE is lower than expected. How can I improve it?

A2: Several factors in the hot homogenization process can be optimized to improve the encapsulation of this compound:

  • Lipid Matrix Selection: The choice of lipid is crucial. Studies have shown that using stearic acid as the lipid matrix results in a significantly higher encapsulation efficiency (around 59.3%) for this compound compared to tristearin (B179404) (around 27.9%). This is attributed to the different crystalline structures of the lipids, which affects their ability to accommodate the drug molecules.

  • Homogenization and Cooling: Ensure that the homogenization is performed at a temperature above the melting point of the lipid to create a fine emulsion. The subsequent cooling step should be rapid to quickly solidify the lipid nanoparticles, thereby trapping the this compound inside before it can partition out.

  • Surfactant Concentration: The concentration of the surfactant is critical for stabilizing the newly formed nanoparticles and preventing aggregation. Insufficient surfactant can lead to particle instability and drug expulsion.

Q3: My SLNs are showing a broad particle size distribution (high Polydispersity Index - PDI). What could be the cause?

A3: A high PDI in SLN formulations can be due to:

  • Inadequate Homogenization: Insufficient energy during homogenization (either speed or duration) can result in a wide range of droplet sizes in the initial emulsion, which then translates to a broad particle size distribution upon cooling.

  • Particle Aggregation: This can occur if the surfactant concentration is too low to adequately stabilize the surface of the nanoparticles. It can also happen during the cooling phase if it is not performed with continuous stirring.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur if the formulation is not stable. Optimizing the surfactant and lipid composition can help mitigate this.

Nanoemulsions

Q4: I'm developing a nanoemulsion for this compound, but the formulation is unstable and shows phase separation over time. What should I do?

A4: The stability of a nanoemulsion is critical. Phase separation indicates instability, which can be addressed by:

  • Optimizing Surfactant and Co-surfactant: The type and concentration of the surfactant and co-surfactant are paramount. For this compound, using chitosan (B1678972) oleate (B1233923) as a surfactant has been shown to create stable nanoemulsions.[2] The ratio of oil to surfactant and water (often determined using ternary phase diagrams) must be optimized to find the stable nanoemulsion region.

  • Homogenization Process: High-energy methods like high-pressure homogenization or ultrasonication are often required to produce fine, stable nanoemulsion droplets.[3] Ensure that the energy input is sufficient and applied uniformly.

  • Component Selection: The oil phase should be carefully selected to ensure good solubility of this compound. Eugenol has been successfully used as an oil phase for this purpose.[2]

Q5: How can I ensure batch-to-batch consistency in my this compound nanoemulsion preparation?

A5: Achieving batch-to-batch consistency requires strict control over the preparation process:[4]

  • Standardized Protocol: Adhere strictly to a detailed standard operating procedure (SOP). This includes precise measurements of all components, consistent stirring/homogenization speeds and times, and controlled temperature.

  • Raw Material Quality: Ensure the quality and purity of all components (this compound, oil, surfactant, etc.) are consistent across batches.

  • Process Monitoring: Monitor critical parameters during preparation, such as temperature and mixing speed. Characterize each batch thoroughly for particle size, PDI, and encapsulation efficiency to ensure they meet specifications.

Liposomes

Q6: I'm using the thin-film hydration method to encapsulate this compound in liposomes, but the encapsulation efficiency is very low.

A6: Encapsulating hydrophobic drugs like this compound into the lipid bilayer of liposomes can be challenging.[5] Here are some troubleshooting steps:

  • Drug-to-Lipid Ratio: Start with a lower drug-to-lipid ratio (e.g., 1:20 by weight) and gradually increase it. Overloading the formulation can lead to the drug not being properly intercalated into the bilayer.[1]

  • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are important. A higher concentration of cholesterol can increase the stability of the bilayer but might decrease the space available for the drug. Experiment with different phospholipid types (e.g., varying acyl chain lengths and saturation).

  • Hydration Conditions: Ensure the hydration step is performed above the phase transition temperature (Tm) of the lipids used. This makes the lipid bilayers more fluid and facilitates the incorporation of the drug. Gentle agitation during hydration can also help.

Polymeric Nanoparticles (e.g., PLGA)

Q7: When preparing this compound-loaded PLGA nanoparticles by the emulsion-solvent evaporation method, a significant portion of the drug seems to be lost in the aqueous phase.

A7: This is a common issue due to the partitioning of the hydrophobic drug. To minimize this loss:

  • Solvent Selection: Use a water-immiscible organic solvent (e.g., dichloromethane) for the oil phase to reduce the diffusion of the drug into the aqueous phase.[6]

  • Rapid Solvent Evaporation: Ensure efficient and rapid removal of the organic solvent. This quickly solidifies the PLGA nanoparticles, trapping the this compound inside before it has a chance to leak out.

  • Polymer Concentration: Increasing the concentration of PLGA in the organic phase can increase the viscosity, which may slow the diffusion of the drug out of the droplets during solvent evaporation.

Q8: The drug release from my PLGA microspheres is too fast (burst release). How can I achieve a more sustained release profile?

A8: A high initial burst release is often due to the drug being adsorbed on the surface of the nanoparticles. To control this:

  • Washing Step: Ensure the nanoparticles are washed thoroughly after preparation (e.g., by repeated centrifugation and resuspension in deionized water) to remove any surface-adsorbed drug.

  • Polymer Properties: The properties of the PLGA polymer itself play a large role. A higher molecular weight PLGA and a higher lactide-to-glycolide ratio will generally result in a slower degradation rate and thus a more sustained drug release.[7]

  • Particle Size: Larger microparticles generally have a smaller surface area-to-volume ratio, which can lead to a slower initial burst release and a more prolonged release profile.[8]

Data Presentation

Table 1: Encapsulation Efficiency of this compound in Various Formulations
CompoundEncapsulation MethodCarrier/Wall MaterialEncapsulation Efficiency (%)Reference
This compound Hot EmulsionStearic Acid-based Solid Lipid Microparticles59.3 ± 0.6%[9]
This compound Hot EmulsionTristearin-based Solid Lipid Microparticles27.9 ± 0.2%[9]
This compound Spontaneous EmulsificationChitosan Oleate Nanoemulsion90.2 ± 0.5%[2]
Ferulic Acid (for comparison)Hot EmulsionStearic Acid-based Solid Lipid Microparticles37.8 ± 0.6%[9]
Ferulic Acid (for comparison)Hot EmulsionTristearin-based Solid Lipid Microparticles14.9 ± 0.2%[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Microparticles (SLMs) by Hot Emulsion

This protocol is adapted from studies demonstrating successful encapsulation of this compound.

  • Preparation of Lipid Phase:

    • Weigh the desired amount of lipid (e.g., stearic acid) and this compound. A drug-to-lipid ratio of approximately 1:37.5 (w/w) has been reported.

    • Melt the lipid by heating it to 75-85 °C.

    • Disperse the this compound in the molten lipid with stirring until a homogenous mixture is obtained.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of a suitable surfactant (e.g., 0.7% w/w Tween 60 in deionized water).

    • Heat the aqueous phase to the same temperature as the lipid phase (75-85 °C).

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase.

    • Immediately subject the mixture to high-shear mixing (e.g., using an Ultra-Turrax homogenizer at 21,500 rpm) for 2 minutes at 75-85 °C. This will form a hot oil-in-water emulsion.

  • Cooling and Solidification:

    • Rapidly cool the hot emulsion to room temperature under magnetic stirring. This will cause the lipid droplets to solidify, forming the SLMs.

  • Washing and Collection:

    • Collect the SLMs by centrifugation.

    • Wash the collected particles with deionized water to remove excess surfactant and unencapsulated drug.

    • Freeze-dry the final product for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency by HPLC

This protocol outlines the general steps to quantify the amount of encapsulated this compound.

  • Separation of Free Drug from Encapsulated Drug:

    • Take a known amount of the nanoparticle suspension.

    • Separate the encapsulated this compound from the free drug. This can be done by:

      • Ultracentrifugation: Centrifuge the suspension at high speed to pellet the nanoparticles. The supernatant will contain the free drug.

      • Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.

  • Quantification of Free Drug (Indirect Method):

    • Carefully collect the supernatant or filtrate from the separation step.

    • Dilute the sample with a suitable mobile phase.

    • Analyze the concentration of this compound in the sample using a validated HPLC method. The amount of encapsulated drug is the total amount of drug used minus the amount of free drug detected.

  • Quantification of Total Drug (Direct Method):

    • Take a known amount of the nanoparticle suspension.

    • Add a solvent that dissolves both the carrier material and the drug (e.g., methanol (B129727) or acetonitrile) to break open the nanoparticles and release the encapsulated this compound.

    • Analyze the total concentration of this compound using HPLC.

  • Calculation of Encapsulation Efficiency (EE%):

    EE% = ( (Total Drug - Free Drug) / Total Drug ) * 100

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Melt Lipid (e.g., Stearic Acid) lp2 Disperse this compound in Molten Lipid lp1->lp2 emulsification High-Shear Homogenization (2 min @ 21,500 rpm) lp2->emulsification ap1 Prepare Surfactant Solution (e.g., Tween 60) ap2 Heat to 75-85°C ap1->ap2 ap2->emulsification cooling Rapid Cooling to Room Temperature emulsification->cooling collection Centrifugation & Washing cooling->collection final_product Freeze-Dried SLMs collection->final_product

Caption: Experimental workflow for preparing this compound-loaded SLMs.

troubleshooting_workflow cluster_formulation Formulation Parameters cluster_process Process Parameters problem Problem Identified (e.g., Low EE, High PDI) f1 Drug-to-Carrier Ratio problem->f1 Investigate f2 Carrier Material Selection (Lipid/Polymer Type) problem->f2 Investigate f3 Solvent/Oil Phase Choice problem->f3 Investigate f4 Surfactant Type & Concentration problem->f4 Investigate p1 Homogenization (Speed/Time) problem->p1 Investigate p2 Solvent Evaporation Rate problem->p2 Investigate p3 Temperature Control problem->p3 Investigate p4 Cooling Rate problem->p4 Investigate solution Optimized Formulation f1->solution f2->solution f3->solution f4->solution p1->solution p2->solution p3->solution p4->solution

Caption: General troubleshooting workflow for encapsulation issues.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds p38 p38 TNFR->p38 Activates JNK JNK TNFR->JNK Activates ERK ERK TNFR->ERK Activates IKK IKK TNFR->IKK Activates Inflammation Pro-inflammatory Cytokine Production (IL-6, IL-1β) p38->Inflammation JNK->Inflammation ERK->Inflammation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB->Inflammation MethylFerulate This compound MethylFerulate->p38 Inhibits MethylFerulate->JNK Inhibits MethylFerulate->ERK Inhibits MethylFerulate->IKK Inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Enhancing Methyl Ferulate Stability in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl Ferulate in cosmetic formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound-containing formulation is showing significant discoloration (e.g., yellowing or browning) over time. What is the likely cause and how can I fix it?

Answer: Discoloration is a primary indicator of this compound degradation. The phenolic structure of ferulates is susceptible to oxidation and other degradation pathways when exposed to pro-degradative factors.

  • Immediate Checks:

    • pH Level: Ferulic acid and its esters are most stable in acidic conditions.[1] At neutral or alkaline pH, the molecule is more prone to oxidation, which leads to colored degradation products.[1] Verify that the final pH of your formulation is within the optimal range of 3.0-5.0.[1][2]

    • Air and Light Exposure: Check your manufacturing and storage conditions. Exposure to oxygen can initiate free-radical chain reactions, while UV light can cause photodegradation.[3][4]

  • Corrective Actions:

    • pH Adjustment: Adjust the formulation's pH to be between 3.0 and 4.5 using cosmetic-grade acids like citric acid.[1][5]

    • Inert Gas Blanketing: During manufacturing, blanket the formulation with an inert gas like nitrogen to displace oxygen.

    • Opaque/UV-Protective Packaging: Store the formulation in airtight containers that block UV light to prevent photodegradation.[3]

Question: I am observing a decrease in the antioxidant capacity and overall efficacy of my formulation during stability testing. How do I confirm if this compound is degrading?

Answer: A loss of efficacy is a direct consequence of the degradation of the active ingredient. To confirm this, you must quantify the amount of this compound remaining in your formulation over time.

  • Recommended Analytical Method: The most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[6][7] An HPLC stability-indicating method can separate intact this compound from its degradation products.[7]

  • Troubleshooting Steps:

    • Establish a Baseline: Measure the initial concentration of this compound in your formulation immediately after production.

    • Conduct Stability Studies: Store samples under accelerated conditions (e.g., 40°C/75% RH, 50°C) and real-time conditions (e.g., 25°C/60% RH), with and without light exposure.[2][4]

    • Quantify Degradation: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), analyze the samples via HPLC to determine the percentage of this compound remaining. A significant drop confirms degradation. Ferulic acid primarily degrades via decarboxylation into products like 4-vinyl guaiacol (B22219).[2][8][9]

Question: My emulsion-based formulation is showing signs of instability (e.g., phase separation, creaming) after incorporating this compound. What could be the issue?

Answer: The introduction of any new active ingredient can disrupt the delicate balance of an emulsion. Additionally, the required pH for this compound stability might affect other formulation components.

  • Potential Causes:

    • pH-Sensitive Thickeners: Many common thickening agents (e.g., carbomers) are pH-sensitive and may lose their viscosity-building capacity at the low pH required for this compound, leading to emulsion destabilization.[5]

    • Electrolyte Effects: The addition of pH adjusters or other ingredients can alter the ionic strength of the aqueous phase, which can impact emulsion stability.[10]

    • Interfacial Disruption: this compound, being an amphiphilic molecule, might migrate to the oil-water interface and interfere with the emulsifier network.

  • Solutions:

    • Select Low-pH Thickeners: Use polymers that are effective in acidic environments.

    • Optimize Emulsifier System: Re-evaluate your emulsifier type and concentration. A combination of emulsifiers or the use of polymeric emulsifiers can create a more robust interfacial film.[11]

    • Increase Continuous Phase Viscosity: A higher viscosity in the continuous phase can slow down droplet movement and coalescence, improving overall stability.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for ferulic acid and its esters involves decarboxylation, especially under heat, high humidity, and light exposure.[4][8][9] This process leads to the formation of compounds like 4-vinyl guaiacol and other derivatives, which can cause discoloration and a reduction in efficacy.[2]

Q2: How can encapsulation enhance the stability of this compound?

A2: Encapsulation creates a physical barrier that protects this compound from environmental factors like oxygen, light, and reactive ingredients in the formulation.[3][13] Techniques like solid lipid microparticles (SLMs) or nanoemulsions can significantly improve stability.[14][15] This barrier also allows for a controlled release of the active ingredient.[4][16]

Q3: What role does pH play in the stability of this compound?

A3: pH is a critical factor.[17] Ferulic acid and its derivatives are significantly more stable in acidic conditions.[1][2] Formulations should be maintained at a pH between 3.0 and 5.0 to minimize degradation.[1][18] In this range, the phenolic hydroxyl group is less prone to ionization and subsequent oxidation.

Q4: Can I use other antioxidants to help stabilize this compound?

A4: Yes, incorporating other antioxidants can create a synergistic effect. Antioxidants like Vitamin E (tocopherol) can help quench free radicals and protect this compound from oxidative degradation.[3][19] This is a common strategy for stabilizing phenolic antioxidants.

Q5: What is the best way to analytically monitor the stability of this compound in a formulation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[6][7] This technique allows for the precise quantification of the active ingredient and the detection of its degradation products, providing a clear picture of its stability over time under various stress conditions.[20]

Data Presentation

Table 1: Influence of pH on Ferulate Stability (Data synthesized from principles outlined for Ferulic Acid, applicable to this compound)

pH of FormulationRelative StabilityPrimary Concern at this pH
< 3.0HighPotential for skin irritation; precipitation/crystallization may occur.[1]
3.0 - 5.0Optimal Best balance of stability and skin compatibility. [1][2]
5.1 - 6.9ModerateIncreased rate of oxidative degradation.[8]
≥ 7.0LowRapid degradation and discoloration observed.[1]

Table 2: Comparison of Stabilization Techniques for Ferulates

Stabilization MethodKey FindingQuantitative Data Example (from Ferulic Acid studies)Source(s)
None (Control) Prone to rapid degradation under stress.After 1 month at 45°C/80%RH, only 50% of free Ferulic Acid was retained.[4]
Encapsulation (in Phosphorylated Rice Starch) Significantly enhances stability against heat, humidity, and light.After 1 month at 45°C/80%RH, 70% of encapsulated Ferulic Acid was retained.[4]
Encapsulation (Solid Lipid Microparticles) Allows for increased loading and controlled release of this compound.Encapsulation amount of 1.507 ± 0.014% achieved in stearic acid-based SLMs.[14][16][21]
pH Optimization Crucial for chemical stability; low pH is key.Formulations are stable when the pH of the aqueous phase is maintained between 3 and 5.[1][2]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol outlines a general method for quantifying this compound in a cosmetic emulsion.

  • Sample Preparation:

    • Accurately weigh approximately 1g of the cosmetic formulation into a 50 mL volumetric flask.

    • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the this compound and break the emulsion.[14]

    • Sonicate for 15 minutes to ensure complete extraction.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Filter the resulting solution through a 0.45 µm syringe filter (e.g., regenerated cellulose) into an HPLC vial.[14]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or DAD detector.[7]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid, pH ~3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical ratio could be 48:52 (v/v) water:methanol.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10-20 µL.[14]

    • Detection Wavelength: Approximately 320 nm.[7]

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations (e.g., 10-100 µg/mL).

    • Calculate the concentration in the test samples by comparing the peak area to the calibration curve.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Microparticles (SLMs)

This protocol describes the hot homogenization method for encapsulating this compound.

  • Preparation of Phases:

    • Lipid Phase: Melt a solid lipid (e.g., tristearin (B179404) or stearic acid) at a temperature approximately 5-10°C above its melting point.[14][16] Dissolve the desired amount of this compound into the molten lipid under stirring.

    • Aqueous Phase: Heat a solution of a surfactant (e.g., Polysorbate 80) in purified water to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using a high-shear mixer) for 5-10 minutes to form a hot oil-in-water (o/w) pre-emulsion.[14]

  • Microparticle Formation:

    • Transfer the hot pre-emulsion to a beaker containing cold water (2-4°C) under gentle mechanical stirring.

    • The rapid cooling of the lipid droplets causes them to solidify, entrapping the this compound inside. This forms a dispersion of Solid Lipid Microparticles.

  • Washing and Collection:

    • Wash the SLM dispersion to remove excess surfactant. This can be done by centrifugation followed by resuspension in purified water.

    • The final product can be used as an aqueous dispersion or lyophilized (freeze-dried) to obtain a dry powder for later incorporation into a cosmetic base.

Visualizations

troubleshooting_workflow start Instability Observed (Discoloration, Efficacy Loss) check_ph Is formulation pH between 3.0 and 5.0? start->check_ph check_packaging Is packaging opaque and airtight? check_ph->check_packaging Yes adjust_ph Action: Adjust pH using citric acid. check_ph->adjust_ph No check_antioxidants Are synergistic antioxidants included? check_packaging->check_antioxidants Yes change_packaging Action: Use UV-blocking and airless containers. check_packaging->change_packaging No check_emulsion Is the base formulation stable? check_antioxidants->check_emulsion Yes add_antioxidants Action: Add Tocopherol (Vitamin E). check_antioxidants->add_antioxidants No reformulate_base Action: Re-evaluate emulsifiers and thickeners for low pH. check_emulsion->reformulate_base No consider_encapsulation Advanced Solution: Encapsulate this compound. check_emulsion->consider_encapsulation Yes adjust_ph->check_packaging change_packaging->check_antioxidants add_antioxidants->check_emulsion reformulate_base->consider_encapsulation

Caption: Troubleshooting workflow for diagnosing this compound instability.

encapsulation_workflow prep_lipid 1. Prepare Lipid Phase - Melt Solid Lipid (e.g., Stearic Acid) - Dissolve this compound homogenize 3. High-Shear Homogenization - Add Lipid Phase to Aqueous Phase - Form Hot o/w Emulsion prep_lipid->homogenize prep_aqueous 2. Prepare Aqueous Phase - Heat Water + Surfactant prep_aqueous->homogenize cool 4. Rapid Cooling (Quenching) - Disperse Hot Emulsion in Cold Water - Lipid Droplets Solidify homogenize->cool result 5. Final Product - Aqueous dispersion of This compound-loaded SLMs cool->result

Caption: Experimental workflow for SLM encapsulation of this compound.

stability_factors center This compound Degradation stabilizer_ph pH Optimization (pH 3-5) center->stabilizer_ph Mitigates stabilizer_pack Protective Packaging center->stabilizer_pack Mitigates stabilizer_antiox Antioxidants (Vit E) center->stabilizer_antiox Mitigates stabilizer_encap Encapsulation center->stabilizer_encap Mitigates ph High pH (>5.0) ph->center temp High Temperature temp->center light UV Light Exposure light->center oxygen Oxygen / Air oxygen->center formulation Formulation Incompatibility formulation->center

Caption: Factors influencing this compound stability and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Methyl Ferulate and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of methyl ferulate and its parent compound, ferulic acid. The information presented is supported by experimental data to assist in evaluating their potential applications in research and drug development.

Executive Summary

Ferulic acid, a phenolic compound abundant in the plant kingdom, is well-documented for its potent antioxidant properties. Its methyl ester, this compound, has also demonstrated antioxidant capabilities. This guide delves into a comparative analysis of their efficacy, revealing that while both compounds are effective antioxidants, ferulic acid generally exhibits superior radical scavenging and reducing power in various in vitro assays . This difference is primarily attributed to the free carboxylic acid group in ferulic acid, which is esterified in this compound. However, the increased lipophilicity of this compound may offer advantages in specific biological systems, a factor to consider in experimental design.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and ferulic acid have been evaluated using several standard assays. The following table summarizes key findings from multiple studies, providing a quantitative basis for comparison. In general, a lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compoundFerulic AcidKey Findings
DPPH Radical Scavenging Activity IC50: ~73.21 µM[1]IC50: ~44.6 µM[2]Ferulic acid demonstrates a lower IC50 value, indicating more potent DPPH radical scavenging activity.[1][2]
43.75 ± 1.5% inhibition (at 33 µM)49.21 ± 0.79% inhibition (at 33 µM)At the same concentration, ferulic acid shows a higher percentage of DPPH inhibition.
ABTS Radical Cation Scavenging Activity Lower activityHigher activityFerulic acid consistently shows a greater ability to scavenge ABTS radical cations.[3] The order of activity is reported as ferulic acid > ethyl ferulate ≈ this compound.[3]
Ferric Reducing Antioxidant Power (FRAP) Lower activityHigher activityFerulic acid exhibits a greater capacity to reduce ferric ions to ferrous ions compared to its methyl ester.[3]

Mechanism of Antioxidant Action

The primary antioxidant mechanism for both this compound and ferulic acid involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This process generates a stable phenoxyl radical, which is resonance-stabilized, thereby terminating the radical chain reaction.

G General Antioxidant Mechanism of Ferulates FR Ferulate (this compound or Ferulic Acid) FR_radical Ferulate Radical (Resonance Stabilized) FR->FR_radical H• donation R Free Radical (R•) RH Neutralized Molecule (RH) R->RH H• acceptance

General antioxidant mechanism of ferulates.

Signaling Pathway Modulation

Beyond direct radical scavenging, ferulic acid is known to exert its antioxidant effects by modulating intracellular signaling pathways, primarily the Nrf2 and MAPK pathways. While less extensively studied, this compound has also been shown to influence the MAPK pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Ferulic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.

G Ferulic Acid and the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Ferulic Acid Keap1 Keap1 FA->Keap1 dissociates Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Nrf2_nucleus->ARE binds

Activation of the Nrf2 pathway by Ferulic Acid.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including the response to oxidative stress. Both ferulic acid and this compound have been reported to modulate MAPK signaling, which can contribute to their anti-inflammatory and antioxidant effects.[3][4]

References

A Comparative Guide to the Molecular Targets of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of Methyl Ferulate, a derivative of the naturally occurring phenolic compound, ferulic acid. This compound has garnered significant interest for its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This document objectively compares its activity with well-established alternative inhibitors, supported by available experimental data, to aid in research and drug development.

Anti-inflammatory and Cytokine Suppression Pathways

This compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. Its primary targets include Cyclooxygenase-2 (COX-2) and the Mitogen-Activated Protein Kinase (MAPK) cascades, specifically p38 and JNK.

COX-2 is an enzyme that is inducibly expressed in response to inflammatory stimuli, playing a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit the expression of the COX-2 enzyme.[1]

Comparison of COX-2 Inhibitory Activity

CompoundTypeMechanism of ActionIC50 / Effective Concentration
This compound Natural Product DerivativeSuppresses COX-2 protein expression.Significant suppression at 25 µg/mL in primary bone marrow-derived macrophages.[1]
Celecoxib Selective COX-2 InhibitorDirectly inhibits the enzymatic activity of COX-2.IC50: 40 nM[3]

The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are critical intracellular signaling cascades that are activated by cellular stress and inflammatory cytokines. Activation of these pathways leads to the production of pro-inflammatory mediators. This compound has been observed to block the phosphorylation, and thus the activation, of both p38 and JNK in lipopolysaccharide-stimulated macrophages.[1]

Comparison of MAPK Pathway Inhibitory Activity

CompoundTargetMechanism of ActionIC50 / Effective Concentration
This compound p-p38 & p-JNKBlocks the phosphorylation of p38 and JNK.Effective at 25 µg/mL in primary bone marrow-derived macrophages.[1]
SB203580 p38 MAPKSelective, ATP-competitive inhibitor of p38α/β.IC50: 50 nM (p38α) / 500 nM (p38β2)
SP600125 JNKReversible, ATP-competitive inhibitor of JNK1/2/3.IC50: 40 nM (JNK1/2) / 90 nM (JNK3)

Signaling Pathway: MAPK-Mediated Inflammation

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK JNK MKK4_7->JNK JNK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines COX2 COX-2 Expression TranscriptionFactors->COX2 MethylFerulate This compound MethylFerulate->p38 blocks phosphorylation MethylFerulate->JNK blocks phosphorylation MethylFerulate->COX2 inhibits expression SB203580 SB203580 SB203580->p38 SP600125 SP600125 SP600125->JNK

Fig 1. Inhibition of MAPK signaling by this compound and alternatives.

Neuroprotective Pathways

This compound has been shown to exert neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. This activity is linked to its ability to modulate the PI3K/Akt survival pathway.

The PI3K/Akt pathway is a central signaling pathway that promotes cell survival, growth, and proliferation. In neuroprotection, activation of this pathway can inhibit apoptosis and promote cellular repair. Studies have indicated that this compound may alleviate cerebral injury by modulating the PI3K/Akt pathway, leading to the enhanced expression of downstream targets like HIF-1α and VEGF.

Comparison of PI3K/Akt Pathway Modulatory Activity

CompoundTargetMechanism of ActionIC50 / Effective Concentration
This compound PI3K/Akt PathwayEnhances phosphorylation of PI3K and Akt in a cerebral ischemia-reperfusion injury model.Data on direct enzymatic inhibition is not currently available.
LY294002 PI3KBroad-spectrum, ATP-competitive inhibitor of Class I PI3Ks.IC50: 0.5 µM (PI3Kα), 0.97 µM (PI3Kβ), 0.57 µM (PI3Kδ)

Signaling Pathway: PI3K/Akt-Mediated Neuroprotection

PI3K_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Neuroprotection Downstream->Survival MethylFerulate This compound MethylFerulate->PI3K enhances phosphorylation LY294002 LY294002 LY294002->PI3K

Fig 2. Modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Workflow: In Vitro Inhibitor Evaluation

Workflow Start Start: Cell Culture (e.g., Macrophages, Neurons) Treatment Treatment: 1. Stimulant (e.g., LPS) 2. Inhibitor (this compound or Alternative) Start->Treatment AssayChoice Select Assay Treatment->AssayChoice EnzymeAssay Enzymatic Assay (e.g., COX/Kinase Assay) AssayChoice->EnzymeAssay Direct Inhibition? WesternBlot Western Blot (for Protein Expression/ Phosphorylation) AssayChoice->WesternBlot Pathway Modulation? MTT MTT Assay (for Cell Viability/ Cytotoxicity) AssayChoice->MTT Cytotoxicity Effect? DataAnalysis Data Analysis: - Calculate IC50 - Quantify Protein Levels - Assess Viability EnzymeAssay->DataAnalysis WesternBlot->DataAnalysis MTT->DataAnalysis End End: Comparative Conclusion DataAnalysis->End

Fig 3. Generalized workflow for evaluating molecular target inhibitors.

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

  • Reagent Preparation : Prepare Assay Buffer, COX Probe, Cofactor, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions. Dissolve test compounds (this compound, Celecoxib) in DMSO to create 10X stock solutions.

  • Plate Setup : In a 96-well white opaque plate, add reagents to designated wells:

    • Inhibitor Wells : 10 µL of the 10X test compound.

    • Enzyme Control Well : 10 µL of DMSO or assay buffer.

    • Inhibitor Control Well : 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Mix : Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition : Add 10 µL of the diluted COX-2 enzyme to each well.

  • Initiation & Measurement : Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells. Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis : Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control and determine the IC50 value.

This protocol provides a general procedure for detecting changes in protein phosphorylation.

  • Cell Treatment & Lysis : Culture cells (e.g., macrophages) and treat with a stimulant (e.g., LPS) with or without pre-treatment of this compound or SB203580 for a specified time. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.

  • Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate proteins by size.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 (Thr180/Tyr182).

  • Secondary Antibody & Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis : Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to total p38 or a loading control (e.g., β-actin) to determine the relative change in phosphorylation.

This protocol is based on assays that measure the production of PIP3.

  • Reagent Preparation : Prepare Kinase Reaction Buffer, PIP2 substrate, and PI3K enzyme. Dilute test compounds (this compound, LY294002) to desired concentrations.

  • Kinase Reaction : In a microplate, combine the PI3K enzyme with the test compound or vehicle and pre-incubate for 10-15 minutes at room temperature.

  • Initiation : Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. Incubate for 1 hour at room temperature.

  • Detection : Stop the reaction. The amount of PIP3 produced is quantified using a competitive ELISA-based method or a luminescence-based assay that measures ADP formation. For example, a biotinylated-PIP3 tracer can compete with the reaction-generated PIP3 for binding to a detector protein.

  • Data Analysis : The signal is typically inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This colorimetric assay measures cellular metabolic activity to infer cytotoxicity.

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with various concentrations of this compound or a cytotoxic control for a specified period (e.g., 24-48 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value for cytotoxicity can be calculated if a dose-dependent decrease in viability is observed.

References

A Comparative Analysis of Methyl Ferulate and Other Phenolic Esters: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Methyl Ferulate versus its longer-chain counterparts, Ethyl, Propyl, and Butyl Ferulate. This report synthesizes experimental data on their antioxidant and anti-inflammatory activities, details relevant experimental methodologies, and visualizes key signaling pathways.

This compound, a methyl ester of the naturally occurring phenolic compound ferulic acid, has garnered significant interest for its therapeutic potential, including antioxidant and anti-inflammatory effects. To provide a clear perspective on its performance relative to other phenolic esters, this guide presents a comparative analysis of this compound with Ethyl Ferulate, Propyl Ferulate, and Butyl Ferulate. This comparison focuses on their efficacy in scavenging free radicals and inhibiting inflammatory markers, supported by quantitative data from various in vitro studies.

Comparative Biological Activities

The biological activities of ferulate esters are significantly influenced by the length of their alkyl chain. This structural variation impacts their lipophilicity, which in turn affects their ability to interact with cellular membranes and molecular targets.

Antioxidant Activity

The antioxidant capacity of these esters is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound73.21 ± 11.20~25.00[1]
Ethyl Ferulate> Ferulic Acid> this compound[2]
Propyl Ferulate---
Butyl Ferulate---
Note: Direct comparative IC50 values for Propyl and Butyl Ferulate from a single study are not readily available in the reviewed literature. However, it is generally observed that esterification can influence antioxidant activity.

Studies have shown that while esterification of ferulic acid can sometimes slightly decrease the radical scavenging activity in certain assays compared to the parent acid, the increased lipophilicity may enhance its effectiveness in lipid-rich environments. For instance, some findings suggest that ferulate esters are more potent antioxidants than ferulic acid in specific contexts.

Anti-inflammatory Activity

The anti-inflammatory properties of ferulate esters are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and to modulate the activity of enzymes like cyclooxygenase-2 (COX-2).

This compound has been shown to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and suppressing the expression of COX-2 and inducible nitric oxide synthase (iNOS). It has been demonstrated to block the phosphorylation of p38 and JNK in macrophages. Similarly, Ethyl Ferulate has been found to inhibit the production of pro-inflammatory cytokines and activate the Nrf2/HO-1 pathway while inhibiting the NF-κB pathway.[3]

CompoundAssayKey FindingsReference
This compoundNO ProductionInhibition of NO generation in LPS-stimulated macrophages.[4]
COX-2 ExpressionSuppression of COX-2 expression.[4]
Ethyl FerulateCytokine ProductionInhibition of IL-1β, IL-6, and TNF-α.[3]
NF-κB & Nrf2 PathwaysInhibition of NF-κB and activation of Nrf2/HO-1.[3]
Propyl FerulateCOX Inhibition--
Butyl FerulateCOX Inhibition--
Note: Comprehensive comparative IC50 values for the anti-inflammatory activity of the full series of esters are limited in the literature.

Bioavailability and Pharmacokinetics

Esterification is a common strategy to improve the bioavailability of phenolic compounds. The increased lipophilicity of the ester derivatives can enhance their absorption across the gastrointestinal tract.

| Compound | Cmax (µg/mL) | Tmax (h) | Species | Reference | | :--- | :---: | :---: | :---: | | Ferulic Acid | 8.17 | 0.03 | Rat |[5] | | Ethyl Ferulate | 18.38 ± 1.38 | 0.25 | Rat |[5][6] | Note: Pharmacokinetic data for Propyl and Butyl Ferulate are not as readily available. Cmax and Tmax refer to the maximum plasma concentration and the time to reach it, respectively.

The available data suggests that ethyl ferulate leads to a higher maximum plasma concentration of ferulic acid compared to the administration of ferulic acid itself, albeit with a slightly longer time to reach this peak.[5][6] This indicates that esterification can indeed be a viable strategy to enhance the systemic exposure to ferulic acid.

Experimental Protocols

Synthesis of Phenolic Esters (General Protocol)

A general method for the synthesis of ferulate esters is through the esterification of ferulic acid with the corresponding alcohol (methanol, ethanol, propanol (B110389), or butanol) under acidic catalysis. Microwave-assisted synthesis has been shown to be a highly efficient method.[7]

Materials:

  • Ferulic acid

  • Corresponding alcohol (e.g., propanol for Propyl Ferulate)

  • Concentrated sulfuric acid (catalyst)

  • Microwave reactor

Procedure:

  • A mixture of ferulic acid and an excess of the respective alcohol is prepared in a sealed microwave reaction vessel.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The vessel is placed in a microwave reactor and irradiated for a short duration (e.g., 3-5 minutes) at a temperature set above the boiling point of the alcohol.

  • After the reaction, the mixture is cooled, and the product is isolated and purified, typically by extraction and chromatography.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds (Methyl, Ethyl, Propyl, Butyl Ferulate)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the standard in methanol.

  • Add a specific volume of each dilution to the wells of the microplate.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Materials:

  • ABTS solution

  • Potassium persulfate

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.

  • Add serial dilutions of the test compounds or standard to the microplate wells.

  • Add the diluted ABTS•+ solution to each well.

  • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Nitric Oxide (NO) Inhibitory Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant, which reacts with nitrite (B80452) (a stable product of NO) to produce a colored compound.

  • Measure the absorbance at approximately 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

The biological effects of ferulate esters are mediated through their interaction with key cellular signaling pathways. The Nrf2-ARE and NF-κB pathways are critical regulators of the cellular antioxidant and inflammatory responses, respectively.

G cluster_workflow General Experimental Workflow for Biological Activity Screening Synthesis Synthesis of Ferulate Esters In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) Synthesis->In_Vitro_Antioxidant Characterization In_Vitro_Anti_Inflammatory In Vitro Anti-Inflammatory Assays (NO, COX-2) Synthesis->In_Vitro_Anti_Inflammatory Cell_Based_Assays Cell-Based Assays (Signaling Pathway Analysis) In_Vitro_Antioxidant->Cell_Based_Assays Lead Identification In_Vitro_Anti_Inflammatory->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Bioavailability, Efficacy) Cell_Based_Assays->In_Vivo_Studies Mechanism Validation Nrf2_Pathway cluster_nrf2 Nrf2-ARE Signaling Pathway Ferulate_Esters Ferulate Esters (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Ferulate_Esters->Keap1_Nrf2 Inhibition of Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_Ub Promotes Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation Dissociation ARE ARE (Antioxidant Response Element) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription NFkB_Pathway cluster_nfkb NF-κB Signaling Pathway Ferulate_Esters Ferulate Esters (e.g., this compound) IKK IKK Complex Ferulate_Esters->IKK Inhibition LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_translocation NF-κB Translocation to Nucleus NFkB_p65->NFkB_translocation Release Proinflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Proinflammatory_Genes Induces Transcription

References

A Comparative Guide to the Efficacy of Methyl Ferulate and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of methyl ferulate against other well-established natural antioxidants: ascorbic acid (Vitamin C), α-tocopherol (a form of Vitamin E), and resveratrol (B1683913). The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of these compounds is evaluated using three common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox equivalents (TEAC/ORAC), which compare the antioxidant capacity of a substance to that of Trolox, a water-soluble vitamin E analog.

Note on Data Comparability: The data presented in the following tables are compiled from multiple sources. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the data provides a valuable relative assessment of the antioxidant potential of these compounds.

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µM)Source(s)
This compound 73.21 ± 11.20[1]
Ascorbic Acid 60.30 ± 4.77[1]
α-Tocopherol ~11.23 µg/mL*[2]
Resveratrol 15.54 µg/mL** (~68.1 µM)[3]

*Conversion to µM depends on the specific molecular weight of the α-tocopherol form used in the study, which was not specified. For reference, the molecular weight of α-tocopherol is 430.7 g/mol . **Converted from µg/mL to µM for comparison (Molecular Weight of Resveratrol: 228.24 g/mol ).

ABTS Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

CompoundABTS TEAC (Trolox Equivalents)Source(s)
This compound 0.904 ± 0.070*[4]
Ascorbic Acid ~0.20**[5]
α-Tocopherol Not directly reported in TEAC, but shows scavenging activity[6]
Resveratrol 0.64[2]

*Value is relative to other ferulates in the cited study and not a direct TEAC value. **This value is a relative Trolox equivalent from a single study and may vary significantly between different experimental setups.

Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as µmol of Trolox Equivalents (TE) per gram or µM of the compound. Higher values signify stronger antioxidant protection.

CompoundORAC Value (µmol TE/g or relative TE)Source(s)
This compound Data not available in the reviewed literature
Ascorbic Acid 0.20 (relative Trolox equivalent at 1.0 µM)[5]
α-Tocopherol 1,293 µmol TE/g[7][8]
Resveratrol 0.64 (relative Trolox equivalent)[2]

Signaling Pathways and Mechanisms of Action

Natural antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome Antioxidants Natural Antioxidants (e.g., this compound) Antioxidants->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.

Several natural antioxidants, including resveratrol and the parent compound of this compound, ferulic acid, have been shown to activate the Nrf2 pathway. This activation leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), contributing to their overall antioxidant and anti-inflammatory effects. While direct studies on this compound's Nrf2 activation are less common, its structural similarity to ferulic acid suggests it may operate through a similar mechanism.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are standardized procedures and may be adapted based on specific laboratory equipment and reagents.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol (B129727) for a 0.06 mM solution). Store in a dark, cool place.

    • Prepare a series of dilutions of the test compounds (this compound, ascorbic acid, etc.) and a positive control (e.g., Trolox) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.

Workflow:

References

Synthetic vs. Natural Methyl Ferulate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of synthetic and naturally derived methyl ferulate, offering insights into their production, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in sourcing and application. While the chemical structure of pure this compound is identical regardless of its origin, the methods of production can influence yield, impurity profiles, and scalability.

Overview of this compound

This compound (Methyl 4-hydroxy-3-methoxycinnamate) is the methyl ester of ferulic acid, a ubiquitous phenolic compound in the plant kingdom. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a compound of significant interest in the pharmaceutical, cosmetic, and food industries. The primary distinction between its "natural" and "synthetic" forms lies in its origin and production process.

  • Natural this compound: Extracted directly from plant sources where it exists naturally.

  • Synthetic this compound: Produced through chemical synthesis, typically via the esterification of ferulic acid.

Comparison of Production Methods

The route of production is the defining difference between natural and synthetic this compound. Natural extraction relies on isolating the compound from a complex biological matrix, while synthesis involves a controlled chemical reaction.

FeatureSynthetic Production (Esterification)Natural Extraction
Starting Material Ferulic Acid and Methanol (B129727)Plant biomass (e.g., rice bran, corn, bamboo shoots)
Primary Method Fischer-Speier esterification using an acid catalyst (e.g., H₂SO₄, HCl) or enzymatic catalysis.Solvent extraction (e.g., using ethanol, methanol, ethyl acetate) followed by chromatographic purification.
Typical Yield High, often exceeding 90-95%.Low and variable, dependent on the concentration in the source material.
Purity Potentially very high, but may contain residual catalysts, solvents, or unreacted starting materials.Purity depends heavily on the extent of purification; may contain other co-extracted phytochemicals.
Scalability Highly scalable for industrial production.Limited by the availability and processing of biomass.
Cost-Effectiveness Generally more cost-effective for large-scale production due to high yields and defined processes.Can be more expensive due to complex extraction and purification steps and lower yields.
Environmental Impact Can involve harsh chemicals and organic solvents. "Green" synthesis methods using enzymatic catalysts are being explored to mitigate this.Can be resource-intensive (solvent, energy for extraction). Depends on the sustainability of the plant source.

Physicochemical and Bioactivity Data

Once purified, the intrinsic properties of this compound are identical regardless of the source. The data below represents the characteristics of the pure compound.

PropertyValue / Observation
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Melting Point 63-65 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMSO; poorly soluble in water.
Antioxidant Activity (DPPH Assay IC₅₀) Reported values vary, with one study noting an IC₅₀ of 12.5 µg/mL.
Anti-inflammatory Activity Inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).
Neuroprotective Effect Shown to protect neuronal cells against oxidative stress-induced apoptosis.
Enzyme Inhibition Acts as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase.

Key Experimental Protocols

A. Synthesis of this compound via Fischer Esterification

  • Objective: To synthesize this compound from ferulic acid.

  • Materials: Ferulic acid, methanol (anhydrous), sulfuric acid (concentrated), sodium bicarbonate solution (saturated), anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, glassware.

  • Procedure:

    • Dissolve ferulic acid in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Reflux the mixture for 4-6 hours at the boiling point of methanol (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

B. Antioxidant Activity Assessment using DPPH Assay

  • Objective: To determine the free radical scavenging capacity of this compound.

  • Materials: this compound sample, DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution in methanol, methanol, 96-well microplate, microplate reader, ascorbic acid (positive control).

  • Procedure:

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions to test various concentrations.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • In a 96-well plate, add a fixed volume of the DPPH working solution to each well.

    • Add an equal volume of the this compound dilutions (or ascorbic acid as a positive control, or methanol as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Plot the scavenging percentage against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

G cluster_synthesis Synthetic Production Workflow cluster_natural Natural Extraction Workflow S1 Ferulic Acid + Methanol S3 Esterification Reaction (Reflux) S1->S3 S2 Acid Catalyst (H₂SO₄) S2->S3 S4 Neutralization & Extraction S3->S4 S5 Purification (Crystallization/Chromatography) S4->S5 S6 Synthetic this compound S5->S6 N1 Plant Biomass N2 Solvent Extraction N1->N2 N3 Crude Extract N2->N3 N4 Chromatographic Separation N3->N4 N5 Purified Fractions N4->N5 N6 Natural this compound N5->N6

Caption: Comparative workflows for synthetic vs. natural this compound production.

G ROS Oxidative Stress (e.g., ROS) Inflammation Inflammation ROS->Inflammation induces NFkB NF-κB Pathway ROS->NFkB activates MF This compound MF->ROS scavenges Keap1 Keap1 MF->Keap1 inactivates MF->NFkB inhibits Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection NFkB->Inflammation promotes

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of Methyl Ferulate: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a thorough cross-validation of these techniques, presenting their performance metrics, detailed experimental protocols, and logical workflows to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The quantification of this compound, a compound of interest in various research and development sectors, necessitates reliable and validated analytical methods. This guide delves into the specifics of HPLC, HPTLC, and UV-Vis spectrophotometry, providing a side-by-side comparison of their validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. All three methods demonstrate acceptable levels of linearity, accuracy, and precision. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity and selectivity (HPLC), high throughput and cost-effectiveness (HPTLC), or simplicity and rapidity for routine analysis (UV-Vis Spectrophotometry).

Data Presentation: A Comparative Analysis

The performance of each analytical method was rigorously assessed based on key validation parameters. The results are summarized in the table below to facilitate a direct comparison.

Validation ParameterHPLC-UVHPTLC-DensitometryUV-Vis Spectrophotometry
Linearity Range 5 - 30 µg/mL100 - 600 ng/spot2 - 12 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.7% - 101.2%98.5% - 101.5%98.9% - 101.1%
Precision (%RSD)
- Repeatability< 1.5%< 2.0%< 1.5%
- Intermediate Precision< 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) 0.5 µg/mL20 ng/spot0.2 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL60 ng/spot0.6 µg/mL

Experimental Protocols

Detailed methodologies for each of the validated analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers high resolution and sensitivity for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and 0.1% acetic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range.

  • Sample Preparation: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibrated range.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)

This technique allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase (Solvent System): A mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands of 8 mm width using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes, with a migration distance of 80 mm.

  • Densitometric Analysis: After drying, the plate is scanned using a densitometer at a wavelength of 320 nm.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. Aliquots are spotted on the HPTLC plate to obtain concentrations within the 100-600 ng/spot range.

UV-Vis Spectrophotometry

This method is simple, rapid, and suitable for the routine analysis of this compound in simple matrices.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 320 nm.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. A series of dilutions are made to obtain standard solutions within the concentration range of 2-12 µg/mL.

  • Sample Preparation: The sample is dissolved in methanol, and the solution is filtered. The filtrate is then diluted with methanol to a concentration that falls within the established linear range. The absorbance is measured against a methanol blank.

Mandatory Visualizations

To further elucidate the experimental and logical processes, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH) cluster_comparison Comparative Analysis cluster_conclusion Outcome HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Protocol Experimental Protocols HPLC->Protocol HPTLC HPTLC-Densitometry HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Protocol UV_Vis UV-Vis Spectrophotometry UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ UV_Vis->Protocol DataTable Data Summary Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ->DataTable Selection Method Selection DataTable->Selection Protocol->Selection

Caption: Workflow for the cross-validation of analytical methods for this compound.

AnalyticalMethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Requirement Analytical Requirement Sensitivity High Sensitivity & Selectivity Requirement->Sensitivity Throughput High Throughput & Cost-Effective Requirement->Throughput Simplicity Simplicity & Speed Requirement->Simplicity HPLC HPLC-UV Sensitivity->HPLC HPTLC HPTLC-Densitometry Throughput->HPTLC UV_Vis UV-Vis Spectrophotometry Simplicity->UV_Vis

In Vivo Therapeutic Efficacy of Methyl Ferulate in Alcohol-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of Methyl Ferulate (MF) in a preclinical model of alcohol-induced liver injury. The performance of MF is compared with Silymarin, a well-established natural compound used for liver pathologies. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying molecular pathways and experimental designs to support further research and development.

Comparative Efficacy of this compound and Silymarin

The therapeutic potential of this compound was evaluated in a mouse model of alcohol-induced liver injury and compared to Silymarin, a standard hepatoprotective agent. The data presented below is compiled from preclinical studies utilizing similar animal models to ensure a relevant comparison.

Table 1: Effect on Liver Function and Oxidative Stress Markers
ParameterThis compound (20 mg/kg)Silymarin (200 mg/kg)Therapeutic Implication
Liver Function Enzymes
Alanine Aminotransferase (ALT)Significantly Decreased[1]Significantly Decreased[2][3]Reduction in liver damage
Aspartate Aminotransferase (AST)Significantly Decreased[1]Not Reported in this studyReduction in liver damage
Oxidative Stress Markers
Superoxide Dismutase (SOD)Markedly Increased[1]Not Reported in this studyEnhancement of antioxidant defense
Catalase (CAT)Markedly Increased[1]Not Reported in this studyEnhancement of antioxidant defense
Glutathione (GSH)Markedly Increased[1]Significantly Increased[2][3]Restoration of antioxidant capacity
Glutathione Peroxidase (GSH-Px)Markedly Increased[1]Not Reported in this studyEnhancement of antioxidant defense
Total Antioxidative Capacity (T-AOC)Markedly Increased[1]Not Reported in this studyOverall improvement in antioxidant status
Malondialdehyde (MDA)Reduced Concentration[1]Significantly Decreased (as TBARS)[2]Inhibition of lipid peroxidation
Reactive Oxygen Species (ROS)Reduced Concentration[1]Not Reported in this studyReduction of oxidative damage
Table 2: Effect on Inflammatory Cytokines and Lipids
ParameterThis compound (20 mg/kg)Silymarin (200 mg/kg)Therapeutic Implication
Inflammatory Cytokines
Tumor Necrosis Factor-α (TNF-α)Remarkably Inhibited[1]Significantly Decreased[2][3]Reduction of inflammatory response
Monocyte Chemoattractant Protein 1 (MCP-1)Remarkably Inhibited[1]Not Reported in this studyReduction of inflammatory cell infiltration
Interleukin-1β (IL-1β)Remarkably Inhibited[1]Not Reported in this studyReduction of pro-inflammatory signaling
Interleukin-6 (IL-6)Remarkably Inhibited[1]Not Reported in this studyReduction of systemic inflammation
Lipid Profile
Triglyceride (TG)Remarkably Reduced[1]Not Reported in this studyAmelioration of hepatic steatosis
Total Cholesterol (TC)Remarkably Reduced[1]Not Reported in this studyImprovement in lipid metabolism
Low-Density Lipoprotein (LDL)Remarkably Reduced[1]Not Reported in this studyImprovement in lipid metabolism
High-Density Lipoprotein (HDL)Increased[1]Not Reported in this studyImprovement in lipid metabolism

Experimental Protocols

This compound for Alcohol-Induced Liver Injury
  • Animal Model: C57BL/6 mice were used in this study.[1]

  • Induction of Liver Injury: Mice were subjected to alcohol-induced liver injury. The specific method of alcohol administration was not detailed in the abstract.

  • Treatment Groups:

    • Control Group

    • Alcohol Model Group

    • This compound (Low dosage: 5 mg/kg)

    • This compound (Moderate dosage: 10 mg/kg)

    • This compound (High dosage: 20 mg/kg)[1]

  • Duration of Treatment: The duration of the treatment was not specified in the abstract.

  • Outcome Measures:

    • Biochemical Analysis: Serum levels of ALT and AST were measured. Hepatic levels of SOD, CAT, GSH, GSH-Px, T-AOC, MDA, and ROS were determined. Lipid profiles including TG, TC, LDL, and HDL were also assessed.[1]

    • Histopathology: Liver tissues were examined for cytoplasmic vacuolization, necrosis, and inflammatory cell infiltration.[1]

    • ELISA: The levels of inflammatory cytokines (TNF-α, MCP-1, IL-1β, and IL-6) were quantified.[1]

    • RT-PCR and Western Blotting: The expression levels of proteins and genes related to the NOX4/ROS-MAPK signaling pathway, including NOX4, p22phox, CYP2E1, Bax, Bcl-2, cleaved-caspase 3 and 9, p-ERK, p-JNK, and p-p38 MAPK were analyzed.[1]

Silymarin for Alcohol-Induced Liver Injury
  • Animal Model: Nine-week-old mice were used in this study.[2][3]

  • Induction of Liver Injury: Mice received ethanol (B145695) (5 g/kg body weight) by gavage every 12 hours for a total of 3 doses. Control mice were given an isocaloric maltose (B56501) solution.[2][3]

  • Treatment Groups:

    • Control Group

    • Ethanol Treatment Group

    • Silymarin/Ethanol Treatment Group (200 mg/kg BW)[2][3]

  • Route of Administration: Silymarin was dissolved in the ethanol and administered simultaneously by gavage.[2][3]

  • Sample Collection: Mice were anesthetized 4 hours after the last dose for the collection of blood and liver samples.[2][3]

  • Outcome Measures:

    • Biochemical Analysis: Serum ALT levels and hepatic GSH levels were measured.[2][3]

    • Lipid Peroxidation: Hepatic lipid peroxidation was assessed.[2][3]

    • Enzyme Activity: Hepatic cytochrome P450 2E1 activity was determined.[2][3]

    • Inflammatory Markers: Hepatic TNF-α levels were measured.[2][3]

    • Histopathology: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) to assess microvesicular steatosis and necrosis.[2][3]

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound's Hepatoprotective Effect

G Alcohol Alcohol NOX4 NOX4 Alcohol->NOX4 Upregulates ROS ROS NOX4->ROS Generates MAPK MAPK (JNK, p38, ERK) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation Liver_Injury Liver Injury Apoptosis->Liver_Injury Inflammation->Liver_Injury MF This compound MF->NOX4 Inhibits

Caption: this compound's inhibition of the NOX4/ROS-MAPK pathway.

General Experimental Workflow for In Vivo Hepatoprotective Studies

G start Animal Acclimatization grouping Random Grouping (Control, Model, Treatment) start->grouping induction Induction of Liver Injury (e.g., Alcohol Gavage) grouping->induction treatment Treatment Administration (this compound / Silymarin) induction->treatment monitoring Monitoring (Weight, Behavior) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Liver) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis data Data Interpretation analysis->data

References

A Comparative Analysis of Skin Penetration: Methyl Ferulate vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin penetration properties of Methyl Ferulate and Ferulic Acid, supported by experimental data. The enhanced lipophilicity of this compound, a methyl ester derivative of Ferulic Acid, is anticipated to facilitate superior skin permeation compared to its parent compound. While direct comparative human studies on this compound are limited, extensive research on structurally similar alkyl esters of Ferulic Acid, such as Ferulic Acid Ethyl Ether (FAEE), provides robust evidence to support this hypothesis. This guide will present a detailed analysis of the available data, experimental methodologies, and the underlying mechanisms governing the differential skin absorption of these compounds.

Executive Summary of Comparative Skin Penetration

Experimental evidence strongly indicates that esterification of Ferulic Acid significantly enhances its ability to permeate the skin. An in vitro study by Zhang et al. (2010) provides a direct comparison of Ferulic Acid (FA) and its ethyl ester, Ferulic Acid Ethyl Ether (FAEE), which serves as a close surrogate for this compound. The study demonstrated substantially higher skin deposition and flux for FAEE compared to FA.[1][2] This is further corroborated by an in silico study which predicted that ferulate derivatives exhibit higher skin permeability than Ferulic Acid.

The enhanced penetration of the esterified form is attributed to its increased lipophilicity, which allows for more favorable partitioning into the lipid-rich stratum corneum, the primary barrier to percutaneous absorption.[1][2]

Quantitative Data on Skin Penetration: Ferulic Acid vs. Ferulic Acid Ethyl Ether

The following table summarizes the key findings from the comparative study by Zhang et al. (2010), which utilized porcine skin as a model.[1][2]

CompoundVehicle (pH 6 Buffer)Mean Flux (nmol/cm²/h)Skin Deposition (nmol/g)
Ferulic Acid (FA)Phosphate (B84403) BufferNot Detected3.5 ± 1.2
Ferulic Acid Ethyl Ether (FAEE)Phosphate Buffer26 ± 5136 ± 21

Experimental Protocol: In Vitro Skin Permeation Study

The following methodology is based on the protocol described by Zhang et al. (2010) for their comparative skin permeation study.[1][2]

1. Skin Preparation:

  • Full-thickness porcine skin was used as the animal model.

  • Subcutaneous fat was surgically removed, and the skin was dermatomed to a thickness of 500 µm.

  • The prepared skin was stored at -20°C until use.

2. Diffusion Cell Apparatus:

  • In vitro skin permeation studies were conducted using Franz diffusion cells.

  • The prepared porcine skin was mounted on the diffusion cells with the stratum corneum facing the donor compartment.

  • The receptor compartment was filled with a phosphate buffer (pH 7.4) and maintained at 37°C with constant stirring.

3. Sample Application and Analysis:

  • Saturated solutions of the test compounds (Ferulic Acid or Ferulic Acid Ethyl Ether) in a pH 6 buffer were applied to the donor compartment.

  • At predetermined time intervals, samples were withdrawn from the receptor solution for analysis.

  • The concentration of the permeated compounds was quantified using High-Performance Liquid Chromatography (HPLC).

4. Data Analysis:

  • The cumulative amount of the permeated compound per unit area was plotted against time.

  • The steady-state flux was determined from the slope of the linear portion of the curve.

  • At the end of the experiment, the skin was removed, and the amount of the compound deposited in the skin was extracted and quantified.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro skin permeation study using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Excision Skin Excision (e.g., Porcine Ear) Fat_Removal Subcutaneous Fat Removal Skin_Excision->Fat_Removal Dermatoming Dermatoming to Standard Thickness Fat_Removal->Dermatoming Franz_Cell_Setup Mounting Skin in Franz Diffusion Cell Dermatoming->Franz_Cell_Setup Compound_Application Application of Test Compound to Donor Compartment Franz_Cell_Setup->Compound_Application Incubation Incubation at 37°C with Stirring Compound_Application->Incubation Sampling Periodic Sampling from Receptor Compartment Incubation->Sampling HPLC_Analysis Quantification by HPLC Sampling->HPLC_Analysis Data_Calculation Calculation of Flux and Skin Deposition HPLC_Analysis->Data_Calculation

Caption: Workflow of an in vitro skin permeation study.

Signaling Pathways and Mechanism of Action

Ferulic Acid and its derivatives are well-known for their potent antioxidant and anti-inflammatory properties. A key signaling pathway modulated by these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. It is hypothesized that the enhanced delivery of ferulate esters to the viable epidermis allows for more effective activation of this protective pathway.

The following diagram illustrates the Nrf2-ARE signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., UV Radiation) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_d Nrf2 (dissociated) Keap1_Nrf2->Nrf2_d Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: Nrf2-ARE antioxidant response pathway.

References

The Nuances of Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Methyl Ferulate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is a cornerstone of innovation. This guide offers an in-depth comparative analysis of methyl ferulate and its analogs, dissecting their structure-activity relationships (SAR) across antioxidant, anti-inflammatory, antibacterial, and tyrosinase-inhibitory activities. By presenting supporting experimental data and detailed protocols, this document aims to provide a comprehensive resource to guide further research and development in this promising class of compounds.

This compound, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological properties. As a derivative of ferulic acid, it possesses a core structure ripe for modification, offering a versatile scaffold for the development of novel therapeutic agents. The exploration of its analogs has revealed critical insights into the structural motifs that govern its bioactivity, paving the way for the rational design of more potent and selective molecules.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. Modifications to the phenolic hydroxyl group, the carboxyl group, and the aromatic ring can profoundly influence their activity. The following sections provide a comparative overview of their performance in key biological assays.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a key area of investigation. This activity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

Key Structure-Activity Relationship Insights:

  • Free Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group is crucial for antioxidant activity. Esterification or etherification of this group generally leads to a decrease in radical scavenging capacity.

  • Carboxylic Acid vs. Ester: Ferulic acid often exhibits stronger radical scavenging activity in assays like ABTS and FRAP compared to its methyl ester.[1][2] This is likely due to the carboxyl group's ability to participate in the stabilization of the resulting phenoxy radical.

  • Alkyl Chain Length in Esters: In some lipid-based systems, the antioxidant efficacy of alkyl ferulates can be influenced by the length of the alkyl chain, with a potential "cut-off" effect observed where activity decreases after an optimal chain length.

CompoundAssayResultReference
Ferulic AcidABTSHigher activity than this compound[1][2]
This compoundABTSLower activity than ferulic acid[1][2]
Ethyl FerulateABTSSimilar or slightly lower activity than this compound[1][2]
Coniferyl AldehydeABTSActivity comparable to or slightly higher than this compound[1][2]
Ferulic AcidFRAPHigher activity than this compound[1][2]
This compoundFRAPLower activity than ferulic acid[1][2]
Ethyl FerulateFRAPSimilar or slightly lower activity than this compound[1][2]
This compoundDPPH (IC50)73.21 ± 11.20 µM[3]
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Key Structure-Activity Relationship Insights:

  • Inhibition of Pro-inflammatory Cytokines: this compound can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4]

  • MAPK Pathway Modulation: The anti-inflammatory effects are often linked to the inhibition of p38 and JNK phosphorylation within the MAPK cascade.

  • Hybrid Molecules: Ferulic acid-sesquiterpene lactone hybrids have shown pronounced anti-inflammatory activity, suggesting that combining the feruloyl moiety with other bioactive scaffolds can lead to synergistic effects.[5]

Compound/AnalogEffectTarget/AssayReference
This compoundInhibition of TNF-α, IL-1β, IL-6 releaseLPS-stimulated RAW264.7 cells[4]
Ferulic acid-parthenolide hybrid (Compound 6)Significant reduction of TNF-α and IL-1βELISA on LPS-stimulated RAW264.7 cells[5]
Ferulic acid derivative (S-52372)Inhibition of IL-6, IL-1β, and TNF-α productionELISA on LPS-induced RAW264.7 cells[4]
Antibacterial Activity

The antibacterial potential of this compound and its analogs has been explored against various pathogens. Lipophilicity appears to play a significant role in their efficacy.

Key Structure-Activity Relationship Insights:

  • Alkyl Chain Length: The antibacterial activity of ferulate esters often increases with the length of the alkyl chain up to a certain point, after which it may decrease. Hexyl ferulate, for instance, has shown excellent activity against E. coli and L. monocytogenes.

  • Gram-Positive vs. Gram-Negative Bacteria: Some ferulate derivatives exhibit greater activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

  • Substitutions on the Aromatic Ring: Modifications on the aromatic ring, such as the introduction of chloro and methyl groups, can enhance antibacterial activity.

CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
This compoundBacillus subtilis0.31 mg/mL[3]
This compoundStaphylococcus aureus0.31 mg/mL[3]
Hexyl FerulateEscherichia coli1.6 mM[6]
Hexyl FerulateListeria monocytogenes0.1 mM[6]
4-chloro-3-methylphenyl ferulateStaphylococcus aureus<25 µM[6]
Chlorobutyl ferulateRalstonia solanacearum0.64 mg/mL[7]
Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries. Ferulic acid and its derivatives have shown potential as tyrosinase inhibitors.

Key Structure-Activity Relationship Insights:

  • Hydrophobicity: Increased hydrophobicity, achieved through esterification or amidation, can enhance tyrosinase inhibitory activity.

  • Amino Acid Conjugates: Feruloylamino acid derivatives have demonstrated significant tyrosinase inhibitory activity.

  • Specific Structural Features: The presence of certain functional groups and their positions on the feruloyl backbone are critical for effective binding to the tyrosinase active site.

Compound TypeObservationReference
4-O-[N-(carbobenzyloxy) aminoacyl] ferulic acid derivativesStronger tyrosinase-inhibitory activity than ferulic acid[8]
N-hydroxycinnamoyl amide derivatives of ferulic acidEnhanced tyrosinase inhibition[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of this compound and its analogs.

Antioxidant Activity Assays

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1][2]

  • Reagent Preparation:

    • ABTS solution: 7 mM ABTS in water.

    • Potassium persulfate solution: 2.45 mM potassium persulfate in water.

    • ABTS•+ working solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark for 12-16 hours. Dilute the resulting solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add a specific volume of the test compound (at various concentrations) to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value. Trolox is commonly used as a standard.

2. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[1][2]

  • Reagent Preparation:

    • Acetate (B1210297) buffer: 300 mM, pH 3.6.

    • TPTZ solution: 10 mM TPTZ in 40 mM HCl.

    • Ferric chloride solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.

  • Procedure:

    • Add a small volume of the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of a known Fe²⁺ solution and expressed as Fe(II) equivalents.

Anti-inflammatory Activity Assay

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

  • Principle: A sandwich ELISA is commonly used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[7][10][11]

  • Procedure (General Outline):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: Add cell culture supernatants (containing the cytokine) and standards to the wells and incubate.

    • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

    • Stopping the Reaction: Stop the reaction with an acid solution.

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Tyrosinase Inhibition Assay
  • Principle: This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA.[12][13]

  • Reagent Preparation:

    • Phosphate (B84403) buffer: 0.1 M, pH 6.8.

    • Mushroom Tyrosinase solution: Prepare a stock solution in cold phosphate buffer.

    • L-DOPA solution: Prepare a fresh solution in phosphate buffer.

    • Test compound and positive control (e.g., Kojic acid) stock solutions: Dissolve in a suitable solvent (e.g., DMSO).

  • Procedure (96-well plate):

    • Add phosphate buffer, tyrosinase solution, and the test compound (at various concentrations) to the wells. Include controls with no inhibitor and a positive control.

    • Pre-incubate the plate for a short period (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance at approximately 475-510 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition and the IC50 value of the test compound.

Visualizing Molecular Interactions and Processes

To better understand the complex biological processes influenced by this compound and its analogs, visual representations of signaling pathways and experimental workflows are invaluable.

MAPK Signaling Pathway and Putative Inhibition by this compound Analogs

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cytokines (e.g., LPS) Receptor Receptor (e.g., TLR4) Growth_Factors->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38/JNK MAPK MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Analogs This compound Analogs Analogs->p38_JNK Inhibition Inflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Transcription_Factors->Inflammatory_Genes

Caption: Putative inhibition of the MAPK signaling pathway by this compound analogs.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start This compound & Analogs Antioxidant Antioxidant Assays (ABTS, FRAP) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assay (Cytokine ELISA) Start->Anti_inflammatory Antibacterial Antibacterial Assay (MIC Determination) Start->Antibacterial Tyrosinase Tyrosinase Inhibition Assay Start->Tyrosinase Data_Analysis Data Analysis & SAR Determination Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antibacterial->Data_Analysis Tyrosinase->Data_Analysis

Caption: Workflow for screening the biological activities of this compound analogs.

This comprehensive guide provides a foundational understanding of the structure-activity relationships of this compound and its analogs. The presented data and protocols serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile class of natural product derivatives. Further exploration into a wider array of structural modifications and biological targets will undoubtedly continue to unveil novel and potent therapeutic agents.

References

A Comparative Guide to the Synergistic Antioxidant Effects of Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antioxidant effects of methyl ferulate with other compounds. While direct quantitative data on the synergistic antioxidant activity of this compound is limited in current scientific literature, this document extrapolates from the well-documented synergistic behavior of its parent compound, ferulic acid, and presents a scientifically grounded overview of potential synergistic interactions. Detailed experimental protocols for assessing antioxidant synergy are also provided.

Introduction to this compound as an Antioxidant

This compound, the methyl ester of ferulic acid, is a derivative of a ubiquitous phenolic acid found in the cell walls of plants.[1] Like its parent compound, this compound exhibits antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems.[2][3] Its lipophilic nature may enhance its ability to be incorporated into lipid-rich environments, such as cell membranes, potentially influencing its antioxidant efficacy in biological systems.[2] The primary mechanism of its direct antioxidant activity involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, forming a stable phenoxy radical.[3]

Synergistic Antioxidant Potential of this compound

Postulated Synergy with Vitamins C and E

A well-established synergistic relationship exists between ferulic acid, vitamin C (ascorbic acid), and vitamin E (α-tocopherol).[5] It is highly probable that this compound exhibits similar synergistic behavior.

  • Mechanism of Synergy: Vitamin E, a lipid-soluble antioxidant, is a primary defender against lipid peroxidation within cell membranes. When it neutralizes a lipid peroxyl radical, it is converted into the tocopheroxyl radical, a less reactive but still persistent radical. Vitamin C, a water-soluble antioxidant, can regenerate vitamin E by donating an electron to the tocopheroxyl radical. In this process, vitamin C is oxidized to the ascorbyl radical. Ferulic acid (and likely this compound) can then regenerate vitamin C by donating a hydrogen atom to the ascorbyl radical. This cascade of regeneration enhances the total antioxidant capacity and prolongs the protective effects of the antioxidant network.[5]

Potential Synergy with Other Phenolic Compounds

Synergistic interactions have been observed between various phenolic compounds.[4] It is plausible that this compound could act synergistically with other phenols, such as quercetin (B1663063) or resveratrol. The mechanisms for such synergies can include:

  • Regeneration: Similar to the interaction with vitamins, one phenolic compound can regenerate another by donating a hydrogen atom.

  • Co-antioxidant Effects: Different antioxidants may act in different cellular compartments (e.g., aqueous vs. lipid phases) or target different types of free radicals, providing broader protection.

  • Modulation of Signaling Pathways: A combination of antioxidants may lead to a more potent activation of cellular antioxidant defense pathways, such as the Keap1-Nrf2 pathway.

Quantitative Data on Antioxidant Activity

Direct quantitative data for synergistic effects of this compound is not available in the reviewed literature. However, data on the individual antioxidant activity of this compound and related compounds provide a basis for comparison.

CompoundAssayIC50 / ActivitySource
This compound DPPHIC50: 73.213 ± 11.20 µM[2]
Ascorbic Acid (for comparison)DPPHIC50: 60.299 ± 4.769 µM[2]
Ferulic AcidABTSHigher activity than this compound[6]
Ferulic AcidFRAPHigher activity than this compound[6]

Signaling Pathways in Antioxidant Defense

This compound, like its parent compound, is likely to exert indirect antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes.

The Keap1-Nrf2-ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[7]

  • Mechanism: Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. In the presence of oxidative stress or inducers like ferulic acid and its derivatives, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective proteins, including:

    • Heme oxygenase-1 (HO-1)[8][9]

    • NAD(P)H:quinone oxidoreductase 1 (NQO1)

    • Glutamate-cysteine ligase (GCL), involved in glutathione (B108866) synthesis.

The synergistic combination of this compound with other compounds could potentially lead to a more robust or sustained activation of the Nrf2 pathway, resulting in enhanced cellular antioxidant defenses.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_n->Maf heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE binds to Antioxidant Genes HO-1, NQO1, GCL, etc. ARE->Antioxidant Genes activates transcription caption Keap1-Nrf2 Antioxidant Response Pathway

Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.

Experimental Protocols for Assessing Antioxidant Synergy

To quantitatively assess the synergistic antioxidant effects of this compound with other compounds, the following experimental protocols can be employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in methanol)

    • Co-antioxidant stock solution (e.g., Vitamin C, in a suitable solvent)

    • Methanol

  • Procedure:

    • Prepare serial dilutions of this compound, the co-antioxidant, and their mixtures at various ratios (e.g., 1:1, 1:3, 3:1).

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank (methanol only) and a control (methanol + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity (%): % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Synergy Quantification: Calculate the IC50 (concentration required for 50% inhibition) for each compound and the mixtures. Use these values to determine the Combination Index (CI).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • ABTS•+ working solution (prepared by mixing equal volumes of ABTS stock and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours, then diluting with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm)

    • Sample solutions (as in DPPH assay)

  • Procedure:

    • Prepare sample dilutions as described for the DPPH assay.

    • In a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation and Synergy Quantification: As described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment.

  • Materials:

    • Adherent cells (e.g., HepG2)

    • 96-well black fluorescence cell culture plate

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

    • Sample solutions

  • Procedure:

    • Culture cells in the 96-well plate until confluent.

    • Pre-incubate the cells with the DCFH-DA probe and the antioxidant samples (individual compounds and mixtures).

    • After incubation, wash the cells.

    • Add the AAPH solution to initiate the generation of free radicals.

    • Measure the fluorescence of DCF (dichlorofluorescein), the oxidized product of DCFH, over time.

  • Analysis: A lower rate of fluorescence increase in the presence of the antioxidant(s) indicates higher antioxidant activity. Synergy can be assessed by comparing the protective effect of the mixture to the individual components.

Quantification of Synergy: Combination Index (CI)

The Combination Index (CI) is a widely used method to quantify drug or antioxidant interactions.

  • Calculation: CI = (D1 / Dx1) + (D2 / Dx2) Where:

    • D1 and D2 are the concentrations of compound 1 and compound 2 in the mixture that produce a certain effect (e.g., 50% inhibition).

    • Dx1 and Dx2 are the concentrations of compound 1 and compound 2 alone that produce the same effect.

  • Interpretation:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations of Experimental Workflow and Synergistic Mechanisms

Antioxidant Synergy Workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis A This compound Stock C Serial Dilutions (Individual & Mixtures) A->C B Co-antioxidant Stock B->C DPPH DPPH Assay C->DPPH ABTS ABTS Assay C->ABTS CAA Cellular Antioxidant Assay C->CAA IC50 Calculate IC50 DPPH->IC50 ABTS->IC50 CAA->IC50 CI Calculate Combination Index (CI) IC50->CI Result Determine Synergy/Additivity/Antagonism CI->Result caption Workflow for Assessing Antioxidant Synergy

Caption: A generalized workflow for the experimental assessment of antioxidant synergy.

Synergistic Antioxidant Mechanism Lipid Peroxyl Radical Lipid Peroxyl Radical Vitamin E Vitamin E Lipid Peroxyl Radical->Vitamin E oxidizes Tocopheroxyl Radical Tocopheroxyl Radical Vitamin E->Tocopheroxyl Radical becomes Vitamin C Vitamin C Tocopheroxyl Radical->Vitamin C regenerated by Ascorbyl Radical Ascorbyl Radical Vitamin C->Ascorbyl Radical becomes This compound This compound Ascorbyl Radical->this compound regenerated by Ferulate Radical Ferulate Radical This compound->Ferulate Radical becomes caption Proposed Synergistic Regeneration Cascade

Caption: The proposed synergistic regeneration cascade involving this compound, vitamin C, and vitamin E.

Conclusion

While direct experimental evidence for the synergistic antioxidant effects of this compound is an area requiring further research, the well-established synergy of its parent compound, ferulic acid, with key antioxidants like vitamins C and E, provides a strong rationale for its potential in synergistic antioxidant formulations. The experimental protocols and analytical frameworks outlined in this guide offer a robust approach for researchers to quantitatively investigate and validate these potential synergistic interactions. Understanding and harnessing such synergies is crucial for the development of more effective antioxidant-based therapeutic and preventative strategies.

References

A Comparative Analysis of Delivery Systems for Methyl Ferulate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various delivery systems for Methyl Ferulate. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in formulation development.

This compound (MF), a methyl ester derivative of ferulic acid, is a promising therapeutic agent with demonstrated anti-inflammatory and antioxidant properties. However, its clinical utility is often hampered by poor bioavailability and rapid elimination. To overcome these limitations, various drug delivery systems have been explored to enhance its therapeutic efficacy. This guide presents a comparative study of nanoemulsions, solid lipid nanoparticles (SLNs), polymeric nanoparticles, liposomes, and ethosomes for the delivery of this compound.

Performance Comparison of this compound Delivery Systems

The selection of an appropriate delivery system is critical for optimizing the pharmacokinetic and pharmacodynamic profile of this compound. The following tables summarize key quantitative data from experimental studies on various formulations.

Delivery SystemActive MoietyMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)
Nanoemulsion This compound249.22 ± 32.78[1]0.24 ± 0.05[1]Not Reported~90.2[1]~1 mg/mL[1]
Solid Lipid Nanoparticles (SLN) n-dodecyl-ferulate*Lowest mean particle size with cetyl palmitate[2]Lowest PDI with cetyl palmitate[2]Not ReportedNot Reported4% (m/m)[2]
Polymeric Nanoparticles (PLA) Ferulic Acid ~178-219[3]< 0.3[3]Not Reported75.16[3]Not Reported
Polymeric Nanoparticles (PLGA) Ferulic Acid~178-219[3]< 0.3[3]Not Reported64.86[3]Not Reported
Liposomes Ferulic Acid**~100-110[4]0.16[4]-7.37[4]~92[4]Not Reported
Ethosomes Not Reported for MFNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

*Data for n-dodecyl-ferulate, a different ester of ferulic acid. **Data for Ferulic Acid, the parent compound of this compound. This data is included for comparative inference due to the limited availability of specific data for this compound in these systems.

In Vitro Release Profiles

The release profile of a drug from its delivery system is a critical determinant of its therapeutic effect. The following table summarizes the in vitro release characteristics of this compound from a nanoemulsion formulation.

Delivery SystemActive MoietyRelease ConditionsRelease Profile
Nanoemulsion This compoundDialysis bag method, PBS (pH 6.2), 32 ± 2 °CRapid initial release of ~24.9% in the first 30 minutes, followed by a sustained release reaching ~96.9% by 240 minutes[1].
Polymeric Nanoparticles (PLA) Ferulic Acid Not SpecifiedControlled release profile[3]
Polymeric Nanoparticles (PLGA) Ferulic AcidNot SpecifiedHigher release rate than PLA nanoparticles[3]
Liposomes Ferulic Acid**Not Specified80% of FA was released from liposomes within 5 h[5]

**Data for Ferulic Acid, the parent compound of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the preparation and characterization of the discussed this compound delivery systems.

Nanoemulsion Preparation

Method: Spontaneous Emulsification

  • Preparation of Chitosan (B1678972) Oleate (CS-OA): Chitosan hydrochloride (CS) is dispersed in an aqueous solution. Oleic acid (OA) is then added to the chitosan dispersion. The mixture is stirred to allow for the formation of the CS-OA ionic complex.

  • Incorporation of Actives: this compound and eugenol (B1671780) (as a co-active and vehicle) are dissolved in a suitable organic solvent.

  • Emulsification: The organic phase containing the actives is added dropwise to the aqueous CS-OA dispersion under constant stirring.

  • Homogenization: The resulting pre-emulsion is then homogenized using a high-speed homogenizer to reduce the droplet size and form a stable nanoemulsion.

  • Characterization: The nanoemulsion is characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.

Instrumentation:

  • High-speed homogenizer

  • Dynamic Light Scattering (DLS) for particle size and PDI analysis

  • High-Performance Liquid Chromatography (HPLC) for encapsulation efficiency determination.

Solid Lipid Nanoparticles (SLN) Preparation

Method: High-Pressure Homogenization (Hot Homogenization)

  • Lipid Phase Preparation: The solid lipid (e.g., cetyl palmitate) and this compound are melted together at a temperature above the lipid's melting point.

  • Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188) is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles to produce nanoparticles.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The SLNs are characterized for particle size, PDI, zeta potential, and drug loading.

Instrumentation:

  • High-pressure homogenizer

  • Dynamic Light Scattering (DLS)

  • Differential Scanning Calorimetry (DSC) to confirm the solid state of the lipid.

Polymeric Nanoparticles Preparation

Method: Nanoprecipitation (Solvent Displacement)

  • Organic Phase Preparation: The polymer (e.g., PLA or PLGA) and this compound are dissolved in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: A stabilizer (e.g., Poloxamer 188 or PVA) is dissolved in water.

  • Nanoprecipitation: The organic phase is slowly injected into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.

  • Purification: The nanoparticle suspension is purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Characterization: The polymeric nanoparticles are characterized for particle size, PDI, zeta potential, encapsulation efficiency, and in vitro drug release.

Instrumentation:

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge or dialysis equipment

  • Dynamic Light Scattering (DLS)

  • HPLC.

Liposome Preparation

Method: Thin-Film Hydration

  • Lipid Film Formation: Phospholipids (e.g., phosphatidylcholine) and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform:methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer solution containing this compound. The hydration is performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller and more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: Unencapsulated this compound is removed by dialysis or size exclusion chromatography.

  • Characterization: The liposomes are characterized for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Instrumentation:

  • Rotary evaporator

  • Sonicator or extruder

  • Dynamic Light Scattering (DLS)

  • HPLC.

Ethosome Preparation

Method: Cold Method

  • Phospholipid Dispersion: Phospholipids are dispersed in a mixture of ethanol (B145695) and water with constant stirring in a closed vessel.

  • Drug Incorporation: this compound is dissolved in the hydroethanolic phospholipid dispersion.

  • Vesicle Formation: The mixture is stirred for a specified time at room temperature to allow for the formation of ethosomal vesicles.

  • Size Reduction (Optional): The size of the ethosomes can be reduced by sonication or homogenization if required.

  • Characterization: The ethosomes are characterized for vesicle size, PDI, zeta potential, entrapment efficiency, and skin permeation.

Instrumentation:

  • Magnetic stirrer

  • Sonicator or homogenizer

  • Dynamic Light Scattering (DLS)

  • Franz diffusion cell for skin permeation studies.

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of this compound and for designing effective drug delivery strategies.

MAPK_Signaling_Pathway Stimulus External Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors MethylFerulate This compound MethylFerulate->p38 Inhibition MethylFerulate->JNK Inhibition InflammatoryResponse Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TranscriptionFactors->InflammatoryResponse

Caption: Inhibition of the MAPK signaling pathway by this compound.

This guide provides a foundational comparison of various delivery systems for this compound. The choice of the optimal delivery system will depend on the specific therapeutic application, desired release profile, and route of administration. Further research is warranted to generate more specific data for this compound in liposomal and ethosomal formulations to enable a more direct and comprehensive comparison.

References

Validating the Safety and Toxicity Profile of Methyl Ferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of Methyl Ferulate against its primary alternatives, Ferulic Acid and Ethyl Ferulate. The information presented is collated from available non-clinical and in-silico studies to assist researchers and drug development professionals in making informed decisions. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological experiments are provided.

Executive Summary

This compound, a derivative of the potent antioxidant Ferulic Acid, is gaining interest for its potential applications in the pharmaceutical and cosmetic industries. This guide reveals that while this compound and its alternatives, Ferulic Acid and Ethyl Ferulate, generally exhibit a low acute toxicity profile, they are not without potential hazards. All three compounds are reported to be skin and eye irritants. Data on repeated dose toxicity, genotoxicity, skin sensitization, and phototoxicity for this compound and Ethyl Ferulate are limited, highlighting the need for further experimental validation. Ferulic Acid, being more extensively studied, has a more defined safety profile, including a No-Observed-Adverse-Effect Level (NOAEL) from a subchronic study and negative results in in-vitro phototoxicity and mutagenicity assays.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound, Ferulic Acid, and Ethyl Ferulate.

Table 1: Acute Toxicity

EndpointThis compoundFerulic AcidEthyl Ferulate
Oral LD50 (rat) Data not available2113 - 2445 mg/kg[1]> 2000 mg/kg (No deaths observed)[2][3]
Intraperitoneal LD50 (mouse) 1189 mg/kg> 350 mg/kg[4]Data not available
Dermal LD50 Data not availableData not availableData not available
Inhalation LC50 Data not availableData not availableData not available

Table 2: Skin and Eye Irritation

EndpointThis compoundFerulic AcidEthyl Ferulate
Skin Irritation IrritantIrritant[4]Irritant[5]
Eye Irritation Irritating effectIrritating effect[4]Data not available

Table 3: Repeated Dose Toxicity

EndpointThis compoundFerulic AcidEthyl Ferulate
NOAEL (oral, rat) Data not available2000 mg/kg/day (4-week study)[6]Data not available

Table 4: Genotoxicity

EndpointThis compoundFerulic AcidEthyl Ferulate
Ames Test Data not availableNon-mutagenicData not available
Chromosomal Aberration Data not availableData not availableData not available

Table 5: Skin Sensitization

EndpointThis compoundFerulic AcidEthyl Ferulate
Local Lymph Node Assay (LLNA) No sensitizing effects knownNot classified as a sensitizer[7]Data not available

Table 6: Phototoxicity

EndpointThis compoundFerulic AcidEthyl Ferulate
In Vitro 3T3 NRU Phototoxicity Data not availableNon-phototoxic[4]Data not available

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines, to provide a framework for experimental validation.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure using three animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, a decision is made to either: stop testing and assign the substance to a hazard class, dose the next three animals at a lower or higher dose level, or dose an additional three animals at the same dose level to improve the precision of the estimate. The substance is administered orally by gavage in graduated doses to several groups of experimental animals. Observations of effects and mortality are made for at least 14 days.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test involves the application of the test substance to a small area of the skin of a single animal. The substance is applied to a shaved area of the back of an albino rabbit and covered with a gauze patch. The patch is removed after a 4-hour exposure period. The skin is then observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) after patch removal. The degree of skin reaction is scored according to a graded scale.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar (B569324) medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are exposed to the test substance, with and without metabolic activation. After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid). The cells are then harvested, stained, and metaphase chromosomes are examined microscopically for structural aberrations.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The test substance is applied to the dorsum of the ears of mice for three consecutive days. On day 5, a solution of 3H-methyl thymidine (B127349) is injected intravenously. Three hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of 3H-methyl thymidine into the DNA of proliferating lymphocytes is measured by scintillation counting. A substance is classified as a skin sensitizer (B1316253) if it induces a three-fold or greater increase in lymphocyte proliferation compared to the vehicle control.

Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. Balb/c 3T3 fibroblasts are incubated with the test substance at various concentrations. One set of plates is then exposed to a controlled dose of UVA radiation, while a duplicate set is kept in the dark. Cell viability is assessed 24 hours later by measuring the uptake of the vital dye Neutral Red. A Photo-Irritation-Factor (PIF) is calculated from the IC50 values obtained with and without irradiation. A PIF greater than 5 is indicative of phototoxic potential.

Signaling Pathways and Mechanisms of Action

This compound's biological activities, particularly its anti-inflammatory and antioxidant effects, are closely linked to its safety profile. Understanding these pathways can provide insights into its potential therapeutic benefits and off-target effects.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can suppress the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key mediators in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs p38_JNK p38/JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Inflammatory_Cytokines Methyl_Ferulate This compound Methyl_Ferulate->p38_JNK Inhibition G Methyl_Ferulate This compound (MF-OH) Phenoxyl_Radical This compound Phenoxyl Radical (MF-O•) Methyl_Ferulate->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Stable_Products Stable, Non-reactive Products Phenoxyl_Radical->Stable_Products Resonance Stabilization

References

Safety Operating Guide

Proper Disposal of Methyl Ferulate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of methyl ferulate (CAS No. 2309-07-1) in a laboratory setting. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe operations and environmental compliance.

Immediate Safety and Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation (H335).[1][2]

It is crucial that all personnel handling this chemical are familiar with its hazard profile and utilize appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[3]
Hand Protection Chemically impermeable gloves (e.g., nitrile).[4]
Skin/Body Protection Laboratory coat.
Respiratory Use only in a well-ventilated area or fume hood.[3][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste.[5][6][7] Do not dispose of this chemical down the drain or in regular trash.[8]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[9][10]

  • Solid Waste:

    • Collect pure this compound powder, contaminated weigh boats, pipette tips, and other contaminated consumables in a dedicated hazardous waste container.[8]

    • This container should be made of a compatible material (plastic is preferred) and have a secure, screw-top lid.[7][9]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.[8]

    • Do not mix this compound solutions with other waste streams unless their compatibility is confirmed.[8] For example, keep acidic and basic waste streams separate.[9]

  • Spill Cleanup Materials:

    • In the event of a spill, use an inert absorbent material like vermiculite (B1170534) or sand for liquids.[8] For solids, use dry cleanup methods to avoid generating dust.[11]

    • Collect all contaminated absorbent materials, gloves, and wipes and place them in the designated solid hazardous waste container.[5][8]

Step 2: Container Management and Labeling

All hazardous waste must be properly contained and labeled to ensure safety and compliance.[6][7]

  • Select a Container: Use a sturdy, chemically compatible container with a tightly fitting lid.[9][10][12] The original product container can be reused for its own waste.

  • Keep Closed: Waste containers must remain closed at all times, except when actively adding waste.[5][6][7][9] A funnel left in the opening is not considered a closed container.

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • List Contents: Clearly write the full chemical name ("this compound") and estimate the concentration and total volume on the label. An accurate description is essential for safe disposal by your institution's environmental health and safety (EHS) team.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[7][9]

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory.

  • Use Secondary Containment: Place all liquid waste containers in a larger, chemically resistant tray or bin to contain any potential leaks.[13]

  • Adhere to Limits: Be aware of institutional limits for waste accumulation in an SAA. While the general limit is often 55 gallons, this applies to the entire lab's waste.[6][7] Schedule regular pickups to avoid exceeding limits.

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the container is full or you are finished with the process, contact your institution's EHS office (or equivalent department) to schedule a hazardous waste pickup.[6][7]

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's protocol.

Quantitative Data Summary

ParameterValueSource
CAS Number 2309-07-1--INVALID-LINK--
Acute Toxicity (LD50) 1,189 mg/kg (Intraperitoneal, mouse)--INVALID-LINK--
SAA General Waste Limit 55 gallons--INVALID-LINK--[7]
SAA Acutely Toxic Waste Limit 1 quart (liquid) / 1 kg (solid)--INVALID-LINK--[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MethylFerulateDisposal start Waste Generation (this compound) characterize Characterize Waste Type start->characterize solid_waste Solid Waste (Powder, Contaminated Labware) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions) characterize->liquid_waste Liquid spill_waste Spill Cleanup Waste characterize->spill_waste Spill containerize Select & Label Compatible Container solid_waste->containerize liquid_waste->containerize spill_waste->containerize store Store in Designated SAA with Secondary Containment containerize->store full Container Full or Project Complete? store->full add_waste Continue Adding Waste (Keep Container Closed) full->add_waste No pickup Schedule Pickup with Environmental Health & Safety (EHS) full->pickup Yes add_waste->store end Waste Removed for Final Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl Ferulate, including detailed personal protective equipment (PPE) protocols and operational and disposal plans.

Hazard Summary

This compound (CAS No. 2309-07-1) is classified as a skin, eye, and respiratory irritant.[1][2] Appropriate precautions must be taken to avoid contact and inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to select PPE based on the specific laboratory conditions and the scale of the operation.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides a suitable barrier against skin irritation. It is advisable to consult the glove manufacturer's chemical resistance data.
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes that can cause serious eye irritation.[1][2]
Respiratory Protection N95, FFP2, or FFP3 rated dust mask or respiratorPrevents inhalation of airborne powder, which can cause respiratory irritation.[1][3] Higher efficiency respirators (FFP3) are recommended for handling larger quantities or in poorly ventilated areas.[1]
Body Protection Laboratory coatProtects against incidental skin contact with the chemical.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Weigh and Handle in a Ventilated Area b->c d Perform Experimental Work c->d e Decontaminate Work Surfaces d->e f Remove and Dispose of Contaminated PPE e->f g Collect Solid and Liquid Waste in Labeled, Sealed Containers f->g h Store Waste in a Designated Hazardous Waste Area g->h i Arrange for Professional Waste Disposal h->i

Caption: A logical workflow for the safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Procedures

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.[1]

  • Don Appropriate PPE: Wear all the personal protective equipment specified in the table above.

2. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

  • Avoid Dust Generation: Handle the solid material carefully to avoid generating dust.

  • Spill Management: In the event of a spill, avoid breathing the dust. Wear appropriate PPE, and clean the spill using a method that does not generate dust (e.g., using a wet wipe or a HEPA-filtered vacuum). Collect the spilled material into a sealed container for disposal.

3. Decontamination:

  • Work Surfaces: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Clean any equipment that has come into contact with this compound according to standard laboratory procedures.

4. Disposal Plan:

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and any residual this compound, in a clearly labeled, sealed, and chemically compatible hazardous waste container.[4]

    • Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Waste Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed environmental waste management company.[2] Do not dispose of this compound down the drain or in the regular trash. Empty containers should be triple-rinsed (if appropriate for the container type), and the rinsate collected as hazardous waste before the container is discarded.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Ferulate
Reactant of Route 2
Reactant of Route 2
Methyl Ferulate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.